Product packaging for 2-Ethylthio-1,3,4-thiadiazole-5-thiol(Cat. No.:CAS No. 37147-15-2)

2-Ethylthio-1,3,4-thiadiazole-5-thiol

Cat. No.: B184628
CAS No.: 37147-15-2
M. Wt: 178.3 g/mol
InChI Key: JLJYQXMUUKOBBO-UHFFFAOYSA-N
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Description

2-Ethylthio-1,3,4-thiadiazole-5-thiol is a useful research compound. Its molecular formula is C4H6N2S3 and its molecular weight is 178.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 26.3 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N2S3 B184628 2-Ethylthio-1,3,4-thiadiazole-5-thiol CAS No. 37147-15-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethylsulfanyl-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S3/c1-2-8-4-6-5-3(7)9-4/h2H2,1H3,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJYQXMUUKOBBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NNC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360877
Record name 5-(Ethylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827127
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

37147-15-2
Record name 5-(Ethylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 37147-15-2
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethylthio-1,3,4-thiadiazole-5-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Ethylthio-1,3,4-thiadiazole-5-thiol, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document details the probable synthetic pathway, experimental protocols, and key characterization data.

Introduction

This compound belongs to the 1,3,4-thiadiazole class of heterocyclic compounds. This scaffold is a common feature in a variety of biologically active molecules with a broad spectrum of pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer activities. The presence of a thioether and a thiol group on the thiadiazole ring suggests its potential as a versatile intermediate for further chemical modifications and as a ligand for metal complexes. This guide outlines the necessary procedures to synthesize and characterize this target compound.

Synthesis

The synthesis of this compound is most effectively achieved through the S-alkylation of a suitable precursor, 2,5-dimercapto-1,3,4-thiadiazole, with an ethylating agent. This reaction is a common and efficient method for the preparation of S-substituted thiadiazoles.

Proposed Reaction Scheme

Synthesis_of_2_Ethylthio_1_3_4_thiadiazole_5_thiol cluster_0 Reaction Scheme Reactant1 2,5-Dimercapto-1,3,4-thiadiazole Product This compound Reactant1->Product Reactant2 Ethyl Halide (e.g., Ethyl Bromide) Reactant2->Product Base Base (e.g., KOH) Base->Product Solvent Solvent (e.g., Ethanol) Solvent->Product

Caption: Proposed synthesis of this compound.

Experimental Protocol

This protocol is based on general procedures for the S-alkylation of mercapto-substituted 1,3,4-thiadiazoles.

Materials:

  • 2,5-Dimercapto-1,3,4-thiadiazole

  • Ethyl bromide (or ethyl iodide)

  • Potassium hydroxide (KOH)

  • Absolute Ethanol

  • Distilled water

  • Hydrochloric acid (HCl), 10% solution

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) apparatus

  • Filtration apparatus

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dimercapto-1,3,4-thiadiazole (1 equivalent) in absolute ethanol.

  • Addition of Base: To this solution, add a solution of potassium hydroxide (1 equivalent) in absolute ethanol dropwise at room temperature. Stir the mixture for 15-20 minutes.

  • Alkylation: Add ethyl bromide (1 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain the reflux for a period of 3-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure.

  • Purification: The residue is dissolved in water and acidified with a 10% HCl solution to precipitate the crude product. The precipitate is collected by filtration, washed with cold water, and dried.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield pure this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic and analytical techniques.

Physicochemical Properties
PropertyValue
Molecular FormulaC₄H₆N₂S₃
Molecular Weight178.3 g/mol
CAS Number37147-15-2
AppearanceExpected to be a solid
Melting PointNot available; related compounds have a wide range of melting points.
Spectroscopic Data

The following tables summarize the expected spectroscopic data based on the analysis of structurally similar compounds.

Table 1: Expected ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.4Triplet3H-S-CH₂-CH₃
~3.3Quartet2H-S-CH₂ -CH₃
~13.5Singlet1H-SH (Thiol proton)

Solvent: DMSO-d₆

Table 2: Expected ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~15-S-CH₂-C H₃
~30-S-C H₂-CH₃
~160C-S (Thioether)
~175C=S (Thione)

Solvent: DMSO-d₆

Table 3: Expected FT-IR Spectral Data

Wavenumber (cm⁻¹)Assignment
~3000-2800C-H stretching (aliphatic)
~2600-2550S-H stretching (thiol)
~1600C=N stretching
~1300C-N stretching
~700C-S stretching

Table 4: Expected Mass Spectrometry Data

m/z ValueAssignment
178[M]⁺ (Molecular ion)

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the synthesis and a logical relationship diagram for the characterization of this compound.

G cluster_workflow Experimental Workflow A Dissolve 2,5-dimercapto-1,3,4-thiadiazole in Ethanol B Add KOH solution A->B C Add Ethyl Bromide B->C D Reflux for 3-4 hours C->D E Monitor reaction by TLC D->E F Solvent removal E->F G Acidification and Precipitation F->G H Filtration and Drying G->H I Recrystallization H->I J Pure this compound I->J

Caption: A typical experimental workflow for the synthesis.

G cluster_characterization Characterization Logic Compound Synthesized Compound NMR NMR Spectroscopy Compound->NMR IR FT-IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Logical flow of compound characterization.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed synthetic route via S-alkylation is a reliable method, and the expected characterization data serves as a benchmark for researchers. This information is intended to facilitate the work of scientists and professionals in drug development and related fields who are interested in this and similar heterocyclic compounds. Further research into the biological activities of this specific molecule is warranted.

An In-Depth Technical Guide to 2-Ethylthio-1,3,4-thiadiazole-5-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 2-Ethylthio-1,3,4-thiadiazole-5-thiol. The information is intended to support research and development efforts in medicinal chemistry and related scientific fields.

Core Physicochemical Properties

Table 1: Physicochemical Data of this compound and Related Compounds

PropertyThis compound2-Amino-5-(ethylthio)-1,3,4-thiadiazole (Analogue)
CAS Number 37147-15-2[1]25660-70-2
Molecular Formula C4H6N2S3[1]C4H7N3S2
Molecular Weight 178.3 g/mol [1]161.25 g/mol
Melting Point Data not available135-137 °C
Boiling Point Data not availableData not available
Solubility Data not available; likely soluble in organic solvents like DMSO and ethanol.Soluble in organic solvents.
pKa Data not availableData not available
logP Data not availableData not available

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through established methods for the preparation of 1,3,4-thiadiazole-2-thiones. A general synthetic strategy involves the cyclization of a dithiocarbazate derivative. While a specific protocol for this exact compound is not detailed in the available literature, a plausible synthetic workflow is outlined below.

General Synthetic Workflow

A potential synthetic route to this compound is illustrated in the following diagram. This process typically starts from ethylamine, which is reacted with carbon disulfide in the presence of a base to form an intermediate dithiocarbamate. This intermediate is then reacted with a hydrazine source, followed by cyclization with an appropriate reagent like carbon disulfide or a derivative thereof to form the thiadiazole ring. The final ethylthio group can be introduced via alkylation.

Synthetic_Workflow General Synthetic Pathway for this compound A Ethylamine C Dithiocarbamate Intermediate A->C + B Carbon Disulfide (CS2) + Base B->C E Thiocarbohydrazide Intermediate C->E + D Hydrazine derivative D->E G 5-Ethyl-1,3,4-thiadiazole-2-thiol (Tautomeric Mixture) E->G + F Cyclization Reagent (e.g., CS2) F->G I This compound G->I H Alkylation (e.g., Ethyl halide) H->I

Caption: A plausible synthetic pathway for this compound.

Key Experimental Methodologies

Synthesis of 1,3,4-Thiadiazole-2-thiol Derivatives (General Protocol):

A common method involves the reaction of a corresponding thiosemicarbazide with carbon disulfide in a basic medium, such as an alcoholic solution of potassium hydroxide. The reaction mixture is typically refluxed for several hours. Acidification of the reaction mixture then precipitates the crude 1,3,4-thiadiazole-2-thiol derivative, which can be purified by recrystallization from a suitable solvent like ethanol.[2]

Characterization Techniques:

Standard analytical methods are employed to confirm the structure and purity of the synthesized compound. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure. For similar 1,3,4-thiadiazole derivatives, characteristic signals for the ethyl group (a triplet and a quartet) and protons on the thiadiazole ring would be expected.[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups. Key absorptions would include C=N stretching, C-S stretching, and potentially S-H stretching for the thiol tautomer.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compound.

Potential Biological Significance and Signaling Pathways

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3] These activities often stem from the ability of the thiadiazole ring and its substituents to interact with various biological targets.

While the specific signaling pathway for this compound has not been explicitly elucidated in the available literature, compounds containing the 1,3,4-thiadiazole-2-thiol moiety are known to act as inhibitors of several enzymes. A plausible mechanism of action could involve the inhibition of enzymes such as carbonic anhydrases or cyclooxygenases, which are implicated in various pathological conditions.[3]

Postulated Mechanism of Action: Enzyme Inhibition

The thiol group at the 5-position and the overall electronic properties of the 1,3,4-thiadiazole ring are likely key to its biological activity. It is hypothesized that this compound could act as an enzyme inhibitor, potentially through coordination with metal ions in the active site of metalloenzymes or by forming covalent or non-covalent interactions with key amino acid residues.

Enzyme_Inhibition_Pathway Postulated Enzyme Inhibition by this compound cluster_0 Cellular Environment A This compound C Enzyme-Inhibitor Complex A->C Binds to B Target Enzyme (e.g., Carbonic Anhydrase, Cyclooxygenase) B->C D Inhibition of Catalytic Activity C->D Leads to E Downstream Cellular Effects (e.g., Reduced Inflammation, Altered pH) D->E Results in

Caption: A conceptual diagram of a possible enzyme inhibition mechanism.

Conclusion

This compound is a compound of interest for further investigation due to the established biological importance of the 1,3,4-thiadiazole scaffold. While a complete physicochemical profile and specific biological mechanism of action require further experimental validation, this guide provides a foundational understanding for researchers. The outlined synthetic and analytical methodologies can serve as a starting point for the preparation and characterization of this and related compounds, paving the way for future studies into its potential therapeutic applications.

References

FT-IR Spectral Analysis of 2-Ethylthio-1,3,4-thiadiazole-5-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Ethylthio-1,3,4-thiadiazole-5-thiol. This compound is a derivative of the 1,3,4-thiadiazole heterocyclic core, a scaffold of significant interest in medicinal chemistry and drug development due to its diverse biological activities. Understanding the vibrational properties of this molecule is crucial for its characterization, purity assessment, and the study of its interactions in various chemical and biological systems.

Introduction to the Vibrational Characteristics of this compound

The FT-IR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: the 1,3,4-thiadiazole ring, the ethylthio substituent, and the thiol group. The molecule exists in a tautomeric equilibrium between the thiol and thione forms, which can be influenced by the physical state (solid or solution) and the solvent. In the solid state, the thione form is often predominant.[1] The key spectral regions of interest include the S-H stretching region, the C-H stretching of the ethyl group, the C=N and C-S vibrations of the thiadiazole ring, and the fingerprint region containing various bending and stretching modes.

Experimental Protocol

A standard experimental procedure for obtaining the FT-IR spectrum of this compound is outlined below.

Synthesis of this compound

A plausible synthetic route involves the reaction of 2,5-dimercapto-1,3,4-thiadiazole with an ethylating agent. A general procedure is as follows:

  • Dissolve 2,5-dimercapto-1,3,4-thiadiazole in a suitable solvent such as ethanol containing a base (e.g., sodium hydroxide or potassium hydroxide) to form the thiolate salt.

  • Add an ethylating agent, such as ethyl bromide or ethyl iodide, dropwise to the solution while stirring.

  • The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours to ensure complete reaction.

  • Upon completion, the reaction mixture is cooled, and the product can be precipitated by acidifying the solution with a dilute acid like hydrochloric acid.

  • The resulting solid is collected by filtration, washed with water to remove any inorganic salts, and then dried.

  • Recrystallization from a suitable solvent, such as ethanol, can be performed to purify the product.

FT-IR Spectroscopic Measurement

The FT-IR spectrum of the synthesized this compound is recorded using a Fourier Transform Infrared Spectrometer.

  • Sample Preparation : For solid-state analysis, the KBr pellet method is commonly employed.[2][3] A small amount of the dried sample is intimately mixed with dry potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation : An FT-IR spectrometer, such as a Bruker or Shimadzu model, is used for analysis.[2][3]

  • Data Acquisition : The spectrum is typically recorded in the mid-infrared range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet (without the sample) is recorded first and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

FT-IR Spectral Data and Vibrational Assignments

The FT-IR spectrum of this compound exhibits several characteristic absorption bands. The precise positions of these bands can vary slightly depending on the sample preparation and the physical state of the compound. The following table summarizes the expected vibrational frequencies and their assignments based on data from analogous 1,3,4-thiadiazole derivatives.

Wavenumber (cm⁻¹)Vibrational AssignmentIntensity
~ 3100 - 2900N-H stretching (thione tautomer)Medium
~ 2975 - 2850C-H asymmetric and symmetric stretching (ethyl group)Medium
~ 2600 - 2550S-H stretching (thiol tautomer)Weak
~ 1615 - 1590C=N stretching (thiadiazole ring)Strong
~ 1450 - 1420CH₂ bending (ethyl group)Medium
~ 1380 - 1360CH₃ bending (ethyl group)Medium
~ 1350 - 1250C-N stretchingStrong
~ 1080 - 1040N-N stretching (thiadiazole ring)Medium
~ 700 - 600C-S stretchingMedium

Table 1: Summary of characteristic FT-IR absorption bands for this compound and their tentative assignments based on related compounds.

Interpretation of the Spectrum

  • N-H and S-H Stretching Region : The presence of a broad band in the 3100-2900 cm⁻¹ region is indicative of N-H stretching, suggesting the predominance of the thione tautomer in the solid state. A weak band around 2550 cm⁻¹, if present, would indicate the existence of the thiol (S-H) tautomer.

  • C-H Stretching Region : The bands observed between 2975 and 2850 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups of the ethylthio substituent.

  • C=N and C-N Stretching : A strong absorption peak in the region of 1615-1590 cm⁻¹ is attributed to the C=N stretching vibration of the 1,3,4-thiadiazole ring.[2] The strong band between 1350 and 1250 cm⁻¹ is likely due to C-N stretching vibrations within the heterocyclic ring.

  • Fingerprint Region : The region below 1500 cm⁻¹ contains a number of bands corresponding to C-H bending, N-N stretching, and C-S stretching vibrations. The bands for the C-S stretching modes are typically found in the 700-600 cm⁻¹ range.

Experimental Workflow Diagram

The logical flow of the synthesis and spectral analysis process is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis cluster_analysis FT-IR Analysis start 2,5-Dimercapto-1,3,4-thiadiazole step1 Dissolution in Ethanolic Base start->step1 step2 Addition of Ethylating Agent step1->step2 step3 Reaction (Stirring/Reflux) step2->step3 step4 Precipitation by Acidification step3->step4 step5 Filtration and Washing step4->step5 step6 Drying and Purification step5->step6 product This compound step6->product analysis_start Purified Product product->analysis_start Proceed to Analysis prep Sample Preparation (KBr Pellet) analysis_start->prep background Background Spectrum Acquisition prep->background sample_scan Sample Spectrum Acquisition background->sample_scan processing Data Processing (Baseline Correction, etc.) sample_scan->processing final_spectrum Final FT-IR Spectrum processing->final_spectrum

Caption: Experimental workflow for the synthesis and FT-IR analysis.

Conclusion

The FT-IR spectral analysis of this compound provides a rapid and reliable method for its structural confirmation and purity assessment. The characteristic absorption bands for the N-H/S-H, C-H, C=N, C-N, and C-S vibrations serve as a molecular fingerprint. This technical guide offers a foundational understanding of the expected spectral features, a detailed experimental protocol for obtaining the spectrum, and a logical workflow for the entire process, which will be valuable for researchers in the fields of medicinal chemistry and materials science.

References

Spectroscopic Analysis of 2-Ethylthio-1,3,4-thiadiazole-5-thiol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an overview of the nuclear magnetic resonance (NMR) spectroscopic data for 2-Ethylthio-1,3,4-thiadiazole-5-thiol. Due to the limited availability of public domain spectral data for this specific molecule, this document presents predicted ¹H and ¹³C NMR data based on the analysis of structurally similar compounds. A generalized experimental protocol for acquiring such data is also detailed. This guide is intended to serve as a reference for researchers and professionals involved in the synthesis, characterization, and application of substituted 1,3,4-thiadiazole derivatives.

Introduction

This compound is a heterocyclic compound belonging to the 1,3,4-thiadiazole class of molecules. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds. Spectroscopic techniques, particularly ¹H and ¹³C NMR, are fundamental for the structural elucidation and purity assessment of such molecules. This document focuses on providing the essential NMR data and methodologies relevant to the characterization of this compound.

Predicted NMR Spectroscopic Data

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the ethyl group protons and the thiol proton. The chemical shifts are influenced by the electron-withdrawing nature of the thiadiazole ring and the sulfur atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (Ethyl)1.3 - 1.5Triplet3H
-CH₂- (Ethyl)3.2 - 3.4Quartet2H
-SH (Thiol)13.0 - 15.0Singlet (broad)1H

Note: The thiol proton (-SH) is expected to be a broad singlet and its chemical shift can be highly dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the thiadiazole ring carbons are characteristically found at lower field due to the influence of the heteroatoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
-CH₃ (Ethyl)14 - 16
-CH₂- (Ethyl)30 - 32
C2 (Thiadiazole)160 - 165
C5 (Thiadiazole)180 - 185

Generalized Experimental Protocol for NMR Spectroscopy

The following provides a standard procedure for the acquisition of ¹H and ¹³C NMR spectra for 1,3,4-thiadiazole derivatives.

3.1. Sample Preparation

  • Dissolution: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

3.2. Data Acquisition

  • Spectrometer: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment is generally sufficient.

    • Spectral Width: Set a spectral width of approximately 16 ppm.

    • Acquisition Time: An acquisition time of 2-4 seconds is typical.

    • Relaxation Delay: A relaxation delay of 1-5 seconds is used to allow for full magnetization recovery between scans.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance sensitivity.

    • Spectral Width: A spectral width of around 220 ppm is typically required.

    • Acquisition Time: An acquisition time of 1-2 seconds is standard.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally necessary for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

3.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and pick the peaks in both ¹H and ¹³C spectra to determine their chemical shifts.

Visualization of NMR Data Interpretation

The following diagram illustrates the logical relationship between the structure of this compound and its expected NMR signals.

G cluster_structure Molecular Structure cluster_1h_nmr Predicted ¹H NMR Signals cluster_13c_nmr Predicted ¹³C NMR Signals Structure This compound (C₄H₆N₂S₃) H_CH3 -CH₃ δ: 1.3 - 1.5 ppm Triplet Structure->H_CH3 Ethyl H_CH2 -CH₂- δ: 3.2 - 3.4 ppm Quartet Structure->H_CH2 H_SH -SH δ: 13.0 - 15.0 ppm Singlet (broad) Structure->H_SH Thiol C_CH3 -CH₃ δ: 14 - 16 ppm Structure->C_CH3 Ethyl C_CH2 -CH₂- δ: 30 - 32 ppm Structure->C_CH2 C2 C2 (Ring) δ: 160 - 165 ppm Structure->C2 Thiadiazole Ring C5 C5 (Ring) δ: 180 - 185 ppm Structure->C5

Caption: Predicted NMR Signal Assignments for this compound.

Conclusion

This technical guide provides a foundational understanding of the expected ¹H and ¹³C NMR characteristics of this compound. The presented data, although predicted, is based on sound chemical principles and analysis of related structures, offering a valuable resource for the identification and characterization of this compound. The generalized experimental protocol serves as a practical starting point for researchers aiming to acquire high-quality NMR data for this and similar molecules. As with any analytical work, experimental verification is paramount, and the information herein should be used as a guide for such empirical studies.

Mechanism of action of 1,3,4-thiadiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of 1,3,4-Thiadiazole Derivatives

Introduction

The 1,3,4-thiadiazole is a five-membered heterocyclic ring containing two nitrogen atoms and a sulfur atom. This scaffold is a versatile pharmacophore in medicinal chemistry due to its diverse biological activities.[1] Derivatives of 1,3,4-thiadiazole have demonstrated a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and enzyme inhibitory activities.[1][2][3] Their biological activity is often attributed to the structural similarity of the 1,3,4-thiadiazole ring to pyrimidine, allowing them to interfere with DNA-related processes.[4][5] This technical guide provides a comprehensive overview of the mechanisms of action of 1,3,4-thiadiazole derivatives, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Anticancer Activity

1,3,4-Thiadiazole derivatives exhibit potent anticancer activity through various mechanisms, including the induction of apoptosis, inhibition of key enzymes involved in cancer progression, and interference with oncogenic signaling pathways.[2]

Mechanism of Action
  • Enzyme Inhibition:

    • Carbonic Anhydrase (CA) Inhibition: Certain 1,3,4-thiadiazole derivatives, particularly those with a thione group, act as inhibitors of carbonic anhydrase isozymes, including the tumor-associated hCA IX.[6] The thione group can act as a zinc-binding moiety in the enzyme's active site.[6]

    • Kinase Inhibition: These derivatives have been shown to inhibit protein kinases crucial for cancer cell signaling, such as those in the PI3K/Akt and MAPK/ERK pathways.[2] They can also target Src and Abl kinases.[4][7]

    • Topoisomerase II Inhibition: Some derivatives interfere with DNA replication by inhibiting topoisomerase II.[4][7]

    • Histone Deacetylase (HDAC) Inhibition: 1,3,4-thiadiazole compounds can bind to the active site of HDAC enzymes, modulating gene expression and exhibiting therapeutic potential.[2]

  • Induction of Apoptosis: A primary mechanism of anticancer action is the induction of programmed cell death (apoptosis).[2][4] This is often mediated through the activation of caspase-3 and caspase-8 and the upregulation of pro-apoptotic proteins like BAX.[4]

  • Disruption of Oncogenic Signaling Pathways: By targeting components of pathways like PI3K/Akt and MAPK/ERK, these derivatives can disrupt the uncontrolled growth and survival signals in cancer cells.[2]

Data Presentation: Anticancer Activity
Compound/DerivativeCell LineIC50 (µM)Reference
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-749.6[4]
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-23153.4[4]
5c (a 1,3,4-thiadiazole-2-thione derivative)hCA IX (enzyme)1.25 (Kᵢ)[6]
Compound 7i (a 1,3,4-thiadiazole-thiazolidinone hybrid)Carbonic Anhydrase (enzyme)0.402[8]
Acetazolamide (Reference)Carbonic Anhydrase (enzyme)0.998[8]
Experimental Protocols

1. MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of 1,3,4-thiadiazole derivatives on cancer cell lines.

  • Materials:

    • Cancer cell line (e.g., MCF-7, MDA-MB-231)

    • Complete culture medium

    • 96-well plates

    • 1,3,4-thiadiazole derivative stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or isopropanol)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

    • Prepare serial dilutions of the 1,3,4-thiadiazole derivative in culture medium.

    • Remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and an untreated control.

    • Incubate for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

2. Caspase-3 and Caspase-8 Activity Assay

This protocol measures the activation of key executioner and initiator caspases in apoptosis.

  • Materials:

    • Treated and untreated cancer cells

    • Cell lysis buffer

    • Caspase-3 substrate (e.g., DEVD-pNA)

    • Caspase-8 substrate (e.g., IETD-pNA)

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Lyse the treated and untreated cells using the cell lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate.

    • In a 96-well plate, add an equal amount of protein from each sample.

    • Add the specific caspase substrate (DEVD-pNA for caspase-3 or IETD-pNA for caspase-8) to the wells.

    • Incubate at 37°C for 1-2 hours.

    • Measure the absorbance at 405 nm, which corresponds to the cleaved p-nitroaniline (pNA) product.

    • Calculate the fold-increase in caspase activity relative to the untreated control.

Mandatory Visualization

Anticancer_Mechanism cluster_pathways Cellular Targets cluster_effects Cellular Effects Thiadiazole 1,3,4-Thiadiazole Derivative PI3K PI3K/Akt Pathway Thiadiazole->PI3K MAPK MAPK/ERK Pathway Thiadiazole->MAPK Caspases Caspase-8, Caspase-3 Thiadiazole->Caspases Enzymes CA IX, Topo II, HDACs Thiadiazole->Enzymes Proliferation Decreased Proliferation PI3K->Proliferation MAPK->Proliferation Apoptosis Induction of Apoptosis Caspases->Apoptosis Gene_Expression Altered Gene Expression Enzymes->Gene_Expression Cancer_Cell_Death Cancer Cell Death Proliferation->Cancer_Cell_Death Apoptosis->Cancer_Cell_Death Gene_Expression->Cancer_Cell_Death

Caption: Overview of the anticancer mechanisms of 1,3,4-thiadiazole derivatives.

Antimicrobial Activity

1,3,4-Thiadiazole derivatives have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains.[3][9]

Mechanism of Action

The precise mechanisms are varied, but they generally involve the disruption of essential biochemical pathways in pathogens.[9] The structural features of the derivatives, including the nature and position of substituents on the thiadiazole ring, significantly influence their antimicrobial potency.[3] Some derivatives may act by inhibiting microbial enzymes or interfering with cell wall synthesis.

Data Presentation: Antimicrobial Activity
Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Compound 14a (tetranorlabdane derivative)Bacillus polymyxa2.5[3]
Compound 23a (benzothiazolotriazole derivative)Staphylococcus epidermidis31.25[3]
Compound 23a (benzothiazolotriazole derivative)Micrococcus luteus15.63[3]
Schiff bases 4, 5, 6Various bacterial strains4-16[10]
Compound 9bAspergillus fumigatus0.9[11]
Compound 9bGeotrichum candidum0.08[11]
Compound 9bStaphylococcus aureus1.95[11]
Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Materials:

    • Bacterial or fungal strains

    • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

    • 96-well microtiter plates

    • 1,3,4-thiadiazole derivative stock solution

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

    • In a 96-well plate, perform serial two-fold dilutions of the 1,3,4-thiadiazole derivative in the appropriate broth.

    • Add the microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Optionally, read the absorbance at 600 nm to quantify growth.

Mandatory Visualization

MIC_Workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions of Thiadiazole Derivative in 96-well Plate prep_inoculum->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_results Observe for Growth (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Enzyme Inhibition

1,3,4-Thiadiazole derivatives are known to inhibit several classes of enzymes.

Mechanism of Action
  • Monoamine Oxidase (MAO) Inhibition: These compounds can act as reversible and competitive inhibitors of MAO-A, an important target for neurological disorders.[12][13][14]

  • Acetylcholinesterase (AChE) Inhibition: Inhibition of AChE is a key strategy for Alzheimer's disease treatment. Certain 1,3,4-thiadiazole derivatives show potent AChE inhibitory activity.[15]

  • α-Glucosidase Inhibition: Some derivatives are effective inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, making them potential antidiabetic agents.[16]

Data Presentation: Enzyme Inhibition
Compound/DerivativeEnzymeIC50Reference
Compound 6bhMAO-A0.060 µM[12][13][14]
Moclobemide (Reference)hMAO-A4.664 µM[12][13]
Clorgyline (Reference)hMAO-A0.048 µM[12][14]
Compound 3bAcetylcholinesterase0.096 µM[15]
Analogue 8α-glucosidase1.10 ± 0.10 µM[16]
Analogue 9α-glucosidase1.30 ± 0.10 µM[16]
Acarbose (Reference)α-glucosidase11.50 ± 0.30 µM[16]
Experimental Protocols

1. MAO-A Inhibition Assay (Fluorometric)

This assay is based on the detection of H₂O₂ produced during the oxidative deamination of a substrate by MAO-A.

  • Materials:

    • Human recombinant MAO-A

    • Amplex Red reagent

    • Horseradish peroxidase (HRP)

    • p-Tyramine (substrate)

    • 1,3,4-thiadiazole derivative

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • In a 96-well plate, add the MAO-A enzyme solution.

    • Add the 1,3,4-thiadiazole derivative at various concentrations. Include a known inhibitor as a positive control.

    • Pre-incubate the enzyme and inhibitor for a defined period.

    • Prepare a working solution of Amplex Red, HRP, and the substrate (p-tyramine).

    • Initiate the reaction by adding the working solution to the wells.

    • Measure the fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm) in kinetic mode.

    • Calculate the rate of reaction and the percentage of inhibition to determine the IC50 value.

2. Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures AChE activity based on the formation of a yellow product.

  • Materials:

    • Acetylcholinesterase (AChE)

    • Acetylthiocholine iodide (ATCI) - substrate

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Phosphate buffer (pH 8.0)

    • 1,3,4-thiadiazole derivative

    • 96-well plate

    • Microplate reader

  • Procedure:

    • In a 96-well plate, add phosphate buffer, AChE solution, and DTNB.

    • Add the 1,3,4-thiadiazole derivative at various concentrations.

    • Pre-incubate the mixture.

    • Initiate the reaction by adding the substrate, ATCI.

    • Immediately measure the increase in absorbance at 412 nm in kinetic mode.

    • Calculate the rate of reaction and the percentage of inhibition to determine the IC50 value.

Anticonvulsant Activity

Several 1,3,4-thiadiazole derivatives have shown promise as anticonvulsant agents, potentially through the inhibition of carbonic anhydrase in the central nervous system.[1][17][18]

Mechanism of Action

The anticonvulsant activity of some 1,3,4-thiadiazoles is linked to their ability to inhibit carbonic anhydrase, similar to the established drug acetazolamide.[1] Other potential mechanisms may involve modulation of ion channels or neurotransmitter systems.

Experimental Protocols

1. Maximal Electroshock Seizure (MES) Test

This is a common preclinical model for screening potential anticonvulsant drugs.

  • Materials:

    • Rodents (mice or rats)

    • Electroshock apparatus with corneal or ear clip electrodes

    • 1,3,4-thiadiazole derivative formulation for administration (e.g., in a suitable vehicle for intraperitoneal injection)

  • Procedure:

    • Administer the 1,3,4-thiadiazole derivative to the animals at various doses.

    • After a specific pre-treatment time, deliver a supramaximal electrical stimulus through the electrodes.

    • Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.

    • The ability of the compound to prevent the tonic hind limb extension is considered a measure of its anticonvulsant activity.

    • Determine the median effective dose (ED50).

Antiviral Activity

1,3,4-Thiadiazole derivatives have been investigated for their activity against a range of viruses, including HIV and Tobacco Mosaic Virus (TMV).[19][20][21][22]

Mechanism of Action

The antiviral mechanism is dependent on the specific virus. For HIV, some derivatives may interfere with viral enzymes.[22] In the case of plant viruses like TMV, derivatives have been shown to inhibit the spread of the virus within the host plant.[20] The thiadiazole ring is considered a bioisostere of pyrimidine, which may contribute to its ability to interfere with viral nucleic acid synthesis.[22]

Data Presentation: Antiviral Activity
Compound/DerivativeVirusEC50 (µg/mL)Reference
Compound E₂Tobacco Mosaic Virus (TMV)203.5[20]
Ningnanmycin (Reference)Tobacco Mosaic Virus (TMV)261.4[20]

Conclusion

The 1,3,4-thiadiazole scaffold is a cornerstone in the development of new therapeutic agents due to its wide array of biological activities. The mechanisms of action are diverse, ranging from specific enzyme inhibition to the modulation of complex signaling pathways. The ability to readily synthesize a variety of derivatives allows for the fine-tuning of their pharmacological profiles. Further research into the precise molecular interactions of these compounds will continue to unveil new therapeutic opportunities.

References

The Biological Potential of 2-Ethylthio-1,3,4-thiadiazole-5-thiol: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. This technical guide delves into the biological significance of a specific derivative, 2-Ethylthio-1,3,4-thiadiazole-5-thiol, providing a comprehensive overview for researchers, scientists, and professionals engaged in drug development. While direct extensive research on this particular molecule is emerging, this paper extrapolates from the vast body of knowledge on analogous 1,3,4-thiadiazole derivatives to illuminate its potential therapeutic applications, focusing on its anticancer and antimicrobial properties. We will explore its synthetic pathways, quantitative biological data from related compounds, detailed experimental methodologies, and the key signaling pathways it may modulate.

Synthesis of this compound and its Derivatives

The synthesis of 5-substituted-1,3,4-thiadiazole-2-thiols is a well-established process in organic chemistry. A common and efficient method involves the cyclization of thiosemicarbazide derivatives. For the synthesis of the core scaffold, 5-amino-1,3,4-thiadiazole-2-thiol can be prepared through the heterocyclization of thiosemicarbazide with carbon disulfide in the presence of a base like potassium hydroxide in an alcoholic solvent.[1] Subsequent alkylation reactions can then be employed to introduce the ethylthio group at the desired position.

A plausible synthetic route for this compound and its derivatives is depicted below. This workflow is fundamental for generating a library of analogous compounds for structure-activity relationship (SAR) studies.

G cluster_synthesis General Synthesis Workflow Thiosemicarbazide Thiosemicarbazide CS2_KOH CS2 / KOH Ethanol Thiosemicarbazide->CS2_KOH ThiadiazoleThiol 5-Amino-1,3,4-thiadiazole-2-thiol CS2_KOH->ThiadiazoleThiol Heterocyclization AlkylHalide Ethyl Halide (e.g., C2H5Br) ThiadiazoleThiol->AlkylHalide TargetCompound This compound AlkylHalide->TargetCompound S-Alkylation Derivatization Further Derivatization TargetCompound->Derivatization Analogues Analogues for SAR Studies Derivatization->Analogues

Caption: Proposed synthesis workflow for this compound.

Biological Activities and Quantitative Data

Derivatives of the 1,3,4-thiadiazole ring system have demonstrated a broad spectrum of biological activities, including potent anticancer and antimicrobial effects. The introduction of a thioether linkage, as seen in this compound, is a common strategy in medicinal chemistry to enhance lipophilicity and modulate biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives against a variety of human cancer cell lines.[2][3] The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[4][5] The following table summarizes the in vitro cytotoxic activity of several 1,3,4-thiadiazole derivatives against various cancer cell lines, providing an indication of the potential efficacy of this class of compounds.

Compound ClassCancer Cell LineIC50 (µM)Reference
1,3,4-Thiadiazole-linked Honokiol DerivativesA549 (Lung)1.62 ± 0.19[5]
HCT116 (Colon)4.61 ± 0.51[5]
MDA-MB-231 (Breast)2.53 ± 0.28[5]
2-Amino-1,3,4-thiadiazole DerivativesC6 (Glioma)45 - 68[6]
4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfideMCF-7 (Breast)1.78[2]
A549 (Lung)4.04[2]
Pyrazole-Thiadiazole HybridsA549 (Lung)1.537 ± 0.097[7]
Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is also a well-recognized pharmacophore in the development of novel antimicrobial agents.[8] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[9] The antimicrobial efficacy is often evaluated by determining the zone of inhibition in agar diffusion assays. The table below presents data for some 1,3,4-thiadiazole derivatives.

Compound ClassBacterial StrainZone of Inhibition (mm)Reference
Benzimidazole-1,3,4-thiadiazole DerivativeStaphylococcus aureus18.96[8]
Escherichia coli17.33[8]
Bacillus pumilus18.20[8]
2-Amino-5-thiol-1,3,4-thiadiazole DerivativesGram-positive bacteriaModerate to good activity
Gram-negative bacteriaLow to moderate activity

Experimental Protocols

Standardized protocols are crucial for the reproducible evaluation of biological activity. The following sections detail the methodologies for assessing the anticancer and antimicrobial properties of compounds like this compound.

MTT Assay for Cell Viability (Anticancer Screening)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of living cells into purple formazan crystals.[11]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 7,500 cells/well) and incubate overnight to allow for cell attachment.[11]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).[12]

  • MTT Addition: Add MTT solution (final concentration of 0.45-0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.[13][14]

  • Formazan Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[10] The absorbance is directly proportional to the number of viable cells.

G cluster_mtt MTT Assay Workflow Start Seed cells in 96-well plate Incubate1 Incubate overnight Start->Incubate1 Treat Add test compound dilutions Incubate1->Treat Incubate2 Incubate for 72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 1-4h Add_MTT->Incubate3 Solubilize Add solubilization solution Incubate3->Solubilize Read Read absorbance (570-590 nm) Solubilize->Read

Caption: A generalized workflow for the MTT cell viability assay.

Agar Well Diffusion Method for Antimicrobial Screening

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[15]

Protocol:

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Nutrient Agar for bacteria, Malt Extract Agar for fungi).

  • Inoculation: Inoculate the sterile agar plates with a standardized suspension of the test microorganism to create a uniform lawn.[16]

  • Well Creation: Aseptically create wells of a specific diameter (e.g., 6 mm) in the agar.[15]

  • Compound Application: Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells. A solvent control should also be included.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[17]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.

Signaling Pathways in Cancer Modulated by Thiadiazole Derivatives

The anticancer effects of 1,3,4-thiadiazole derivatives are often attributed to their ability to interfere with critical signaling pathways that regulate cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[4] Several 1,3,4-thiadiazole derivatives have been shown to inhibit this pathway, leading to the induction of autophagy and apoptosis in cancer cells.[5]

G cluster_pi3k PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->PI3K inhibits Thiadiazole->Akt inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 1,3,4-thiadiazole derivatives.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation and survival.[18] Overexpression or mutation of EGFR is common in various cancers, making it a key therapeutic target.[19] Certain 1,3,4-thiadiazole derivatives have been designed as EGFR inhibitors.[20]

G cluster_egfr EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) Dimerization->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->EGFR inhibits

Caption: Inhibition of the EGFR signaling pathway by 1,3,4-thiadiazole derivatives.

Bax/Bcl-2 Apoptosis Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. The Bcl-2 family of proteins are key regulators of this process, with anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax.[21][22] An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction.[22] Some 1,3,4-thiadiazole derivatives have been shown to induce apoptosis by modulating the expression of these proteins.

G cluster_apoptosis Bax/Bcl-2 Apoptosis Pathway Thiadiazole 1,3,4-Thiadiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Thiadiazole->Bcl2 down-regulates Bax Bax (Pro-apoptotic) Thiadiazole->Bax up-regulates Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Modulation of the Bax/Bcl-2 apoptosis pathway by 1,3,4-thiadiazole derivatives.

Conclusion

This compound belongs to a class of heterocyclic compounds with significant and diverse biological activities. While specific data on this molecule is limited, the extensive research on its analogues strongly suggests its potential as a lead compound for the development of novel anticancer and antimicrobial agents. The established synthetic routes allow for the generation of diverse derivatives for comprehensive SAR studies. The outlined experimental protocols provide a robust framework for its biological evaluation, and the well-characterized signaling pathways offer clear targets for mechanistic investigations. Further research into this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

Potential Therapeutic Targets of 2-Ethylthio-1,3,4-thiadiazole-5-thiol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. This technical guide focuses on the potential therapeutic targets of a specific, yet under-researched derivative, 2-Ethylthio-1,3,4-thiadiazole-5-thiol. While direct experimental data for this compound is limited, this document extrapolates its potential based on the extensive research conducted on structurally related 1,3,4-thiadiazole compounds. The primary therapeutic avenues explored include anticancer, antimicrobial, and enzyme inhibitory activities, with a focus on key molecular targets such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), various bacterial and fungal enzymes, urease, and carbonic anhydrase. This guide provides a comprehensive overview of the available quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to facilitate further research and drug development efforts centered on this promising chemical entity.

Introduction to the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one sulfur atom. This scaffold is of significant interest in drug discovery due to its bioisosteric similarity to pyrimidine, a key component of nucleic acids, allowing its derivatives to interact with a variety of biological targets.[1] The inherent chemical properties of the 1,3,4-thiadiazole ring, such as its aromaticity and ability to participate in hydrogen bonding, contribute to its diverse pharmacological profile.[2] Derivatives of this scaffold have been reported to possess a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and diuretic properties.[2][3] The focus of this guide, this compound, incorporates a thiol group at position 5 and an ethylthio group at position 2, modifications that are expected to influence its pharmacokinetic and pharmacodynamic properties.

Anticancer Activity: Targeting VEGFR-2

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, making it a prime target for anticancer therapies.[4] Several studies have highlighted the potential of 1,3,4-thiadiazole derivatives as potent VEGFR-2 inhibitors.

Quantitative Data: VEGFR-2 Inhibition and Cytotoxicity of 1,3,4-Thiadiazole Derivatives
Compound IDTarget Cell Line(s)IC50 (µM) - CytotoxicityTarget EnzymeIC50 (µM) - Enzyme InhibitionReference
11a MCF-7, HepG-29.49, 12.89VEGFR-20.055[4]
20b MCF-7, HepG-20.05, 0.14VEGFR-20.024[5]
7b MDA-MB-231, MCF-79.66, 15.83B-Raf, VEGFR-20.75, 0.058[6]
4f --BRAF, VEGFR-20.071, 0.194[7]
2 K562-Abl protein kinase7.4[8]
43 MCF-7, A5491.78, 4.04--[1]
20b (Gomha et al.) HepG-2, A-5494.37, 8.03Dihydrofolate reductase (DHFR)-[9][10]
Various MCF-7, HepG22.34 - 91.00, 3.13 - 44.87--[11]
2g LoVo, MCF-72.44, 23.29--[12]
SCT-4 MCF-770% DNA biosynthesis inhibition at 100 µM--[13]
Signaling Pathway: VEGFR-2 Mediated Angiogenesis

The binding of VEGF to VEGFR-2 triggers a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels that supply tumors with essential nutrients and oxygen. Inhibition of VEGFR-2 by small molecules like 1,3,4-thiadiazole derivatives can block these processes.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates ERK ERK PLCg->ERK Permeability Vascular Permeability PLCg->Permeability Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Migration Cell Migration Akt->Migration ERK->Proliferation ERK->Migration Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition by 1,3,4-thiadiazole derivatives.

Experimental Protocols
  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG-2, A549) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[1][12]

  • Compound Treatment: The cells are treated with various concentrations of the 1,3,4-thiadiazole derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.[8]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[1]

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain. This is often done using an ELISA-based format.

  • Procedure:

    • A 96-well plate is coated with a substrate for VEGFR-2 (e.g., a synthetic peptide).

    • The 1,3,4-thiadiazole derivative at various concentrations is pre-incubated with the recombinant VEGFR-2 enzyme.

    • ATP is added to initiate the kinase reaction, and the plate is incubated at room temperature.

    • The reaction is stopped, and a primary antibody specific for the phosphorylated substrate is added.

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.

    • A chromogenic substrate is added, and the color development is measured using a plate reader.

    • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[4]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The 1,3,4-thiadiazole scaffold has been extensively investigated for its potential antibacterial and antifungal properties.

Quantitative Data: Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives
Compound ClassTest Organism(s)Activity/MICReference
Thiadiazole derivativesS. aureus, S. epidermidis, E. coli, Klebsiella sp., C. albicansZone of inhibition (mm) reported
2,5-disubstituted-1,3,4-thiadiazolesS. aureus, S. epidermidis, S. pyogenes, E. coli, P. aeruginosa, K. pneumonia, A. niger, A. terreus, C. albicansModerate antibacterial and potent antifungal activity reported for some derivatives.[14]
2-amino-5-thiol-1,3,4-thiadiazole derivativesGram-positive and Gram-negative bacteriaModerate to good activity against Gram-positive bacteria.[15]
Imidazo[2,1-b][3][4][6]thiadiazolesS. aureus, B. cereus, E. coli, P. aeruginosa, A. niger, A. fumigatusSignificant activity reported for some derivatives.[16]
Experimental Protocols
  • Culture Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight.

  • Plate Inoculation: A sterile cotton swab is dipped into the microbial suspension and used to evenly inoculate the surface of an agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

  • Compound Application: A defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration, e.g., 100 mg/mL in DMSO) is added to each well. A negative control (DMSO) and a positive control (standard antibiotic/antifungal) are also included.

  • Incubation: The plates are incubated at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: A standardized suspension of the microorganism is added to each well.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[16]

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, contributing to gastritis, peptic ulcers, and gastric cancer. Inhibition of urease is a promising therapeutic strategy to combat these infections.

Quantitative Data: Urease Inhibition by 1,3,4-Thiadiazole Derivatives
Compound ID/ClassIC50 (µM)Standard (Thiourea) IC50 (µM)Reference
[3][4][5]triazolo[3,4-b][3][4][6]thiadiazole derivatives0.87 - 8.3222.54[17]
5-nitrofuran-2-yl-thiadiazole derivatives0.94 - 6.7822.50[18]
Quinazoline-thiadiazole hybrid1.88 µg/mL-[17]

Experimental Workflow: Urease Inhibition Assay

Urease_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Urease Urease Enzyme Solution Incubation1 Pre-incubate Urease with Inhibitor Urease->Incubation1 Buffer Buffer (e.g., Phosphate) Buffer->Incubation1 Urea Urea Solution (Substrate) Incubation2 Add Urea & Incubate Urea->Incubation2 Inhibitor Thiadiazole Derivative (Test Compound) Inhibitor->Incubation1 Incubation1->Incubation2 Ammonia Ammonia Production Measurement Incubation2->Ammonia Spectrophotometer Read Absorbance Ammonia->Spectrophotometer

Caption: A typical workflow for an in vitro urease inhibition assay.

Experimental Protocol: Urease Inhibition Assay (Berthelot Method)
  • Reagent Preparation: Prepare solutions of Jack bean urease, urea, and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Pre-incubation: In a 96-well plate, mix the urease solution with various concentrations of the 1,3,4-thiadiazole derivative and incubate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Initiation: Add the urea solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the reaction mixture for a defined time (e.g., 10 minutes) at the same temperature.

  • Ammonia Quantification: The amount of ammonia produced is determined by adding phenol reagent (alkaline hypochlorite) and sodium nitroprusside, which react with ammonia to form a colored indophenol blue complex.

  • Absorbance Measurement: The absorbance of the colored product is measured at a specific wavelength (e.g., 630 nm).

  • Inhibition Calculation: The percentage of urease inhibition is calculated, and the IC50 value is determined from the dose-response curve. Thiourea is commonly used as a standard inhibitor.[17][18]

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[19] Sulfonamide derivatives of 1,3,4-thiadiazole, such as acetazolamide and methazolamide, are well-known CA inhibitors.[2]

Quantitative Data: Carbonic Anhydrase Inhibition by 1,3,4-Thiadiazole Derivatives
Compound ClassTarget Isoform(s)IC50 (nM)Reference
Monosubstituted acetazolamide derivativeshCA IIBest IC50 = 16.7[19]
Benzene sulfonamides with thioureido-linked amino-thiadiazolehCA I, hCA II, hCA IX, hCA XIIPotent inhibition of hCA I and hCA II reported[2]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
  • Assay Principle: The assay measures the inhibition of the esterase activity of carbonic anhydrase, using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA by CA produces the yellow-colored p-nitrophenolate anion, which can be quantified spectrophotometrically.

  • Procedure:

    • In a 96-well plate, add a solution of the purified human carbonic anhydrase isoform (e.g., hCA I, II, IX).

    • Add the 1,3,4-thiadiazole derivative at various concentrations and pre-incubate.

    • Add the substrate solution (p-NPA in a suitable solvent like acetonitrile).

    • Monitor the increase in absorbance at 400 nm over time using a spectrophotometer.

    • The rate of the enzymatic reaction is determined from the slope of the absorbance versus time plot.

    • The IC50 value is calculated by plotting the percentage of enzyme activity against the inhibitor concentration. Acetazolamide is used as a standard inhibitor.[2][19]

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, the extensive body of research on its parent scaffold, 1,3,4-thiadiazole, provides a strong rationale for its investigation as a potential therapeutic agent. The most promising avenues for exploration appear to be in the fields of oncology, infectious diseases, and enzyme inhibition.

Future research should focus on the synthesis and in vitro screening of this compound against the targets identified in this guide, namely VEGFR-2, a panel of clinically relevant bacteria and fungi, urease, and various carbonic anhydrase isoforms. Positive hits from these initial screens would warrant further investigation into their mechanisms of action, in vivo efficacy, and safety profiles. The detailed experimental protocols and pathway diagrams provided herein serve as a foundational resource for initiating such a research program. The unique substitution pattern of this molecule may offer advantages in terms of potency, selectivity, or pharmacokinetic properties compared to previously studied derivatives, making it a worthy candidate for drug discovery and development.

References

The Rising Potential of Thiadiazole Compounds in Antioxidant Therapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antioxidant agents is a cornerstone of modern drug discovery, aimed at combating the detrimental effects of oxidative stress implicated in a myriad of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Among the vast landscape of heterocyclic compounds, thiadiazole derivatives have emerged as a promising class of antioxidants. Their unique structural features and versatile synthetic accessibility have positioned them as privileged scaffolds in medicinal chemistry. This technical guide provides an in-depth analysis of the in vitro antioxidant potential of thiadiazole compounds, presenting key quantitative data, detailed experimental protocols, and visual workflows to support further research and development in this area.

Quantitative Analysis of Antioxidant Activity

The antioxidant efficacy of various thiadiazole derivatives has been quantified using several standard in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant activity. The following tables summarize the reported antioxidant activities of selected thiadiazole compounds from various studies.

Table 1: DPPH Radical Scavenging Activity of Thiadiazole Derivatives

Compound IDStructure/SubstitutionIC50 (µM)Reference CompoundReference Compound IC50 (µM)Source
TZD 52-phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one with a chloro group27.50Ascorbic Acid29.2[1][2][3]
TZD 32-phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one with a nitro group28.00Ascorbic Acid29.2[1][2][3]
3s2-phenyl-3-(5-styryl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-one161.93--[4]
3'cAdamantane ring derivativeExcellent activity--[5]
3f1,2,3-triazole-linked thiazole derivative0.07 µg/mLAscorbic Acid3.8 µg/mL[6]
3e1,2,3-triazole-linked thiazole derivative0.34 µg/mLAscorbic Acid3.8 µg/mL[6]
3b1,2,3-triazole-linked thiazole derivative0.62 µg/mLAscorbic Acid3.8 µg/mL[6]

Table 2: ABTS Radical Scavenging Activity of Thiazole Derivatives

Compound IDStructure/SubstitutionIC50 (µg/mL)Reference CompoundReference Compound IC50 (µg/mL)Source
5aPhenolic thiazole with phenylethylideneLower than Ascorbic AcidAscorbic Acid-[7]
5bPhenolic thiazole with benzylidene50.34Ascorbic Acid-[7]
7bPhenolic thiazole with benzylidene42.36Ascorbic Acid-[7]
8aPhenolic thiazole with phenylethylideneLower than Ascorbic AcidAscorbic Acid-[7]
8bPhenolic thiazole with benzylideneLower than Ascorbic AcidAscorbic Acid-[7]
3f1,2,3-triazole-linked thiazole derivative253.2BHT75.2[6]
3c1,2,3-triazole-linked thiazole derivative252.7BHT75.2[6]

Table 3: Other In Vitro Antioxidant Assays for Thiazolidinone Derivatives

Compound IDAssayActivity (% of Vitamin C or % Inhibition)Source
4FRAP75%[8]
2FRAP75%[8]
1FRAP45%[8]
3FRAP45%[8]
8FRAP45%[8]
1TBARS62.11%[8]
5TBARS66.71%[8]
9TBARS60.93%[8]
4DPPH33.98%[8]
2DPPH18.73%[8]
1DPPH15.62%[8]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the evaluation of antioxidant potential. Below are methodologies for commonly cited in vitro antioxidant assays for thiadiazole compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is monitored by the decrease in its absorbance at a characteristic wavelength.

Principle: The odd electron of the nitrogen atom in the DPPH radical is reduced by receiving a hydrogen atom from the antioxidant compound. The color of the solution changes from purple to yellow, and the decrease in absorbance is measured spectrophotometrically at 517 nm.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compounds (thiadiazole derivatives)

  • Standard antioxidant (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a 0.004% (w/v) solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

  • Preparation of test solutions: Dissolve the synthesized thiadiazole compounds and the standard antioxidant in methanol or DMSO to prepare stock solutions (e.g., 1 mg/mL). From the stock solutions, prepare various concentrations (e.g., 1, 5, 10, 50, 100, 200, 300, 400, and 500 µg/mL).[6]

  • Assay:

    • In a test tube or a well of a microplate, add 1 mL of the DPPH solution to 1 mL of each concentration of the test compound solution.[6][9]

    • Prepare a control sample containing 1 mL of the DPPH solution and 1 mL of the solvent (methanol or DMSO).

    • Prepare a blank sample containing 1 mL of the test compound solution at each concentration and 1 mL of methanol.

  • Incubation: Incubate the mixtures in the dark at room temperature (or 37°C) for a specified period (e.g., 30 minutes to 1 hour).[9]

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. In the presence of an antioxidant, the colored ABTS•+ is reduced back to the colorless neutral form. The decrease in absorbance is measured at 734 nm.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Test compounds

  • Standard antioxidant (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer

Procedure:

  • Preparation of ABTS•+ solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Dilution of ABTS•+ solution: Dilute the ABTS•+ solution with the appropriate solvent (e.g., ethanol or PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay:

    • Add a small volume (e.g., 10 µL) of the test compound at various concentrations to a larger volume (e.g., 1 mL) of the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation and IC50 Determination: The calculation of percentage inhibition and determination of the IC50 value are similar to the DPPH assay.

Visualizing Methodologies

To aid in the conceptualization of experimental processes, the following diagrams, generated using Graphviz (DOT language), illustrate the workflows of the antioxidant assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Sol Prepare 0.004% DPPH in Methanol Mix Mix DPPH Solution with Test/Standard/Control DPPH_Sol->Mix Test_Sol Prepare Thiadiazole Solutions (various conc.) Test_Sol->Mix Standard_Sol Prepare Standard (e.g., Ascorbic Acid) Standard_Sol->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Radical Generation & Preparation cluster_reaction Scavenging Reaction cluster_analysis Data Analysis ABTS_K2S2O8 Mix ABTS (7 mM) and Potassium Persulfate (2.45 mM) Incubate_Radical Incubate in Dark (12-16 hours) ABTS_K2S2O8->Incubate_Radical Dilute_ABTS Dilute ABTS•+ to Absorbance ~0.7 at 734 nm Incubate_Radical->Dilute_ABTS Mix Add Test Compound to Diluted ABTS•+ Solution Dilute_ABTS->Mix Test_Sol Prepare Thiadiazole Solutions (various conc.) Test_Sol->Mix Incubate_Reaction Incubate at RT (e.g., 6 min) Mix->Incubate_Reaction Measure Measure Absorbance at 734 nm Incubate_Reaction->Measure Calculate Calculate % Inhibition Measure->Calculate Determine_IC50 Determine IC50 Value Calculate->Determine_IC50

Caption: Workflow for the ABTS Radical Cation Scavenging Assay.

Conclusion and Future Directions

The in vitro studies consistently demonstrate that thiadiazole derivatives possess significant antioxidant potential, often comparable to or even exceeding that of standard antioxidants like ascorbic acid. The antioxidant activity is influenced by the nature and position of substituents on the thiadiazole ring and any fused heterocyclic systems. The presence of phenolic hydroxyl groups, for instance, is a structural feature known to enhance antioxidant capacity.

Future research should focus on establishing clear structure-activity relationships (SAR) to guide the rational design of more potent thiadiazole-based antioxidants. Furthermore, while in vitro assays are crucial for initial screening, subsequent studies should validate these findings in cellular and in vivo models of oxidative stress. Elucidating the precise mechanisms of action, whether through direct radical scavenging, metal chelation, or modulation of endogenous antioxidant enzymes, will be vital for the clinical translation of these promising compounds. The data and protocols presented in this guide offer a solid foundation for advancing the exploration of thiadiazole derivatives as a new frontier in antioxidant therapy.

References

The Anticancer Potential of 1,3,4-Thiadiazole Scaffolds: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole ring is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities, including notable anticancer properties.[1] This five-membered ring system is considered a bioisostere of pyrimidine, a core component of nucleic bases, which may contribute to its ability to interfere with DNA replication processes in cancer cells.[2][3] Furthermore, the mesoionic character of the 1,3,4-thiadiazole ring allows its derivatives to cross cellular membranes and interact effectively with various biological targets, leading to diverse mechanisms of anticancer action with the potential for high selectivity and low toxicity.[4]

This technical guide provides an in-depth overview of the anticancer properties of 1,3,4-thiadiazole derivatives, focusing on their mechanisms of action, quantitative cytotoxicity data, and the key signaling pathways they modulate. Detailed experimental protocols for evaluating these compounds are also provided to facilitate further research and development.

Mechanisms of Anticancer Activity

Derivatives of 1,3,4-thiadiazole exert their anticancer effects through multiple mechanisms, often targeting key proteins and pathways that are dysregulated in cancer. These mechanisms include the inhibition of critical enzymes, disruption of cell cycle progression, and induction of programmed cell death (apoptosis).

Key Molecular Targets:

  • Kinase Inhibition: Many 1,3,4-thiadiazole compounds act as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in proliferation, survival, and metastasis.[5] Targeted kinases include Epidermal Growth Factor Receptor (EGFR), Abl tyrosine kinase, and components of the PI3K/Akt pathway.[1][6][7]

  • Carbonic Anhydrase Inhibition: Certain derivatives are effective inhibitors of carbonic anhydrase (CA) isozymes, particularly the tumor-associated CA IX and XII.[8] These enzymes are involved in regulating pH in the tumor microenvironment, and their inhibition can disrupt cancer cell survival under hypoxic conditions.

  • Topoisomerase Inhibition: Some compounds have been shown to inhibit topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription.[1][9] Inhibition leads to DNA damage and cell death.

  • Tubulin Polymerization Inhibition: Like some established chemotherapy drugs, certain 1,3,4-thiadiazole derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis.[5]

  • Histone Deacetylase (HDAC) Inhibition: The 1,3,4-thiadiazole scaffold is present in some molecules that act as HDAC inhibitors.[5] By inhibiting HDACs, these compounds can alter gene expression, leading to the activation of tumor suppressor genes, cell cycle arrest, and apoptosis.[5]

Quantitative Cytotoxicity Data

The in vitro anticancer activity of 1,3,4-thiadiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of cancer cells by 50%. The tables below summarize the IC50 values for representative compounds against various human cancer cell lines.

Table 1: Cytotoxicity of 2,5-Disubstituted 1,3,4-Thiadiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (ST10)MCF-7 (Breast)49.6Etoposide>100
2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (ST10)MDA-MB-231 (Breast)53.4Etoposide80.2
5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g)LoVo (Colon)2.44--
5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g)MCF-7 (Breast)23.29--
Honokiol Derivative 8a A549 (Lung)1.62Honokiol55.67
Honokiol Derivative 8a HCT116 (Colon)2.53Honokiol48.21
Honokiol Derivative 8a MDA-MB-231 (Breast)4.61Honokiol30.96
Ciprofloxacin Derivative 1h A549 (Lung)2.79--
Ciprofloxacin Derivative 1h SKOV-3 (Ovarian)3.58--
Piperazine Derivative 14c MCF-7 (Breast)2.32--

Data sourced from references:[1][6][10][11][12]

Table 2: Cytotoxicity of Fused and Hybrid 1,3,4-Thiadiazole Systems

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
N'-(1-(1H-indol-3-yl)ethylidene)-...-1,3,4-thiadiazol... (55)MCF-7 (Breast)1.01 - 2.04Doxorubicin0.75
Pyrazoline-thiadiazole derivative (77)HepG-2 (Liver)84.9--
Pyrazoline-thiadiazole derivative (77)MCF-7 (Breast)63.2--
Disulfide derivative (43)MCF-7 (Breast)1.785-Fluorouracil>50
Disulfide derivative (43)A549 (Lung)4.045-Fluorouracil>50
EGFR Inhibitor 32a MCF-7 (Breast)3.31--
EGFR Inhibitor 32d HepG2 (Liver)5.21--

Data sourced from references:[6][13]

Key Signaling Pathways Modulated by 1,3,4-Thiadiazoles

1,3,4-thiadiazole derivatives frequently exert their anticancer effects by intervening in critical cell signaling cascades that promote tumor growth and survival. The PI3K/Akt/mTOR and MAPK/ERK pathways are two of the most significant cascades targeted by these compounds.[5]

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, survival, and metabolism and is often hyperactivated in human cancers.[6] Certain 1,3,4-thiadiazole derivatives, such as the honokiol derivative 8a , have been shown to induce cancer cell death by suppressing this pathway.[11] The mechanism involves inhibiting the phosphorylation, and thus activation, of key proteins like Akt and mTOR.[6]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates (p-Akt) mTOR mTOR Akt->mTOR Activates (p-mTOR) Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Thiadiazole 1,3,4-Thiadiazole Derivative (e.g., 8a) Thiadiazole->PI3K Inhibits GF Growth Factor GF->RTK Binds

1,3,4-Thiadiazole inhibiting the PI3K/Akt/mTOR pathway.
Inhibition of the MEK/ERK Signaling Pathway

The MAPK/ERK pathway (also known as the Ras-Raf-MEK-ERK pathway) is another critical signaling route that transmits signals from cell surface receptors to DNA in the nucleus, playing a key role in cell proliferation, differentiation, and survival. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative was found to inhibit colorectal cancer cell proliferation by suppressing the activation of MEK and ERK, key components of this pathway.[9]

MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->MEK Inhibits Activation Signal Mitogenic Signal Signal->Receptor

1,3,4-Thiadiazole inhibiting the MEK/ERK pathway.

Experimental Protocols

Standardized protocols are essential for the consistent and reliable evaluation of the anticancer properties of novel 1,3,4-thiadiazole derivatives. Below are detailed methodologies for key in vitro assays.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[15]

MTT_Workflow MTT Assay Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_readout Measurement A 1. Seed cells in 96-well plate B 2. Incubate (24h) for cell adherence A->B C 3. Treat cells with 1,3,4-thiadiazole derivative (various concentrations) B->C D 4. Incubate for exposure period (e.g., 24-72h) C->D E 5. Add MTT solution to each well D->E F 6. Incubate (2-4h) for formazan formation E->F G 7. Add solubilization solution (e.g., DMSO) F->G H 8. Read absorbance (~570 nm) G->H I 9. Calculate % viability and IC50 value H->I

Workflow for the MTT Cell Viability Assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[14][16] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,3,4-thiadiazole test compounds in culture medium. Replace the medium in the wells with medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).[17]

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[15][16]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.[14]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[17][18] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[18]

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[16]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to generate a dose-response curve and determine the IC50 value.

Apoptosis Detection (Annexin V-FITC/PI Assay)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[19] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[20]

Apoptosis_Workflow Annexin V/PI Apoptosis Assay Workflow A 1. Treat cells with 1,3,4-thiadiazole derivative B 2. Harvest and wash cells with cold PBS A->B C 3. Resuspend cells in 1X Annexin Binding Buffer B->C D 4. Add Annexin V-FITC and Propidium Iodide (PI) C->D E 5. Incubate for 15 min at room temperature (dark) D->E F 6. Add 1X Annexin Binding Buffer to each tube E->F G 7. Analyze immediately by flow cytometry F->G H 8. Quantify cell populations: Live, Apoptotic, Necrotic G->H

Workflow for the Annexin V/PI Apoptosis Assay.

Protocol:

  • Cell Treatment: Culture and treat cells with the desired concentrations of the 1,3,4-thiadiazole compound for a specified time. Include positive and negative controls.[21]

  • Cell Harvesting: Harvest approximately 1-5 x 10^5 cells. For adherent cells, use trypsin and neutralize, then wash. For suspension cells, collect by centrifugation.

  • Washing: Wash cells once with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.[20]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.[21]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 1-5 µL of PI staining solution (e.g., 50 µg/mL) to the cell suspension.[21]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20][21]

  • Dilution: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and mix gently. Keep samples on ice and protected from light.[21]

  • Analysis: Analyze the samples by flow cytometry as soon as possible (within 1 hour). Use unstained and single-stained controls to set compensation and gates.[22]

    • Live cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[2] Flow cytometry analysis of PI fluorescence intensity can reveal if a compound induces cell cycle arrest at a specific checkpoint.

Protocol:

  • Cell Preparation: Harvest approximately 1 x 10^6 cells after treatment with the test compound.

  • Washing: Wash the cells with PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.[23]

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[23][24] Incubate on ice for at least 30 minutes. (Cells can be stored at 4°C for several weeks at this stage).

  • Rehydration: Centrifuge the fixed cells (a higher speed may be needed) and discard the ethanol.[23] Wash the cells twice with PBS to rehydrate them.

  • RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 50 µL of 100 µg/mL RNase A) and incubate to degrade RNA.[23]

  • PI Staining: Add 400 µL of PI staining solution (50 µg/mL) and mix well.[23] Incubate at room temperature for 5-10 minutes, protected from light.

  • Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale.[24] Use a low flow rate to obtain sharp peaks. Use doublet discrimination gating to exclude cell clumps from the analysis. The resulting histogram will show peaks corresponding to cells in G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect specific proteins in a sample and can be used to confirm the mechanism of action of a compound by measuring changes in the expression or phosphorylation status of target proteins within a signaling pathway (e.g., p-Akt, p-ERK).[8]

Protocol:

  • Protein Extraction: After treating cells with the 1,3,4-thiadiazole derivative, wash them with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[25]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay to ensure equal loading.[26]

  • SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20 µg) by boiling in Laemmli sample buffer.[25] Separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or 3% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[25]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[25]

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a digital imager or X-ray film.[26]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to compare protein levels across different samples.

References

The Antimicrobial Frontier: A Technical Guide to the Broad-Spectrum Activity of 1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The persistent rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, the 1,3,4-thiadiazole ring system has emerged as a privileged structure, demonstrating a remarkable breadth of antimicrobial activities. This technical guide provides an in-depth analysis of the antimicrobial spectrum of 1,3,4-thiadiazole derivatives, detailing their activity against a wide range of pathogens, the experimental methodologies used for their evaluation, and the current understanding of their mechanisms of action.

Quantitative Antimicrobial Spectrum of 1,3,4-Thiadiazole Derivatives

Numerous studies have synthesized and evaluated a diverse library of 1,3,4-thiadiazole derivatives, revealing potent activity against both bacterial and fungal pathogens. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of representative 1,3,4-thiadiazole derivatives against various microbial strains, as reported in the scientific literature.

Table 1: Antibacterial Activity of Selected 1,3,4-Thiadiazole Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
2-amino-5-R-1,3,4-thiadiazoles12.5 - >10025 - >10050 - >100>100[1]
Schiff bases of 2-amino-5-R-1,3,4-thiadiazole4 - 164 - 168 - 3216 - 64[2]
1,3,4-thiadiazole-thiazolidinone hybrids12.5 - 5025 - 10025 - 10050 - >100[3]
Amoxicillin-1,3,4-thiadiazole conjugates8 - 3216 - 6416 - 6432 - 128[3]
Biphenyl-imidazo[2,1-b][2][3][4]thiadiazolesModerate to GoodModerate to GoodModerate to GoodModerate to Good[5]

Table 2: Antifungal Activity of Selected 1,3,4-Thiadiazole Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerAspergillus fumigatusReference
2-amino-5-R-1,3,4-thiadiazoles32 - >10050 - >100>100[1]
Schiff bases of 2-amino-5-R-1,3,4-thiadiazole16 - 31.516 - 31.531.5 - 62.5[2]
Coumarin-1,3,4-thiadiazole hybridsModerate to GoodNot ReportedNot Reported[1]
Fluoro-substituted 1,3,4-thiadiazoles4 - 88 - 16Not Reported[2]

Experimental Protocols for Antimicrobial Susceptibility Testing

The evaluation of the antimicrobial activity of 1,3,4-thiadiazole derivatives relies on standardized and reproducible experimental protocols. The two most common methods are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar well diffusion method for preliminary screening.

Broth Microdilution Method for MIC Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • Sterile 96-well microtiter plates

  • M Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test compound (1,3,4-thiadiazole derivative) stock solution

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Positive control (microorganism in broth without the test compound)

  • Negative control (broth only)

  • Standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

Procedure:

  • Preparation of the Microtiter Plate: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution of the Test Compound: Add 100 µL of the test compound stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the last 100 µL from the last well.

  • Inoculation: Add 10 µL of the standardized microbial inoculum to each well (except the negative control wells), achieving a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Reading the Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Agar Well Diffusion Method

This method is a qualitative or semi-quantitative technique used to screen for antimicrobial activity.

Materials:

  • Sterile Petri dishes with Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Sterile cork borer or well cutter

  • Test compound (1,3,4-thiadiazole derivative) solution

  • Positive control (standard antibiotic)

  • Negative control (solvent used to dissolve the test compound)

Procedure:

  • Inoculation of the Agar Plate: Dip a sterile cotton swab into the standardized microbial inoculum and streak it evenly over the entire surface of the agar plate to create a lawn of bacteria or fungi.

  • Creating Wells: Use a sterile cork borer to punch uniform wells into the agar.

  • Adding the Test Compound: Carefully add a fixed volume (e.g., 100 µL) of the test compound solution into the wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Reading the Results: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Visualization of Experimental Workflows and Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the experimental workflow for MIC determination and the proposed mechanisms of action for 1,3,4-thiadiazole derivatives.

experimental_workflow_mic start Start prep_plate Prepare 96-well plate with broth start->prep_plate serial_dilution Perform serial dilution of 1,3,4-thiadiazole derivative prep_plate->serial_dilution inoculation Inoculate wells with standardized microbial suspension serial_dilution->inoculation incubation Incubate plate inoculation->incubation read_results Determine MIC (lowest concentration with no growth) incubation->read_results end End read_results->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

proposed_mechanism_of_action cluster_targets Potential Molecular Targets cluster_effects Resulting Cellular Effects thiadiazole 1,3,4-Thiadiazole Derivative dna_gyrase DNA Gyrase (in Bacteria) thiadiazole->dna_gyrase Inhibition lanosterol_demethylase Lanosterol 14α-demethylase (in Fungi) thiadiazole->lanosterol_demethylase Inhibition dihydropteroate_synthase Dihydropteroate Synthase (in Bacteria) thiadiazole->dihydropteroate_synthase Inhibition other_enzymes Other Cellular Enzymes thiadiazole->other_enzymes Modulation dna_replication Inhibition of DNA Replication dna_gyrase->dna_replication ergosterol_biosynthesis Disruption of Ergosterol Biosynthesis lanosterol_demethylase->ergosterol_biosynthesis folic_acid_synthesis Inhibition of Folic Acid Synthesis dihydropteroate_synthase->folic_acid_synthesis metabolic_disruption Metabolic Pathway Disruption other_enzymes->metabolic_disruption death Microbial Cell Death or Growth Inhibition dna_replication->death ergosterol_biosynthesis->death folic_acid_synthesis->death metabolic_disruption->death

Caption: Proposed Mechanisms of Antimicrobial Action of 1,3,4-Thiadiazole Derivatives.

Mechanisms of Antimicrobial Action

The broad antimicrobial spectrum of 1,3,4-thiadiazole derivatives is attributed to their ability to interact with various microbial targets, leading to the disruption of essential cellular processes.[3] The precise mechanism of action can vary depending on the specific substitutions on the thiadiazole ring and the target microorganism.

Key proposed mechanisms include:

  • Enzyme Inhibition: 1,3,4-thiadiazoles have been shown to inhibit the activity of crucial microbial enzymes. In fungi, a primary target is lanosterol 14α-demethylase , an enzyme essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2] Its inhibition leads to the disruption of membrane integrity and fungal cell death. In bacteria, potential enzyme targets include DNA gyrase , which is critical for DNA replication and repair, and dihydropteroate synthase (DHPS) , an enzyme involved in the folic acid synthesis pathway.[6][7]

  • Disruption of Cell Wall Synthesis: Some derivatives are thought to interfere with the synthesis of the bacterial cell wall, a structure essential for maintaining cell shape and protecting against osmotic stress.

  • Interaction with DNA: There is evidence to suggest that certain 1,3,4-thiadiazole derivatives can bind to microbial DNA, potentially through intercalation, leading to the inhibition of DNA replication and transcription.[6][8]

  • Modulation of Other Cellular Pathways: The diverse biological activities of these compounds suggest that they may also modulate other cellular pathways, contributing to their overall antimicrobial effect.[9]

The structure-activity relationship (SAR) studies of 1,3,4-thiadiazole derivatives have indicated that the nature and position of substituents on the thiadiazole ring play a crucial role in determining their antimicrobial potency and spectrum.[5][10] For instance, the presence of halogen atoms or nitro groups on aromatic rings attached to the thiadiazole core has often been associated with enhanced antimicrobial activity.[1]

Conclusion and Future Directions

1,3,4-thiadiazole derivatives represent a promising and versatile class of antimicrobial agents with a broad spectrum of activity against clinically relevant bacteria and fungi. Their multifaceted mechanisms of action, targeting various essential microbial pathways, make them attractive candidates for further development, particularly in the context of combating drug-resistant pathogens.

Future research should focus on:

  • Lead Optimization: Synthesizing and screening new derivatives to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for different classes of 1,3,4-thiadiazole derivatives to enable rational drug design.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the most promising compounds in animal models of infection to assess their therapeutic potential and safety profiles.

The continued exploration of the 1,3,4-thiadiazole scaffold holds significant promise for the discovery of next-generation antimicrobial drugs that can effectively address the growing threat of antimicrobial resistance.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Ethylthio-1,3,4-thiadiazole-5-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-Ethylthio-1,3,4-thiadiazole-5-thiol. The synthesis is a two-step process commencing with the preparation of the precursor, 2,5-dimercapto-1,3,4-thiadiazole (DMTD), followed by a regioselective S-alkylation to yield the target compound. This protocol is intended for researchers and professionals in the fields of medicinal chemistry, materials science, and drug development where 1,3,4-thiadiazole derivatives are of significant interest for their diverse biological and chemical properties.

Introduction

The 1,3,4-thiadiazole ring is a prominent scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities. The title compound, this compound, is a functionalized derivative that can serve as a key intermediate for the synthesis of more complex molecules. The presence of a free thiol group allows for further modifications, making it a versatile building block. The protocol described herein is based on established methods for the synthesis of the 1,3,4-thiadiazole ring system and subsequent selective alkylation of one of the thiol groups.

Experimental Protocols

Part 1: Synthesis of 2,5-Dimercapto-1,3,4-thiadiazole (DMTD)

This procedure outlines the synthesis of the starting material, 2,5-dimercapto-1,3,4-thiadiazole, from hydrazine hydrate and carbon disulfide in an alkaline medium.[1][2]

Materials:

  • Hydrazine hydrate (~64-80%)

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), 5-10% solution

  • Distilled water

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Büchner funnel and flask for vacuum filtration

  • Standard laboratory glassware

Procedure:

  • Preparation of the Reaction Mixture: In a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve potassium hydroxide (0.1 mol) in ethanol (100 mL). Cool the solution in an ice bath.

  • Addition of Reagents: To the cooled solution, add hydrazine hydrate (0.05 mol) dropwise with continuous stirring. Subsequently, add carbon disulfide (0.1 mol) dropwise through the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux. Continue refluxing for 12-24 hours.[3] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Precipitation of the Product: After reflux, cool the reaction mixture to room temperature. The potassium salt of DMTD may precipitate. Concentrate the mixture by removing about half of the solvent under reduced pressure.

  • Acidification: Carefully acidify the concentrated mixture with a 5-10% solution of hydrochloric acid or sulfuric acid until the pH is acidic. This will protonate the thiolate groups, causing the free 2,5-dimercapto-1,3,4-thiadiazole to precipitate out of the solution as a pale-yellow solid.[1][3]

  • Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any inorganic salts. The crude product can be purified by recrystallization from ethanol.

  • Drying: Dry the purified crystals in a vacuum oven at 50-60 °C.

Part 2: Synthesis of this compound

This part of the protocol describes the selective mono-alkylation of the synthesized 2,5-dimercapto-1,3,4-thiadiazole to introduce an ethylthio group.

Materials:

  • 2,5-Dimercapto-1,3,4-thiadiazole (DMTD) (from Part 1)

  • Ethyl bromide or Ethyl iodide

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • Dimethylformamide (DMF) or Ethanol

  • Distilled water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

  • Büchner funnel and flask for vacuum filtration

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask, dissolve 2,5-dimercapto-1,3,4-thiadiazole (1.0 equivalent) and a base such as potassium carbonate (1.0 equivalent) in a suitable solvent like dimethylformamide (DMF) or ethanol.[4] Stir the mixture at room temperature until the DMTD is fully dissolved and the salt is formed.

  • Alkylation: To this solution, add ethyl bromide or ethyl iodide (1.0 equivalent) dropwise at room temperature.[4] Using a 1:1 molar ratio of DMTD to the alkylating agent is crucial to favor mono-alkylation.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours or until TLC indicates the consumption of the starting material.

  • Work-up: Pour the reaction mixture into cold water to precipitate the crude product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with water. The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield this compound as a solid.

  • Drying: Dry the purified product under vacuum.

Data Presentation

The following table summarizes typical quantitative data for the synthesized compounds. Note that the exact values may vary depending on the specific reaction conditions and purity of the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Appearance
2,5-Dimercapto-1,3,4-thiadiazole (DMTD)C₂H₂N₂S₃150.23~70-85161-165White to yellowish powder
This compoundC₄H₆N₂S₃178.29~60-75N/A (Varies)Off-white to pale yellow solid

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow cluster_part1 Part 1: Synthesis of DMTD cluster_part2 Part 2: S-Alkylation reagents1 Hydrazine Hydrate + CS₂ + KOH in Ethanol dissolution Dissolution and Cooling reagents1->dissolution addition Reagent Addition (<10 °C) dissolution->addition reflux Reflux (12-24h) addition->reflux concentration Solvent Concentration reflux->concentration acidification Acidification (HCl/H₂SO₄) concentration->acidification filtration1 Filtration and Washing acidification->filtration1 recrystallization1 Recrystallization (Ethanol) filtration1->recrystallization1 dmtd 2,5-Dimercapto-1,3,4-thiadiazole (DMTD) recrystallization1->dmtd dmtd_start DMTD dissolution2 Salt Formation dmtd_start->dissolution2 reagents2 Ethyl Bromide + K₂CO₃ in DMF/Ethanol reagents2->dissolution2 alkylation Alkylation (Room Temp, 4-6h) dissolution2->alkylation workup Precipitation in Water alkylation->workup filtration2 Filtration and Washing workup->filtration2 recrystallization2 Recrystallization (Ethanol) filtration2->recrystallization2 final_product This compound recrystallization2->final_product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for 2-Ethylthio-1,3,4-thiadiazole-5-thiol in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-Ethylthio-1,3,4-thiadiazole-5-thiol in a variety of antimicrobial assays. The protocols outlined below are based on established methodologies for assessing the efficacy of novel antimicrobial compounds.

Introduction

The 1,3,4-thiadiazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including notable antimicrobial effects.[1][2][3] Compounds featuring this core structure have been shown to possess antibacterial and antifungal properties.[2][4][5] The subject of these notes, this compound, is a member of this class. The presence of both a thiol and a thioether group suggests a potential for diverse biological interactions. The protocols provided herein describe standardized methods to evaluate its antimicrobial potential.

Physicochemical Properties (Illustrative)

PropertyValue
Molecular Formula C₄H₆N₂S₃
Molecular Weight 190.30 g/mol
Appearance Pale yellow solid (predicted)
Solubility Soluble in DMSO, DMF; sparingly soluble in ethanol

Antimicrobial Activity Profile (Representative Data)

Disclaimer: The following data is representative and intended for illustrative purposes, based on the reported activities of structurally related 1,3,4-thiadiazole derivatives. Actual values for this compound must be determined experimentally.

Table 1: Minimum Inhibitory Concentration (MIC) Data

Test OrganismStrainMIC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureusATCC 2592316 - 64
Bacillus subtilisATCC 66338 - 32
Gram-Negative Bacteria
Escherichia coliATCC 2592264 - 256
Pseudomonas aeruginosaATCC 27853>256
Fungi
Candida albicansATCC 9002832 - 128
Aspergillus nigerATCC 1640464 - 256

Table 2: Zone of Inhibition Data (Disk Diffusion Assay)

Test OrganismStrainZone Diameter (mm) (50 µ g/disk )
Gram-Positive Bacteria
Staphylococcus aureusATCC 2592312 - 18
Bacillus subtilisATCC 663315 - 22
Gram-Negative Bacteria
Escherichia coliATCC 259228 - 14
Pseudomonas aeruginosaATCC 27853No Zone
Fungi
Candida albicansATCC 9002810 - 16

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][7][8]

1. Materials:

  • This compound
  • Dimethyl sulfoxide (DMSO)
  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
  • RPMI-1640 medium for fungi
  • Sterile 96-well microtiter plates
  • Bacterial/fungal inocula standardized to 0.5 McFarland
  • Appropriate positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
  • Sterile saline (0.85%)

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth to achieve final concentrations ranging from, for example, 256 µg/mL to 0.5 µg/mL.
  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound.
  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.
  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: Disk Diffusion Susceptibility Testing

This protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[9][10]

1. Materials:

  • This compound
  • Sterile filter paper disks (6 mm diameter)
  • Mueller-Hinton agar (MHA) plates
  • Bacterial/fungal inocula standardized to 0.5 McFarland
  • Sterile cotton swabs
  • Appropriate positive control antibiotic disks

2. Procedure:

  • Disk Preparation: Aseptically apply a known amount of a solution of this compound (e.g., 50 µg in a suitable solvent) to sterile paper disks and allow them to dry completely.
  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
  • Disk Application: Place the prepared disks, along with control antibiotic disks, on the surface of the agar.
  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
  • Measurement: Measure the diameter of the zone of complete inhibition around each disk in millimeters.

Protocol 3: Anti-Biofilm Activity Assay (Crystal Violet Method)

This is a common method for quantifying biofilm formation.[11][12][13][14][15]

1. Materials:

  • This compound
  • Sterile 96-well flat-bottomed microtiter plates
  • Tryptic Soy Broth (TSB) or other suitable growth medium
  • 0.1% (w/v) Crystal Violet solution
  • 30% (v/v) Acetic acid in water
  • Phosphate-buffered saline (PBS)
  • Microplate reader

2. Procedure:

  • Inoculum Preparation: Grow an overnight culture of the test bacterium in TSB. Dilute the culture in fresh TSB (e.g., 1:100).
  • Biofilm Formation: Add the diluted bacterial culture to the wells of a 96-well plate containing various concentrations of this compound. Include a no-compound control.
  • Incubation: Incubate the plate at 37°C for 24-48 hours without agitation.
  • Washing: Gently remove the planktonic cells and media from the wells and wash the wells carefully with PBS.
  • Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
  • Washing: Remove the crystal violet solution and wash the wells with water to remove excess stain.
  • Solubilization: Add 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.
  • Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a microplate reader. A reduction in absorbance compared to the control indicates biofilm inhibition.

Visualizations

Signaling Pathways and Mechanisms

G cluster_compound This compound Compound Thiadiazole Derivative Inhibition Inhibition Compound->Inhibition Membrane Membrane Inhibition->Membrane DNA DNA Inhibition->DNA Protein Protein Inhibition->Protein Enzyme Enzyme Inhibition->Enzyme

Experimental Workflow

G cluster_mic MIC Assay (Broth Microdilution) cluster_disk Disk Diffusion Assay cluster_biofilm Anti-Biofilm Assay (Crystal Violet) start Start prep_compound Prepare Stock Solution of Compound start->prep_compound prep_inoculum Prepare 0.5 McFarland Microbial Inoculum start->prep_inoculum mic_dilute Serial Dilution in 96-Well Plate prep_compound->mic_dilute disk_prepare Prepare Compound Disks prep_compound->disk_prepare biofilm_setup Incubate Bacteria with Compound in 96-Well Plate prep_compound->biofilm_setup mic_inoculate Inoculate Wells prep_inoculum->mic_inoculate disk_plate Inoculate Agar Plate prep_inoculum->disk_plate prep_inoculum->biofilm_setup mic_dilute->mic_inoculate mic_incubate Incubate (24-48h) mic_inoculate->mic_incubate mic_read Read MIC mic_incubate->mic_read end End mic_read->end disk_apply Apply Disks disk_prepare->disk_apply disk_plate->disk_apply disk_incubate Incubate (18-24h) disk_apply->disk_incubate disk_read Measure Inhibition Zones disk_incubate->disk_read disk_read->end biofilm_wash Wash Planktonic Cells biofilm_setup->biofilm_wash biofilm_stain Stain with Crystal Violet biofilm_wash->biofilm_stain biofilm_solubilize Solubilize Stain biofilm_stain->biofilm_solubilize biofilm_read Read Absorbance (OD595) biofilm_solubilize->biofilm_read biofilm_read->end

References

Application Notes and Protocols: DPPH Radical Scavenging Assay of 2-Ethylthio-1,3,4-thiadiazole-5-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants can mitigate oxidative damage by scavenging free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely employed, rapid, and straightforward method for evaluating the antioxidant potential of various compounds.[1] This application note provides a detailed protocol for assessing the antioxidant activity of 2-Ethylthio-1,3,4-thiadiazole-5-thiol using the DPPH assay. Derivatives of 1,3,4-thiadiazole are recognized for their diverse pharmacological activities, including antioxidant properties.[2][3][4]

Principle of the DPPH Assay

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[1] DPPH is a stable free radical that exhibits a deep purple color in solution with a maximum absorbance around 517 nm.[1] When reduced by an antioxidant, the purple color fades to a pale yellow, corresponding to the formation of the non-radical form, DPPH-H. The degree of discoloration, measured as a decrease in absorbance, is directly proportional to the radical scavenging activity of the antioxidant.[5][1]

Data Presentation

The antioxidant activity of this compound is quantified by its ability to scavenge the DPPH radical. This is typically expressed as the percentage of inhibition and the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[6] For comparative purposes, a standard antioxidant, such as Ascorbic Acid or Trolox, is often used.

Table 1: Hypothetical DPPH Radical Scavenging Activity of this compound

CompoundConcentration (µg/mL)% InhibitionIC50 (µg/mL)
This compound 1015.2 ± 1.185.3 ± 2.5
2530.5 ± 1.8
5048.9 ± 2.3
10075.4 ± 3.1
20092.1 ± 1.5
Ascorbic Acid (Standard) 228.7 ± 1.58.9 ± 0.7
555.2 ± 2.0
1089.8 ± 1.2

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary based on experimental conditions.

Experimental Protocols

This section provides a detailed methodology for conducting the DPPH radical scavenging assay.

Materials and Reagents
  • This compound (Test Compound)

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

  • Ascorbic Acid (Standard Antioxidant)

  • Methanol (Spectroscopic Grade)

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis Spectrophotometer

  • Pipettes

  • Volumetric flasks

  • Amber-colored bottle

Preparation of Solutions
  • DPPH Stock Solution (1 mM): Dissolve 39.4 mg of DPPH in 100 mL of methanol. Store this solution in an amber-colored bottle at 4°C.

  • DPPH Working Solution (0.1 mM): Dilute the 1 mM DPPH stock solution with methanol to a final concentration of 0.1 mM. The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.2.[7] This solution should be prepared fresh daily and kept in the dark.

  • Test Compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Standard (Ascorbic Acid) Stock Solution (1 mg/mL): Accurately weigh 1 mg of ascorbic acid and dissolve it in 1 mL of methanol.

  • Serial Dilutions: Prepare a series of dilutions of the test compound and the standard in methanol to obtain a range of concentrations to be tested (e.g., 10, 25, 50, 100, 200 µg/mL).

Assay Procedure
  • Reaction Setup: In a 96-well microplate, add 100 µL of the DPPH working solution to each well.

  • Addition of Samples: Add 100 µL of the various concentrations of the test compound, standard, or methanol (as a blank) to the wells containing the DPPH solution.

  • Incubation: Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[7][8]

  • Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[7][8]

Data Analysis
  • Calculate the Percentage of DPPH Radical Scavenging Activity: Use the following formula to calculate the percent inhibition for each concentration:

    % Inhibition = [ (A_control - A_sample) / A_control ] * 100

    Where:

    • A_control is the absorbance of the control (DPPH solution and methanol).

    • A_sample is the absorbance of the sample (DPPH solution and test compound or standard).[5]

  • Determine the IC50 Value: Plot the percentage of inhibition against the corresponding concentrations of the test compound and standard. The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical and can be determined by linear regression analysis.[9][10]

Mandatory Visualizations

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis DPPH_Stock Prepare 1 mM DPPH Stock Solution DPPH_Work Prepare 0.1 mM DPPH Working Solution DPPH_Stock->DPPH_Work Add_DPPH Add DPPH Working Solution to Wells DPPH_Work->Add_DPPH Test_Stock Prepare 1 mg/mL Test Compound Stock Serial_Dil Prepare Serial Dilutions Test_Stock->Serial_Dil Std_Stock Prepare 1 mg/mL Standard Stock (Ascorbic Acid) Std_Stock->Serial_Dil Add_Sample Add Test Samples/ Standard to Wells Serial_Dil->Add_Sample Add_DPPH->Add_Sample Incubate Incubate in Dark (30 min) Add_Sample->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calc_Inhib Calculate % Inhibition Measure->Calc_Inhib Plot_Curve Plot Inhibition Curve Calc_Inhib->Plot_Curve Calc_IC50 Determine IC50 Value Plot_Curve->Calc_IC50

Caption: Experimental workflow for the DPPH radical scavenging assay.

Caption: Proposed mechanism of DPPH radical scavenging by a thiol-containing antioxidant.

References

Application Notes and Protocols: 2-Amino-5-(ethylthio)-1,3,4-thiadiazole as a Corrosion Inhibitor for Copper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and professionals in materials science and chemical engineering.

Introduction: Copper and its alloys are vital in numerous industrial applications due to their excellent thermal and electrical conductivity. However, they are susceptible to corrosion, particularly in aggressive environments containing chloride or acidic solutions. Organic corrosion inhibitors are a practical and effective method to protect copper surfaces. Among these, heterocyclic compounds containing nitrogen and sulfur atoms have shown significant promise. This document provides detailed application notes and protocols for the use of 2-amino-5-(ethylthio)-1,3,4-thiadiazole (AETD or ATD) as a highly effective corrosion inhibitor for copper. AETD forms a protective adsorbed layer on the copper surface, mitigating both anodic and cathodic reactions.[1][2][3]

Data Presentation: Performance of AETD

The efficacy of 2-amino-5-(ethylthio)-1,3,4-thiadiazole as a corrosion inhibitor has been quantified using various standard techniques. The following tables summarize the key performance data from weight loss and electrochemical measurements.

Table 1: Inhibition Efficiency from Weight Loss Measurements

This table presents the inhibition efficiency (%IE) of AETD for copper in a 3% NaCl solution, determined by weight loss measurements. The data shows a clear increase in efficiency with higher inhibitor concentration.[1][3]

Inhibitor Concentration (mM)Inhibition Efficiency (%IE)
1.0~83%
5.0~94%

Table 2: Potentiodynamic Polarization Data

The following electrochemical parameters were obtained from potentiodynamic polarization curves for copper in 0.50 M HCl with and without AETD. The presence of AETD significantly reduces the corrosion current density (icorr), indicating a lower corrosion rate. It acts as a mixed-type inhibitor, affecting both cathodic and anodic reactions.[2]

ConditionCorrosion Potential (Ecorr)Corrosion Current Density (icorr)
0.50 M HCl (Blank)(Typical values not specified)(Baseline value)
0.50 M HCl + AETD(Shifts observed)Significantly Decreased

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

EIS measurements provide insights into the resistance of the protective film. The charge transfer resistance (Rct) is inversely proportional to the corrosion rate. The data shows that Rct increases substantially with the addition of AETD, confirming the formation of an insulating protective layer.[1][2][3]

ConditionCharge Transfer Resistance (Rct)Double Layer Capacitance (Cdl)
Corrosive Media (Blank)LowHigh
Corrosive Media + AETDSignificantly IncreasedDecreased

Experimental Protocols

Detailed methodologies for evaluating the performance of AETD as a copper corrosion inhibitor are provided below.

Protocol 1: Weight Loss Method

This gravimetric method provides a direct measure of metal loss and inhibitor efficiency over an extended period.[4]

1. Materials and Equipment:

  • Copper coupons of known dimensions (e.g., 20mm x 20mm x 2mm).[5]
  • Abrasive paper (up to 1200 grade).[6]
  • Analytical balance (±0.1 mg precision).
  • Corrosive solution (e.g., 3% NaCl or 0.5 M HCl).
  • AETD inhibitor solutions of various concentrations.
  • Beakers, desiccator, acetone, distilled water.

2. Procedure:

  • Coupon Preparation: Polish copper coupons with abrasive paper to achieve a smooth, uniform surface.[6]
  • Degrease the coupons by washing with acetone, followed by rinsing with distilled water and drying.[5]
  • Weigh each coupon accurately using an analytical balance (Winitial).
  • Immersion: Immerse each coupon in a beaker containing the corrosive solution. Prepare separate beakers for a blank (no inhibitor) and for each concentration of AETD.
  • Maintain the beakers at a constant temperature for a specified duration (e.g., 2 to 12 hours).[2]
  • Post-Immersion: After the immersion period, carefully remove the coupons.
  • Clean the coupons to remove corrosion products, rinse with distilled water and acetone, and dry thoroughly in a desiccator.
  • Weigh the cleaned, dry coupons again (Wfinal).

3. Data Analysis:

  • Weight Loss (ΔW): ΔW = Winitial - Wfinal
  • Corrosion Rate (CR): Calculate using the formula: CR = (ΔW) / (A * t), where A is the surface area and t is the immersion time.
  • Inhibition Efficiency (%IE): %IE = [(CRblank - CRinhibitor) / CRblank] * 100

Protocol 2: Electrochemical Measurements

Electrochemical techniques offer rapid and detailed insights into the corrosion inhibition mechanism.[7] These tests are performed using a potentiostat/galvanostat in a standard three-electrode electrochemical cell.[8]

1. General Setup:

  • Working Electrode (WE): A copper specimen with a known exposed surface area (e.g., 1 cm²).[5]
  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.[5][8]
  • Counter Electrode (CE): A platinum grid or graphite rod.[8][9]
  • Electrochemical Cell: A glass cell containing the test solution (blank or with inhibitor).
  • Procedure: Immerse the electrodes in the test solution and allow the system to stabilize for approximately 30-60 minutes to reach a steady Open Circuit Potential (OCP).[1][5]

2. Potentiodynamic Polarization (PDP): This technique measures the current response to a controlled potential scan to determine key corrosion kinetic parameters.[10]

  • Scan Parameters: Scan the potential from a cathodic value to an anodic value (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 or 1 mV/s).[1][5]
  • Data Acquisition: Record the resulting current density as a function of the applied potential, generating a Tafel plot (log i vs. E).
  • Data Analysis: Extrapolate the linear Tafel regions of the cathodic and anodic curves back to their intersection point.[11] The coordinates of this point yield the corrosion potential (Ecorr) and corrosion current density (icorr).
  • Inhibition Efficiency (%IE): %IE = [(icorr, blank - icorr, inhibitor) / icorr, blank] * 100

3. Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that characterizes the resistive and capacitive properties of the electrode/electrolyte interface.[9][12]

  • Measurement Parameters: Apply a small amplitude sinusoidal AC voltage (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.[1][9]
  • Data Acquisition: Record the impedance response as a function of frequency. Data is typically presented as a Nyquist plot (Zimaginary vs. Zreal).
  • Data Analysis: The Nyquist plot for an inhibited system typically shows a large semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct). Model the data using an appropriate equivalent electrical circuit to obtain precise values for Rct and the double-layer capacitance (Cdl).[13]
  • Inhibition Efficiency (%IE): %IE = [(Rct, inhibitor - Rct, blank) / Rct, inhibitor] * 100

Visualizations

Experimental Workflow

The following diagram outlines the logical flow for evaluating the corrosion inhibition performance of AETD.

G cluster_prep Sample Preparation cluster_exp Experimental Evaluation cluster_analysis Data Analysis & Interpretation p1 Polish & Clean Copper Coupons exp1 Weight Loss Immersion Test p1->exp1 exp2 Electrochemical Measurements (PDP & EIS) p1->exp2 exp3 Surface Analysis (SEM/EDX) p1->exp3 p2 Prepare Corrosive & Inhibitor Solutions p2->exp1 p2->exp2 a1 Calculate Corrosion Rate & %IE exp1->a1 a2 Determine i_corr, R_ct & %IE exp2->a2 a3 Characterize Surface Morphology exp3->a3 conclusion Conclusion on Inhibitor Performance a1->conclusion a2->conclusion a3->conclusion

Caption: Workflow for evaluating AETD as a copper corrosion inhibitor.

Proposed Inhibition Mechanism

This diagram illustrates the mechanism by which AETD protects the copper surface from corrosion.

G cluster_system Corrosion System cluster_solution Aggressive Solution (e.g., H+, Cl-, O2) Cu_Surface Copper Surface (Cu) Adsorption Adsorption of AETD on Copper Surface Cu_Surface->Adsorption Corrosive_Species Corrosive Species Corrosive_Species->Cu_Surface Attack Inhibitor AETD Molecules Inhibitor->Adsorption Heteroatoms (N, S) & π-electrons bond to Cu sites Film Formation of a Protective Inhibitor Film Adsorption->Film Film->Corrosive_Species Blocks Access Corrosion_Blocked Corrosion Reactions (Anodic & Cathodic) Are Blocked Film->Corrosion_Blocked

Caption: Mechanism of AETD forming a protective barrier on copper.

References

Application Notes and Protocols: Potentiodynamic Polarization Studies with 2-Ethylthio-1,3,4-thiadiazole-5-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiadiazole derivatives are a class of heterocyclic compounds recognized for their diverse biological activities and their potential as corrosion inhibitors for various metals and alloys. This document provides detailed application notes and protocols for conducting potentiodynamic polarization studies to evaluate the corrosion inhibition properties of 2-Ethylthio-1,3,4-thiadiazole-5-thiol .

Disclaimer: Limited direct experimental data was found for this compound in the public domain. The quantitative data and mechanistic insights presented herein are based on studies of structurally similar compounds, primarily 2-amino-5-(ethylthio)-1,3,4-thiadiazole (AETD) and 2-amino-5-ethyl-1,3,4-thiadiazole (TTD).[1][2][3][4][5] These notes should, therefore, serve as a foundational guide for initiating research on the target compound. The presence of a thiol group in place of an amino group may significantly influence its adsorption and inhibitory properties.

Application Notes

Overview of this compound as a Corrosion Inhibitor

This compound is a heterocyclic compound containing sulfur and nitrogen atoms, which are known to be effective centers for adsorption on metal surfaces.[6] These heteroatoms can donate lone pair electrons to the vacant d-orbitals of metal atoms, forming a protective film that inhibits corrosion.[6] The thiol (-SH) group is expected to exhibit strong affinity for metal surfaces, potentially leading to the formation of a stable, chemisorbed protective layer.

Principle of Potentiodynamic Polarization

Potentiodynamic polarization is an electrochemical technique used to study the corrosion behavior of a metal in a specific environment.[7] It involves polarizing the metal sample (working electrode) from its open-circuit potential (OCP) in both anodic and cathodic directions and measuring the resulting current. The resulting polarization curve provides valuable information about the corrosion rate, pitting susceptibility, and the mechanism of action of a corrosion inhibitor.

Expected Mechanism of Corrosion Inhibition

Based on studies of analogous thiadiazole derivatives, this compound is anticipated to function as a mixed-type inhibitor.[8] This means it is expected to suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution or oxygen reduction) reactions of the corrosion process. The inhibition mechanism is likely to involve the adsorption of the inhibitor molecules onto the metal surface, blocking the active sites for corrosion.[2][8] The mode of adsorption can be physisorption, chemisorption, or a combination of both, and often follows the Langmuir adsorption isotherm.[2]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from potentiodynamic polarization studies of thiadiazole derivatives as corrosion inhibitors for steel in acidic media. This data is provided as a reference and may vary for this compound.

Table 1: Potentiodynamic Polarization Parameters for an Analogous Thiadiazole Compound (TTD) on Austenitic Stainless Steel in 3 M HCl [2]

Inhibitor Concentration (M)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Inhibition Efficiency (IE%)
Blank-450125.9-
0.0001-44556.255.4
0.0005-43838.969.1
0.001-43032.474.2

Note: Inhibition Efficiency (IE%) is calculated using the formula: IE% = [(i⁰corr - icorr) / i⁰corr] x 100, where i⁰corr and icorr are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Table 2: Potentiodynamic Polarization Parameters for an Analogous Thiadiazole Compound (TTD) on Low Carbon Steel in 0.5 M H₂SO₄ [1]

Inhibitor Concentration (M)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Inhibition Efficiency (IE%)
Blank-5211122-
0.0001-515346.769.1
0.0005-508186.283.4
0.001-502106.990.5

Experimental Protocols

Preparation of Test Solutions
  • Prepare the corrosive medium (e.g., 1 M HCl, 0.5 M H₂SO₄, or 3.5% NaCl solution) using analytical grade reagents and deionized water.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) in which it is readily soluble.

  • Prepare a series of test solutions by adding different concentrations of the inhibitor stock solution to the corrosive medium. Ensure the final solvent concentration is low and consistent across all test solutions to minimize its effect on the results.

Working Electrode Preparation
  • Use a metal specimen (e.g., mild steel, copper, or stainless steel) with a defined surface area as the working electrode.

  • Mechanically polish the surface of the working electrode with a series of silicon carbide (SiC) abrasive papers of decreasing grit size (e.g., 240, 400, 600, 800, 1200 grit).

  • Rinse the polished electrode with deionized water and then with acetone or ethanol to degrease the surface.

  • Dry the electrode in a stream of warm air.

  • Mount the electrode in an appropriate holder, ensuring that only the defined surface area is exposed to the electrolyte.

Potentiodynamic Polarization Measurement
  • Assemble a standard three-electrode electrochemical cell.[9] The cell consists of the prepared working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).

  • Fill the electrochemical cell with the test solution (either the blank corrosive medium or the inhibitor-containing solution).

  • Immerse the three electrodes in the solution.

  • Allow the system to stabilize for a predetermined period (e.g., 30-60 minutes) to reach a steady open-circuit potential (OCP).

  • Perform the potentiodynamic polarization scan using a potentiostat. A typical scan range is from -250 mV to +250 mV with respect to the OCP at a scan rate of 0.5 mV/s or 1 mV/s.

  • Record the resulting current as a function of the applied potential.

  • Plot the potential (on the y-axis) versus the logarithm of the current density (on the x-axis) to obtain the Tafel plot.

  • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) from the Tafel plot by extrapolating the linear portions of the anodic and cathodic curves to their intersection.

  • Repeat the experiment for each inhibitor concentration to assess its effect on the corrosion parameters.

Visualizations

Experimental Workflow for Potentiodynamic Polarization

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase prep_solution Prepare Corrosive Medium and Inhibitor Solutions assemble_cell Assemble Three-Electrode Electrochemical Cell prep_solution->assemble_cell prep_electrode Prepare and Polish Working Electrode prep_electrode->assemble_cell stabilize Immerse Electrodes and Stabilize at OCP assemble_cell->stabilize scan Perform Potentiodynamic Polarization Scan stabilize->scan plot Generate Tafel Plot (log(i) vs. E) scan->plot extract Extract Ecorr and icorr from Tafel Plot plot->extract calculate Calculate Inhibition Efficiency (IE%) extract->calculate

Caption: Workflow for potentiodynamic polarization studies.

Proposed Corrosion Inhibition Mechanism

G cluster_metal Metal Surface in Corrosive Medium cluster_protection Inhibition Process Anodic Anodic Sites (Metal Dissolution) Cathodic Cathodic Sites (e.g., H+ Reduction) Inhibitor 2-Ethylthio-1,3,4- thiadiazole-5-thiol Adsorption Adsorption of Inhibitor on Metal Surface Inhibitor->Adsorption Adsorption Film Formation of a Protective Inhibitor Film Adsorption->Film Film->Anodic Blocks Sites Film->Cathodic Blocks Sites

Caption: Proposed mechanism of corrosion inhibition.

References

Application Notes and Protocols for Electrochemical Impedance Spectroscopy (EIS) in Thiadiazole Inhibitor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Electrochemical Impedance Spectroscopy (EIS) for the evaluation of thiadiazole compounds as corrosion inhibitors. The protocols outlined are designed to ensure robust and reproducible data acquisition and analysis, critical for the development of new anti-corrosion agents.

Introduction to Thiadiazole Inhibitors and EIS

Thiadiazole derivatives are a prominent class of organic compounds extensively investigated for their potent corrosion inhibition properties across various metals and alloys.[1][2][3][4][5][6] Their efficacy is largely attributed to the presence of nitrogen and sulfur heteroatoms and the planar structure of the thiadiazole ring, which facilitate strong adsorption onto metal surfaces.[6] This adsorption forms a protective barrier that impedes the electrochemical processes of corrosion.[7]

Core Principles and Applications

The primary application of EIS in this context is to assess the inhibition efficiency (IE) of thiadiazole derivatives. An effective inhibitor will significantly increase the charge transfer resistance of the system. The percentage of inhibition efficiency is calculated using the following formula:

IE% = [(Rct_inh - Rct_blank) / Rct_inh] x 100

Where:

  • Rct_inh is the charge transfer resistance in the presence of the thiadiazole inhibitor.

  • Rct_blank is the charge transfer resistance in the absence of the inhibitor (the blank corrosive solution).

Data Presentation: Quantitative Analysis of Thiadiazole Inhibitors

The following tables summarize representative quantitative data from various studies on thiadiazole inhibitors, showcasing their performance under different conditions.

Table 1: EIS Parameters for Thiadiazole Derivatives on Mild Steel in 0.5 M H₂SO₄

Inhibitor Concentration (M)Rct (Ω cm²)Cdl (µF cm⁻²)Inhibition Efficiency (IE%)Reference
Blank50.3125.6-[1]
0.0005150.285.366.5[1]
0.001280.560.182.1[1]
0.002450.845.788.8[1]
0.003620.135.291.9[1]
0.004780.430.893.6[1]
0.005950.625.494.7[1]

Table 2: EIS Parameters for Thiadiazole Derivatives on 1018 Carbon Steel in 0.5 M NaCl

Inhibitor Concentration (µM)Rct (kΩ cm²)Cdl (µF cm⁻²)Inhibition Efficiency (IE%)Reference
Blank1.5350-[9][10]
15.89074.1[9][10]
310.25085.3[9][10]
515.53290.3[9][10]
720.82592.8[9][10]
925.12094.0[9][10]
1130.41595.1[9][10]

Experimental Protocols

This section provides a detailed methodology for conducting EIS experiments to evaluate thiadiazole inhibitors.

Materials and Reagents
  • Working Electrode: Mild steel or carbon steel coupons of known surface area.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

  • Counter Electrode: Platinum wire or graphite rod.

  • Corrosive Medium: e.g., 1 M HCl, 0.5 M H₂SO₄, or 3.5% NaCl solution.[2][9]

  • Thiadiazole Inhibitor: Synthesized and purified derivative.

  • Instrumentation: Potentiostat with a frequency response analyzer module.

Electrode Preparation
  • Mechanically polish the working electrode surface with successively finer grades of emery paper.

  • Degrease the electrode with acetone and rinse with distilled water.

  • Dry the electrode thoroughly before immersion.

Solution Preparation
  • Prepare a stock solution of the desired thiadiazole inhibitor in a suitable solvent (e.g., ethanol or the corrosive medium itself).[10]

  • Prepare a series of test solutions by adding different concentrations of the inhibitor stock solution to the corrosive medium.

  • A blank solution without the inhibitor must also be prepared for comparison.

Electrochemical Cell Setup
  • Assemble a standard three-electrode electrochemical cell.

  • Place the prepared working electrode, reference electrode, and counter electrode in the cell.

  • Fill the cell with the test solution (either blank or with an inhibitor).

EIS Measurement Procedure
  • Immerse the electrodes in the test solution and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for a defined period (e.g., 30-60 minutes) until a steady state is reached.[9][10]

  • Perform the EIS measurement at the stable OCP.

  • Apply an AC voltage perturbation of small amplitude (typically 10 mV).[1][9]

  • Sweep the frequency over a wide range, for example, from 100 kHz down to 0.1 Hz or 0.01 Hz.[1][9]

  • Record the impedance data.

  • Repeat the measurement for each inhibitor concentration.

Data Analysis
  • Analyze the obtained impedance data by plotting Nyquist and Bode plots.

  • Fit the experimental data to an appropriate equivalent electrical circuit model, such as the Randles circuit, to determine the values of Rct and Cdl.[1][5]

  • Calculate the inhibition efficiency (IE%) for each inhibitor concentration using the formula provided earlier.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action for thiadiazole inhibitors.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Electrode Polishing & Cleaning C Test Solution Preparation (with various concentrations) A->C B Inhibitor Stock Solution Preparation B->C D Assemble 3-Electrode Cell C->D E OCP Stabilization D->E F EIS Measurement (Frequency Sweep) E->F G Nyquist & Bode Plots F->G H Equivalent Circuit Modeling G->H I Calculate Rct, Cdl, and IE% H->I

Caption: Experimental workflow for EIS evaluation of thiadiazole inhibitors.

G cluster_solution Corrosive Solution cluster_surface Metal Surface cluster_process Corrosion Process Inhibitor Thiadiazole Molecules (Inhibitor) Adsorption Adsorption of Thiadiazole (N, S heteroatoms bond to metal) Inhibitor->Adsorption Adsorption Corrosive Corrosive Species (e.g., H+, Cl-) Anodic Anodic Dissolution (M -> Mⁿ⁺ + ne⁻) Corrosive->Anodic Cathodic Cathodic Reaction (e.g., 2H⁺ + 2e⁻ -> H₂) Corrosive->Cathodic Metal Metal Surface Metal->Adsorption Film Protective Inhibitor Film Adsorption->Film Forms Film->Anodic Blocks Film->Cathodic Blocks Corrosion Corrosion Anodic->Corrosion Cathodic->Corrosion

Caption: Proposed inhibition mechanism of thiadiazole on a metal surface.

References

Application Notes and Protocols for 2-Thio-Substituted 1,3,4-Thiadiazole-5-thiol Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer properties.[1][2] Derivatives of 1,3,4-thiadiazole have demonstrated the ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and interfere with critical signaling pathways involved in tumor progression.[2] The mesoionic character of the thiadiazole ring allows these compounds to effectively cross cellular membranes and interact with various biological targets.[3] This document provides an overview of the potential applications and experimental protocols for evaluating the anticancer effects of 2-thio-substituted 1,3,4-thiadiazole-5-thiol derivatives in cancer cell lines, based on published data for analogous compounds.

Data Presentation: Cytotoxic Activity of Representative 1,3,4-Thiadiazole Derivatives

The following tables summarize the in vitro cytotoxic activity of various 1,3,4-thiadiazole derivatives against several human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Cytotoxicity (IC50, µM) of Selected 1,3,4-Thiadiazole Derivatives in Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfideMCF-7 (Breast)1.78[1]
A549 (Lung)4.04[1]
2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast)49.6[4]
MDA-MB-231 (Breast)53.4[4]
Compound 20b (a 5-(thiophen-2-yl)-1,3,4-thiadiazole derivative)HepG-2 (Liver)4.37 ± 0.7[5][6]
A-549 (Lung)8.03 ± 0.5[5][6]
Compound 8a (a thiadiazole honokiol derivative)A549 (Lung)1.62[7]
MDA-MB-231 (Breast)Not specified[7]
Compound 32a (an EGFR inhibitor)HepG-2 (Liver)3.31[7]
MCF-7 (Breast)9.31[7]

Table 2: Cytotoxicity (IC50, µg/mL) of 5-(4-chlorophenyl)-1,3,4-thiadiazole Derivatives

Compound IDMCF-7 (Breast) IC50 (µg/mL)HepG2 (Liver) IC50 (µg/mL)Reference
3 7.56Not specified[8][9]
4a 51.56Not specified[8][9]
4e 2.343.13[8]
4i 3.154.42[8]
5-FU (Control) 6.80Not specified[8][9]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard techniques used in the evaluation of anticancer compounds.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the test compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compound (2-Ethylthio-1,3,4-thiadiazole-5-thiol or its analogs) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the test compound in the culture medium. The final concentration of DMSO should not exceed 0.5%.

  • After 24 hours, replace the medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubate the cells for 48 or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Protocol 2: Apoptosis Assay by Annexin V-FITC/PI Staining

This protocol is used to quantify the induction of apoptosis in cancer cells treated with the test compound.

Materials:

  • Cancer cell lines

  • Test compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol is used to determine the effect of the test compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell lines

  • Test compound

  • 6-well plates

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Protocol 4: Western Blot Analysis

This protocol is used to investigate the effect of the test compound on the expression levels of proteins involved in signaling pathways.

Materials:

  • Cancer cell lines

  • Test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, p-ERK, ERK)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound, lyse the cells, and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate potential signaling pathways affected by 1,3,4-thiadiazole derivatives and a general experimental workflow for their evaluation.

G cluster_0 Apoptosis Induction Pathway Thiadiazole 1,3,4-Thiadiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Thiadiazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Thiadiazole->Bax Activates Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential mechanism of apoptosis induction by 1,3,4-thiadiazole derivatives.

G cluster_1 MEK/ERK Signaling Pathway Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->MEK Inhibits

Caption: Inhibition of the MEK/ERK signaling pathway by certain 1,3,4-thiadiazole derivatives.

G Start Start: Synthesize/Acquire Test Compound CellCulture Cancer Cell Line Culture Start->CellCulture Cytotoxicity Cytotoxicity Screening (MTT Assay) Determine IC50 CellCulture->Cytotoxicity Mechanism Mechanism of Action Studies (at IC50 concentration) Cytotoxicity->Mechanism Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis CellCycle Cell Cycle Analysis Mechanism->CellCycle WesternBlot Western Blot (Protein Expression) Mechanism->WesternBlot Conclusion Conclusion: Evaluate Anticancer Potential Apoptosis->Conclusion CellCycle->Conclusion WesternBlot->Conclusion

Caption: General experimental workflow for evaluating the anticancer activity of a test compound.

References

Application Notes and Protocols for Weight Loss Measurement in Corrosion Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and standardized protocols for employing weight loss measurement techniques in the study of corrosion inhibition. This classical and widely used method offers a direct and easily understandable way to quantify the corrosion rate of a material in a specific environment and to evaluate the efficacy of corrosion inhibitors.[1][2]

Principle of the Weight Loss Method

The weight loss method is a gravimetric technique that quantifies corrosion by measuring the loss in mass of a material specimen (coupon) after it has been exposed to a corrosive environment for a specific period.[1][2][3] The simplicity of this method, requiring no sophisticated instrumentation, makes it a fundamental and versatile tool in corrosion research.[4][5] The effectiveness of a corrosion inhibitor is determined by comparing the weight loss of a coupon in the corrosive environment with and without the inhibitor.

Key Applications

  • Screening and evaluation of the performance of corrosion inhibitors.

  • Determining the corrosion rate of metals and alloys in various aggressive media.[3]

  • Studying the influence of environmental factors such as temperature, immersion time, and fluid velocity on corrosion.[6][7]

  • Material selection and qualification for specific industrial applications.[8]

Experimental Workflow

The overall process of a weight loss corrosion study involves several critical steps, from initial specimen preparation to final data analysis.

Weight Loss Experimental Workflow cluster_prep Preparation cluster_exposure Exposure cluster_post Post-Exposure cluster_analysis Analysis prep_specimen Specimen Preparation initial_weigh Initial Weighing prep_specimen->initial_weigh Precise measurement immersion Immersion in Corrosive Media (with/without inhibitor) initial_weigh->immersion removal Specimen Removal immersion->removal cleaning Corrosion Product Removal removal->cleaning Standardized procedures final_weigh Final Weighing cleaning->final_weigh Precise measurement calc Calculation of Weight Loss & Corrosion Rate final_weigh->calc inhib_eff Inhibitor Efficiency Calculation calc->inhib_eff

Caption: A flowchart illustrating the key stages of a weight loss corrosion experiment.

Detailed Experimental Protocols

Adherence to standardized procedures is crucial for obtaining accurate and reproducible results. The following protocols are based on widely accepted standards such as ASTM G1.[8][9][10]

Specimen (Coupon) Preparation
  • Material Selection: Choose a material composition that is relevant to the intended application. The coupons should be uniform in size and shape.

  • Surface Finish: The surface of the coupons should be prepared to a specified grit level to ensure a uniform and reproducible surface.[8] This can be achieved by grinding with abrasive belts or polishing.

  • Stamping: Each coupon should be stamped with a unique identification number.

  • Cleaning: Before initial weighing, the coupons must be thoroughly cleaned to remove any contaminants. This typically involves:

    • Degreasing with a suitable organic solvent (e.g., acetone).

    • Rinsing with distilled water.

    • Drying in an oven or with a stream of hot air.

  • Initial Weighing: Weigh each coupon accurately to at least four decimal places (0.1 mg) using an analytical balance.[8] Record this as the initial weight (W_i).

Exposure to Corrosive Environment
  • Test Solution Preparation: Prepare the corrosive solution (e.g., 1M HCl) with and without the desired concentrations of the corrosion inhibitor.

  • Immersion: Immerse the prepared coupons in the test solutions. Ensure the coupons are fully submerged and not in contact with each other. It is good practice to use duplicate or triplicate specimens for each condition to ensure reproducibility.[4][5]

  • Test Conditions: Maintain the test conditions (e.g., temperature, immersion time) as required for the study. The exposure period can range from a few hours to several days or even months, depending on the corrosivity of the medium.[1][7]

Post-Exposure Cleaning
  • Removal: At the end of the exposure period, carefully remove the coupons from the test solutions.

  • Cleaning of Corrosion Products: The removal of corrosion products without disturbing the underlying metal is a critical step.[9][10][11] The cleaning procedure depends on the type of metal and the nature of the corrosion products. Common methods include:

    • Chemical Cleaning: Immersing the coupon in a specific acid solution that dissolves the corrosion products with minimal attack on the base metal. For example, a 10% hydrochloric acid solution can be used for steel coupons.[12][13]

    • Mechanical Cleaning: Using non-abrasive methods like ultrasonic baths.[12][13]

  • Rinsing and Drying: After cleaning, rinse the coupons thoroughly with distilled water and then with a volatile solvent like acetone before drying them completely.

  • Final Weighing: Accurately weigh the cleaned and dried coupons to obtain the final weight (W_f).

Data Presentation and Calculations

Organizing the collected data in a structured format is essential for clear interpretation and comparison.

Data Table
Coupon IDInhibitor ConcentrationInitial Weight (W_i) (g)Final Weight (W_f) (g)Weight Loss (ΔW) (g)
Control 0 ppm
A1
A2
A3
Inhibitor X C1 ppm
B1
B2
B3
Inhibitor X C2 ppm
C1
C2
C3
Key Calculations

The following formulas are used to quantify corrosion and inhibitor performance:

  • Weight Loss (ΔW): ΔW = W_i - W_f

  • Corrosion Rate (CR): The corrosion rate can be expressed in various units, with millimeters per year (mm/y) or mils per year (mpy) being the most common.[8]

    CR (mm/y) = (K × ΔW) / (A × T × D)

    Where:

    • K = a constant (8.76 × 10^4 for mm/y)

    • ΔW = Weight loss in grams

    • A = Surface area of the coupon in cm²

    • T = Exposure time in hours

    • D = Density of the metal in g/cm³

  • Inhibitor Efficiency (IE%): This value quantifies how effectively the inhibitor reduces the corrosion rate.

    IE% = [(CR_blank - CR_inh) / CR_blank] × 100

    Where:

    • CR_blank = Corrosion rate in the absence of the inhibitor.

    • CR_inh = Corrosion rate in the presence of the inhibitor.

  • Surface Coverage (θ): This represents the fraction of the metal surface covered by the inhibitor molecules.

    θ = (CR_blank - CR_inh) / CR_blank

Logical Relationships in Data Interpretation

The relationship between inhibitor concentration and its efficiency is a key aspect of these studies.

Inhibitor Concentration vs Efficiency cluster_input Input Variable cluster_mechanism Mechanism cluster_output Output Metrics conc Inhibitor Concentration adsorption Adsorption of Inhibitor on Metal Surface conc->adsorption Increases with film Formation of Protective Film adsorption->film weight_loss Decreased Weight Loss film->weight_loss Leads to corr_rate Reduced Corrosion Rate weight_loss->corr_rate inhib_eff Increased Inhibitor Efficiency corr_rate->inhib_eff

Caption: The logical flow from inhibitor concentration to its protective effect.

Summary of Quantitative Data

The final results should be summarized in a clear and concise table for easy comparison of inhibitor performance at different concentrations.

InhibitorConcentration (ppm)Average Weight Loss (g)Average Corrosion Rate (mm/y)Inhibitor Efficiency (%)Surface Coverage (θ)
Blank0N/AN/A
Inhibitor A50
100
200
Inhibitor B50
100
200

Advantages and Limitations

Advantages:

  • Simplicity: The technique is easy to perform and does not require expensive equipment.[4][5]

  • Direct Measurement: It provides a direct and quantitative measure of material loss.[4][5]

  • Versatility: Applicable to a wide range of corrosive environments and materials.[4][5]

Limitations:

  • Time-Consuming: The method provides an average corrosion rate over a long period and is not suitable for monitoring rapid changes in corrosion rates.

  • No Mechanistic Information: It does not provide real-time information about the corrosion mechanism.[2]

  • Cleaning Errors: Improper cleaning of corrosion products can lead to significant errors in weight loss measurement.[8]

References

Application Notes & Protocols: Utilizing 1,3,4-Thiadiazole Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Introduction The 1,3,4-thiadiazole ring is a vital heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological potential.[1][2] Its unique structural features, including its mesoionic nature and ability to act as a bioisostere for structures like pyrimidines, allow its derivatives to cross biological membranes and interact with various biological targets.[3][4] This scaffold is a key component in several commercial drugs, such as the antibiotic Cefazolin and the diuretic Acetazolamide.[2] Derivatives of 1,3,4-thiadiazole have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and antiviral properties.[5][6][7] This document provides detailed application notes and experimental protocols for researchers engaged in the design and development of novel therapeutic agents based on the 1,3,4-thiadiazole core.

Anticancer Applications

1,3,4-thiadiazole derivatives have emerged as a promising class of anticancer agents, targeting a diverse range of molecular pathways involved in cancer progression.[8][9] Their mechanisms of action include the inhibition of crucial enzymes like carbonic anhydrase and tubulin polymerization, interference with DNA replication, and the induction of apoptosis (programmed cell death).[3][10]

Data Presentation: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected 1,3,4-thiadiazole derivatives against various cancer cell lines.

Compound IDDerivative Structure/NameCancer Cell LineActivity Metric (IC50)Reference
2g 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo (Colon)2.44 µM[8]
MCF-7 (Breast)23.29 µM[8]
8a 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole derivativeMultiple Lines1.62 - 4.61 µM[9]
22d N-allyl-5-(4-(dimethylamino)phenyl)-1,3,4-thiadiazol-2-amineMCF-7 (Breast)1.52 µM[9]
HCT-116 (Colon)10.3 µM[9]
32a Thiazolyl-thiadiazole derivativeHePG-2 (Liver)3.31 µM[9]
MCF-7 (Breast)9.31 µM[9]
- 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast)49.6 µM[11]
MDA-MB-231 (Breast)53.4 µM[11]
Experimental Protocols

Protocol 1.1: Synthesis of 5-Aryl-1,3,4-thiadiazole-2-amine Derivatives

This protocol describes a general method for synthesizing 2-amino-5-aryl-1,3,4-thiadiazoles via cyclodehydration, adapted from previously described procedures.[6][8]

  • Materials: Aromatic carboxylic acid (1.0 eq), Thiosemicarbazide (1.0 eq), Phosphorus oxychloride (POCl₃), Water, 50% Sodium hydroxide (NaOH) solution.

  • Procedure:

    • To a mixture of the appropriate aromatic carboxylic acid (3.00 mmol) in phosphorus oxychloride (10 mL), add thiosemicarbazide (3.00 mmol).

    • Stir the mixture at room temperature for 20 minutes.

    • Heat the resulting mixture at 80-90 °C for 1 hour with continuous stirring.

    • Cool the reaction mixture in an ice bath.

    • Carefully add 40 mL of water to the cooled mixture and reflux for 4 hours.

    • After cooling, basify the solution to a pH of 8 using a 50% sodium hydroxide solution while stirring.

    • The resulting precipitate is filtered, washed thoroughly with water, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 1.2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of synthesized compounds on cancer cell lines.[4][6]

  • Materials: Cancer cell lines (e.g., MCF-7, LoVo), Culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, Test compounds dissolved in DMSO, MTT solution (5 mg/mL in PBS), DMSO.

  • Procedure:

    • Seed the cancer cells in 96-well plates at a density of 5x10³ - 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48 hours at 37 °C in a 5% CO₂ atmosphere.

    • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualization: Anticancer Mechanism

The following diagram illustrates a common mechanism of action for anticancer 1,3,4-thiadiazole derivatives, which involves cell cycle arrest and induction of apoptosis.[9][10]

anticancer_mechanism cluster_drug Drug Action cluster_cellular_targets Cellular Targets cluster_cellular_effects Cellular Effects cluster_apoptosis Apoptotic Pathway Thiadiazole 1,3,4-Thiadiazole Derivative Tubulin Tubulin Polymerization Thiadiazole->Tubulin Inhibits EGFR EGFR Signaling Thiadiazole->EGFR Inhibits Akt Akt Pathway Thiadiazole->Akt Inhibits G2M_Arrest G2/M Phase Arrest Tubulin->G2M_Arrest Leads to EGFR->G2M_Arrest Leads to Akt->G2M_Arrest Leads to Apoptosis Apoptosis Induction G2M_Arrest->Apoptosis Bax Bax (Pro-apoptotic) Apoptosis->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Apoptosis->Bcl2 Downregulates Caspases Caspase Activation (Caspase-3, 8, 9) Bax->Caspases Bcl2->Caspases Inhibits CellDeath Programmed Cell Death Caspases->CellDeath

Caption: Anticancer mechanism of 1,3,4-thiadiazole derivatives.

Antimicrobial Applications

The 1,3,4-thiadiazole scaffold is present in numerous compounds exhibiting potent antibacterial and antifungal activities.[12][13] These derivatives often function by inhibiting essential microbial enzymes or disrupting cell wall synthesis, making them attractive candidates for developing new antimicrobial agents to combat drug resistance.[2][14]

Data Presentation: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected 1,3,4-thiadiazole derivatives against various microbial strains.

Compound IDDerivative Structure/NameMicrobial StrainActivity Metric (MIC)Reference
23p 5-(4-methoxyphenyl)-1,3,4-thiadiazole derivative with 4-bromophenyl substituentStaphylococcus epidermidis31.25 µg/mL[12]
Micrococcus luteus15.63 µg/mL[12]
21b Gallic acid amide derivative with 4-fluorophenyl groupVibrio harveyi0.0313 mg/mL[12]
8a 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amineStaphylococcus aureus20 µg/mL[13][14]
Bacillus subtilis22 µg/mL[13][14]
9b Pyrazole-thiadiazole derivativeAspergillus fumigatus0.9 µg/mL[15]
Geotrichum candidum0.08 µg/mL[15]
Staphylococcus aureus1.95 µg/mL[15]
50a-c 1,3,4-oxadiazole-1,3,4-thiadiazole derivative with nitro substituentCandida strains0.78–3.12 µg/mL[16]
Experimental Protocols

Protocol 2.1: Synthesis of Schiff Bases of 2-amino-5-phenyl-1,3,4-thiadiazole

This protocol describes the synthesis of Schiff bases, a common modification to the 2-amino group of the thiadiazole ring to enhance biological activity.[17]

  • Materials: 2-amino-5-phenyl-1,3,4-thiadiazole (1.0 eq), Substituted aromatic aldehydes (1.0 eq), Methanol, Glacial acetic acid.

  • Procedure:

    • Dissolve an equimolar quantity of 2-amino-5-phenyl-1,3,4-thiadiazole (0.02 mol) and a selected aromatic aldehyde (0.02 mol) in 30 mL of methanol in a round-bottomed flask.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Heat the mixture at 60-70 °C on a water bath for 4-5 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture. The precipitated product is collected by filtration.

    • Wash the solid product with cold ethanol and dry.

    • Purify the compound by recrystallization from a suitable solvent.

Protocol 2.2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial and fungal strains.[13]

  • Materials: Bacterial/fungal strains, Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi), 96-well microtiter plates, Test compounds dissolved in DMSO, Standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole).

  • Procedure:

    • Prepare a microbial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.

    • Add 50 µL of sterile broth to all wells of a 96-well plate.

    • Add 50 µL of the test compound solution (at 2x the highest desired concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the last 50 µL from the final column.

    • Add 50 µL of the prepared microbial inoculum to each well.

    • Include a positive control (broth + inoculum), a negative control (broth only), and a standard drug control.

    • Incubate the plates at 37 °C for 18-24 hours (for bacteria) or at 35 °C for 24-48 hours (for fungi).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualization: Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of antimicrobial 1,3,4-thiadiazole derivatives.

antimicrobial_workflow Start Starting Materials (e.g., Carboxylic Acid, Thiosemicarbazide) Cyclization Step 1: Cyclization Reaction (e.g., using POCl₃) Start->Cyclization Intermediate 2-Amino-1,3,4-thiadiazole Core Cyclization->Intermediate Modification Step 2: Structural Modification (e.g., Schiff Base Formation) Intermediate->Modification FinalProduct Final 1,3,4-Thiadiazole Derivatives Modification->FinalProduct Purification Purification & Characterization (Recrystallization, NMR, IR) FinalProduct->Purification Screening Antimicrobial Screening (Broth Microdilution - MIC) Purification->Screening Result Identify Lead Compounds Screening->Result

Caption: Workflow for synthesis and antimicrobial screening.

Anti-inflammatory Applications

Certain 1,3,4-thiadiazole derivatives have demonstrated significant anti-inflammatory and analgesic activities.[18][19] Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. This makes them interesting candidates for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved safety profiles.[20]

Data Presentation: Anti-inflammatory Activity

The following table summarizes the in vivo anti-inflammatory activity of selected 1,3,4-thiadiazole derivatives using the carrageenan-induced rat paw edema model.

Compound IDDerivative Structure/NameDose% Inhibition of Edema (at 3h)% Inhibition of Edema (at 5h)Reference
3c Pyrazole-3-carboxamide derivativeNot specified77.27%81.00%[21]
3d Pyrazole-3-carboxamide derivativeNot specified75.89%80.55%[21]
4c Pyrrole-3-carboxamide derivativeNot specified76.24%78.62%[21]
6f 5-(2-Mercaptophenyl)-2-{N-(4-methoxybenzylidene)-4-aminophenyl}-1,3,4-thiadiazole150 mg/kg65.57%-[19]
Indomethacin Standard Drug10 mg/kg74.82%80.32%[21]
Indomethacin Standard Drug10 mg/kg71.14%-[19]
Experimental Protocols

Protocol 3.1: Synthesis of 1,3,4-Thiadiazole-Pyrazole Derivatives

This protocol is for the synthesis of hybrid molecules combining thiadiazole and pyrazole moieties, which have shown potent anti-inflammatory activity.[21]

  • Materials: 2-amino-5-phenyl-1,3,4-thiadiazole, appropriate hydrazine, other reagents for multi-step synthesis as outlined in the reference.

  • Procedure: (This is a multi-step synthesis, a general step is provided)

    • Synthesize an initial acrylamide intermediate from the starting 1,3,4-thiadiazole.

    • Take equimolar amounts (1 mmol) of the intermediate compound and different hydrazines.

    • Reflux the mixture in a suitable solvent (e.g., ethanol) for a specified period (e.g., 6-8 hours).

    • Monitor the reaction via TLC.

    • After completion, cool the reaction mixture and filter the solid product.

    • Wash the product with a cold solvent and purify by recrystallization.

Protocol 3.2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard in vivo model to screen for acute anti-inflammatory activity of novel compounds.[19][21]

  • Animals: Wistar albino rats (150-200 g).

  • Materials: Test compounds, Vehicle (e.g., 0.5% CMC solution), Standard drug (Indomethacin, 10 mg/kg), Carrageenan (1% solution in saline), Plethysmometer.

  • Procedure:

    • Divide animals into groups (Control, Standard, Test Compound groups). Fast the animals overnight before the experiment.

    • Administer the test compound (e.g., 150 mg/kg) or standard drug orally or intraperitoneally. The control group receives only the vehicle.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume immediately after injection (0 hours) and at regular intervals (e.g., 1, 3, and 5 hours) using a plethysmometer.

    • Calculate the percentage inhibition of edema for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Visualization: COX Inhibition Pathway

This diagram shows the simplified pathway of prostaglandin synthesis and its inhibition by 1,3,4-thiadiazole derivatives, a key mechanism for their anti-inflammatory effect.

cox_inhibition_pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX COX-1 / COX-2 Enzymes ArachidonicAcid->COX Prostaglandins Prostaglandins (PGs) COX->Prostaglandins Inflammation Inflammation (Pain, Fever, Edema) Prostaglandins->Inflammation Thiadiazole 1,3,4-Thiadiazole Derivative (NSAID) Thiadiazole->COX Inhibits

Caption: Inhibition of the COX pathway by thiadiazole derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethylthio-1,3,4-thiadiazole-5-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-Ethylthio-1,3,4-thiadiazole-5-thiol and related derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of the 1,3,4-thiadiazole ring?

A1: The synthesis of 1,3,4-thiadiazoles typically involves the cyclization of various precursors. The most common starting materials include thiosemicarbazides, thiohydrazides, and dithiocarbazates.[1] The choice of starting material often depends on the desired substitution pattern on the final thiadiazole ring.

Q2: How can I introduce the ethylthio group at the C2 position?

A2: The ethylthio group can be introduced through several methods. One common approach is the S-alkylation of a 2-mercapto-1,3,4-thiadiazole precursor using an ethylating agent like ethyl iodide or ethyl bromide in the presence of a base. Another method involves the use of starting materials that already contain the ethylthio moiety, which is then carried through the cyclization reaction.

Q3: What is the significance of the thiol-thione tautomerism in 2-mercapto-1,3,4-thiadiazoles?

A3: 2-Mercapto-1,3,4-thiadiazoles, including the target molecule, can exist in two tautomeric forms: the thiol form and the thione form. This equilibrium is important as it can affect the reactivity and spectral properties of the compound. The thione form is often the more stable tautomer. Understanding this equilibrium is crucial for reaction planning and product characterization.

Q4: What analytical techniques are recommended for characterizing the final product?

A4: A combination of spectroscopic techniques is essential for the unambiguous characterization of this compound. These include:

  • ¹H NMR and ¹³C NMR spectroscopy to confirm the presence of the ethyl group and the overall carbon skeleton.

  • Mass spectrometry (MS) to determine the molecular weight and fragmentation pattern.

  • Infrared (IR) spectroscopy to identify key functional groups, such as the C=N and C-S bonds.

  • Elemental analysis to confirm the empirical formula.

  • Single-crystal X-ray diffraction can provide definitive structural proof if suitable crystals can be obtained.[2][3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Target Product - Incomplete reaction. - Formation of side products. - Suboptimal reaction conditions (temperature, time, solvent). - Degradation of starting materials or product.- Monitor the reaction progress using Thin Layer Chromatography (TLC).[4] - Optimize the reaction solvent and temperature. For example, in some acid-catalyzed cyclizations, water has been shown to favor the formation of thiadiazoles over oxadiazoles.[2][5] - Adjust the stoichiometry of the reactants.[3] - Ensure the use of dry solvents and an inert atmosphere if reagents are sensitive to moisture or air.
Formation of Impurities or Side Products - Cross-reactivity of functional groups. - Formation of isomeric products (e.g., oxadiazoles).[2][5] - Dimerization or polymerization of starting materials or intermediates.- Use a regioselective synthesis strategy. Acid catalysis with p-TSA can influence the cyclization pathway.[2][5] - Purify the intermediates at each step. - Employ purification techniques such as flash column chromatography to separate the desired product from impurities.[3]
Difficulty in Product Isolation and Purification - Product is an oil or has poor crystallinity. - Product is highly soluble in the reaction solvent. - Co-elution of impurities during chromatography.- After reaction completion, extract the product with a suitable organic solvent.[5] - If the product is an oil, try to crystallize it by using a different solvent system or by cooling to a lower temperature. - Optimize the mobile phase for column chromatography to achieve better separation.[3]
Inconsistent Reaction Outcomes - Variability in reagent quality. - Inconsistent reaction setup and conditions.- Use reagents from a reliable source and check their purity before use. - Maintain strict control over reaction parameters such as temperature, stirring speed, and addition rate of reagents.

Experimental Protocols

General Protocol for Acid-Catalyzed Cyclization to form a 2,5-Disubstituted-1,3,4-thiadiazole

This protocol is a general guideline based on the synthesis of related thiadiazole structures and may require optimization for the specific synthesis of this compound.[2][5]

  • Reaction Setup: To a solution of an appropriate acyl hydrazide (1.0 mmol) and an ethyl 2-thio-2-thioxoacetate derivative (1.0 mmol) in a suitable solvent (e.g., water, 2 mL), add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.1 mmol).

  • Reaction Execution: Stir the reaction mixture magnetically at an elevated temperature (e.g., 80 °C) for a specified time (e.g., 3 hours).

  • Work-up: Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature. Extract the mixture with an organic solvent such as ethyl acetate. Separate the organic and aqueous layers.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Visualizations

experimental_workflow start Starting Materials (e.g., Acyl Hydrazide, Thioxoacetate derivative) reaction Acid-Catalyzed Cyclization (p-TSA, 80°C) start->reaction workup Aqueous Work-up (Extraction with Ethyl Acetate) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product (this compound) purification->product

Caption: General experimental workflow for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles.

troubleshooting_logic start Low Product Yield? check_reaction Monitor Reaction by TLC start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete side_products Side Products Present? check_reaction->side_products incomplete->side_products No optimize_conditions Optimize Reaction Conditions (Solvent, Temperature, Time) incomplete->optimize_conditions Yes adjust_stoichiometry Adjust Reactant Stoichiometry side_products->adjust_stoichiometry No optimize_purification Optimize Purification Method side_products->optimize_purification Yes success Improved Yield optimize_conditions->success adjust_stoichiometry->success purify_intermediates Purify Intermediates optimize_purification->success

Caption: A logical troubleshooting guide for addressing low product yield in synthesis.

References

Technical Support Center: Synthesis of 2-Ethylthio-1,3,4-thiadiazole-5-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield of 2-Ethylthio-1,3,4-thiadiazole-5-thiol synthesis.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction of the starting material, 2,5-dimercapto-1,3,4-thiadiazole (DMTD).- Ensure the DMTD is fully dissolved or suspended in the solvent before adding the ethylating agent. - Check the purity of the ethylating agent (e.g., ethyl bromide or ethyl iodide) and use a fresh bottle if necessary. - Increase the reaction time or temperature, monitoring the reaction progress by TLC.
Ineffective base.- Use a strong enough base to deprotonate the thiol group. Potassium carbonate is commonly used. Ensure the base is anhydrous. - Use at least one equivalent of the base for mono-alkylation.
Poor quality of solvent.- Use a dry, polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile to ensure the solubility of the reactants.
Formation of a Significant Amount of Di-substituted Byproduct (2,5-bis(ethylthio)-1,3,4-thiadiazole) Incorrect stoichiometry of reactants.- Carefully control the molar ratio of the reactants. For mono-alkylation, a 1:1 molar ratio of DMTD to the ethylating agent is recommended. A slight excess of DMTD can also favor the formation of the mono-substituted product.[1]
Reaction temperature is too high or reaction time is too long.- Perform the reaction at a lower temperature (e.g., room temperature) and monitor the progress closely using TLC to stop the reaction once the desired product is predominantly formed.
Difficulty in Product Purification The product is contaminated with unreacted DMTD and the di-substituted byproduct.- Column Chromatography: This is an effective method for separating the mono- and di-substituted products. A silica gel column with a gradient elution system (e.g., starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate) can be used.[2] - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can help to remove impurities. The choice of solvent will depend on the solubility differences between the desired product and the impurities.
The product is an oil and difficult to handle.- If the product is an oil, try to crystallize it by dissolving it in a minimal amount of a suitable solvent and then adding a non-solvent to induce precipitation. Seeding with a small crystal of the pure product, if available, can also help.
Inconsistent Results Variability in the quality of reagents or reaction conditions.- Ensure all reagents are of high purity and are stored under appropriate conditions. - Maintain consistent reaction conditions (temperature, stirring speed, atmosphere) for each experiment. - The reaction of amines with methylene chloride, for example, is sensitive to the type of base used.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is typically a two-step process. First, 2,5-dimercapto-1,3,4-thiadiazole (DMTD) is synthesized, usually from hydrazine and carbon disulfide. Then, DMTD undergoes a selective mono-alkylation reaction with an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base.

Q2: How can I selectively synthesize the mono-ethylated product over the di-ethylated byproduct?

A2: The key to selective mono-alkylation is to control the stoichiometry of the reactants. Using a 1:1 molar ratio of 2,5-dimercapto-1,3,4-thiadiazole (DMTD) to your ethylating agent is crucial. Running the reaction with a slight excess of DMTD can also favor the formation of the mono-substituted product. Additionally, carrying out the reaction at a lower temperature and carefully monitoring its progress can help prevent over-alkylation.[1]

Q3: What are the best reaction conditions for the ethylation of 2,5-dimercapto-1,3,4-thiadiazole?

A3: A common method involves reacting 2,5-dimercapto-1,3,4-thiadiazole with an ethyl halide in a polar aprotic solvent like N,N-dimethylformamide (DMF) with potassium carbonate as the base at room temperature.[3]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You can spot the reaction mixture on a TLC plate alongside the starting material (DMTD). The formation of new spots will indicate the progress of the reaction. The desired mono-ethylated product should have a different Rf value than both the starting material and the di-ethylated byproduct.

Q5: What are the expected spectroscopic data for this compound?

  • 1H NMR: A triplet and a quartet in the aliphatic region corresponding to the ethyl group protons. The SH proton will likely appear as a broad singlet.

  • 13C NMR: Signals for the two carbons of the ethyl group and the two carbons of the thiadiazole ring.

  • IR: A characteristic S-H stretching vibration, as well as C-S and C=N stretching bands.

For comparison, the 1H-NMR spectrum of an N-ethyl derivative of a similar thiadiazole showed signals for the ethyl protons at δH 1.15 (triplet) and 3.24–3.28 (quartet).[3] The 13C-NMR spectrum showed corresponding peaks at δC 14.12 and 40.04.[3]

Experimental Protocols

Synthesis of 2,5-Dimercapto-1,3,4-thiadiazole (DMTD)

A common method for the synthesis of the precursor, 2,5-dimercapto-1,3,4-thiadiazole, involves the reaction of thiosemicarbazide with carbon disulfide.

Materials:

  • Thiosemicarbazide

  • Carbon disulfide

  • Anhydrous sodium carbonate

  • Absolute ethanol

Procedure:

  • A mixture of thiosemicarbazide, carbon disulfide, and anhydrous sodium carbonate in absolute ethanol is refluxed.[4]

  • The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, the mixture is cooled, and the product is isolated.

  • The crude product can be purified by recrystallization from a suitable solvent.

Synthesis of this compound

This protocol is a general procedure for the S-alkylation of DMTD and should be optimized for the specific synthesis of this compound.

Materials:

  • 2,5-Dimercapto-1,3,4-thiadiazole (DMTD)

  • Ethyl bromide (or ethyl iodide)

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • Dissolve 2,5-dimercapto-1,3,4-thiadiazole (1 equivalent) in anhydrous DMF.

  • Add anhydrous potassium carbonate (at least 1 equivalent).

  • To this stirred suspension, add ethyl bromide (1 equivalent) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress using TLC.

  • Once the reaction is complete, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

troubleshooting_yield start Low Yield of this compound check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting material remains complete Reaction Complete check_reaction->complete No starting material optimize_conditions Optimize Reaction Conditions: - Increase reaction time/temperature - Check reagent purity - Use effective base and dry solvent incomplete->optimize_conditions check_byproduct Check for Di-substituted Byproduct (TLC/NMR) complete->check_byproduct byproduct_present Significant Byproduct Formation check_byproduct->byproduct_present Byproduct spot observed no_byproduct Minimal Byproduct check_byproduct->no_byproduct No significant byproduct optimize_stoichiometry Optimize Stoichiometry: - Use 1:1 ratio of DMTD to ethylating agent - Consider slight excess of DMTD - Lower reaction temperature byproduct_present->optimize_stoichiometry purification_issue Review Purification Protocol: - Optimize column chromatography conditions - Attempt recrystallization no_byproduct->purification_issue

Caption: Troubleshooting flowchart for improving the yield of this compound.

reaction_pathway DMTD 2,5-Dimercapto-1,3,4-thiadiazole (DMTD) EtBr + Ethyl Bromide (1 eq) + Base (e.g., K2CO3) Mono_Product This compound (Desired Product) EtBr->Mono_Product Mono-alkylation EtBr2 + Ethyl Bromide (>1 eq) + Base Di_Product 2,5-Bis(ethylthio)-1,3,4-thiadiazole (Byproduct) EtBr2->Di_Product Di-alkylation (Side Reaction)

Caption: Reaction pathway for the synthesis of this compound.

References

Solubility issues of 2-Ethylthio-1,3,4-thiadiazole-5-thiol in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of 2-Ethylthio-1,3,4-thiadiazole-5-thiol in organic solvents for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

This compound is a heterocyclic compound with the following properties:

  • Molecular Formula: C₄H₆N₂S₃[1]

  • Molecular Weight: 178.3 g/mol [1]

  • CAS Number: 37147-15-2[1]

  • Structure: It features a 1,3,4-thiadiazole core, which is a common scaffold in medicinal chemistry.[2][3] The presence of a thiol (-SH) group gives the molecule acidic properties, which can be exploited to enhance solubility in basic solutions.

Q2: What are the expected solubility characteristics of this compound in organic solvents?

Q3: Which organic solvents are recommended as a starting point for solubilization?

For initial solubility screening, it is recommended to start with polar aprotic solvents.

  • High Potential: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are often excellent solvents for heterocyclic compounds and are commonly used for preparing high-concentration stock solutions for biological assays.[4][6]

  • Moderate Potential: Acetone, acetonitrile, and ethanol may also be effective, although they are less polar than DMSO or DMF.[4]

  • Low Potential: Nonpolar solvents such as hexane or toluene are unlikely to be effective.

Q4: How should I prepare a stock solution for biological assays?

For most biological applications, compounds are dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 10-30 mM).[6] This stock is then serially diluted into an aqueous assay buffer. It is crucial to ensure the final concentration of DMSO in the assay is low (typically <1%) to avoid solvent-induced artifacts.[7]

Predicted Qualitative Solubility of this compound

The following table summarizes the predicted qualitative solubility of the compound in common laboratory solvents based on general chemical principles. "Soluble" is generally defined as >10 mg/mL, "Slightly Soluble" as 1-10 mg/mL, and "Insoluble" as <1 mg/mL.

SolventSolvent TypePredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO) Polar AproticHighExcellent solvent for a wide range of organic compounds, particularly heterocycles.[6]
Dimethylformamide (DMF) Polar AproticHighSimilar to DMSO, effectively solvates polar and heterocyclic molecules.[8]
Acetone Polar AproticModerateMay dissolve the compound, but to a lesser extent than DMSO or DMF.[4]
Acetonitrile Polar AproticModeratePolarity is suitable for many organic molecules.
Ethanol Polar ProticSlightly SolubleThe ethyl group provides some nonpolar character, but the hydroxyl group's hydrogen bonding may be less effective for this specific solute.
Methanol Polar ProticSlightly SolubleSimilar to ethanol, but its higher polarity may offer slightly better results.
Dichloromethane (DCM) NonpolarLowUnlikely to be a good solvent due to the polar nature of the thiadiazole ring.
Hexane NonpolarInsolubleThe significant polarity mismatch makes dissolution highly unlikely.[9]
Water (neutral pH) Polar ProticInsolubleThe compound is a weak acid and is expected to have very low solubility in neutral water.[9]
Aqueous Base (e.g., 5% NaOH) AqueousSolubleThe acidic thiol group (-SH) will be deprotonated to form a water-soluble salt.[10][11]

Troubleshooting Guide

Q: My compound is not dissolving in my chosen organic solvent. What should I do?

A: If you are experiencing poor solubility, follow a systematic approach. First, confirm you are using a high-purity, anhydrous solvent, as trace amounts of water can sometimes reduce solubility. If the issue persists, consider the following options:

  • Switch to a stronger solvent: If you started with ethanol or acetone, try dissolving the compound in DMSO or DMF.

  • Apply gentle heat: Warming the solution (e.g., to 30-40°C) can increase the rate of dissolution and solubility. However, be cautious and monitor for any signs of compound degradation.

  • Increase agitation: Use a vortex mixer or sonication to provide mechanical energy, which can help break down the crystal lattice and facilitate dissolution.[6] In-well sonication can be particularly effective for solutions in microplates.[6]

Below is a workflow diagram to guide your troubleshooting process.

G start Start: Compound is Insoluble in Chosen Solvent check_solvent Is the solvent anhydrous and high purity? start->check_solvent use_new_solvent Use fresh, anhydrous solvent check_solvent->use_new_solvent No try_stronger Try a stronger polar aprotic solvent (e.g., switch from Acetone to DMSO) check_solvent->try_stronger Yes use_new_solvent->try_stronger apply_energy Apply gentle heat (30-40°C) and/or sonication try_stronger->apply_energy check_dissolved Is the compound fully dissolved? apply_energy->check_dissolved success Success: Compound is Solubilized check_dissolved->success Yes failure Failure: Compound Remains Insoluble. Consider derivatization or formulation (e.g., salt formation). check_dissolved->failure No

Caption: A workflow for troubleshooting the solubility of this compound.

Q: My compound dissolves in DMSO but precipitates when I dilute it into my aqueous assay buffer. What can I do?

A: This is a common issue for compounds with low aqueous solubility and is often called "crashing out".[12] Here are some strategies to mitigate this:

  • Decrease the Final Concentration: The simplest solution is to work at a lower final concentration of the compound in your assay.

  • Optimize the Dilution Protocol: Instead of a large, single dilution step, perform a serial dilution. Critically, add the DMSO stock solution directly into the final assay media while vortexing to maximize rapid mixing and interaction with buffer components (like proteins) that can help maintain solubility.[6]

  • Use a Co-solvent: If your assay can tolerate it, including a small percentage of an organic solvent like ethanol in the final buffer can improve solubility.

  • Consider Formulation Aids: For drug development applications, excipients like cyclodextrins can be used to form inclusion complexes that enhance aqueous solubility.[12]

Q: Can I use pH to my advantage to increase solubility in aqueous solutions?

A: Yes. The thiol (-SH) group is weakly acidic. By increasing the pH of the aqueous buffer (e.g., to pH 7.4 or higher), you can deprotonate the thiol to form a negatively charged thiolate anion. This ionic form is significantly more polar and will have much higher aqueous solubility than the neutral molecule.[10][11] This is a common strategy for solubilizing acidic compounds.

Experimental Protocols

Protocol 1: Qualitative Solubility Assessment

This protocol allows for a rapid, small-scale determination of whether the compound is soluble in a range of solvents.

Materials:

  • This compound

  • Small test tubes or 1.5 mL microcentrifuge tubes

  • A selection of solvents (e.g., Water, 5% HCl, 5% NaOH, Ethanol, Acetone, DMSO, Hexane)[10][13]

  • Vortex mixer

Procedure:

  • Weigh approximately 5 mg of the compound into a clean, dry test tube.

  • Add 0.5 mL of the selected solvent to the tube.

  • Cap the tube and vortex vigorously for 30-60 seconds.

  • Visually inspect the solution against a contrasting background.

  • Record Observations:

    • Soluble: The solid completely disappears, leaving a clear solution.

    • Partially Soluble: Some solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve at all.[13]

  • Repeat the procedure for each solvent to build a solubility profile.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.

Materials:

  • This compound

  • Scintillation vials or glass screw-cap vials

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the solid compound to a vial (enough so that undissolved solid will remain at equilibrium).

  • Pipette a known volume of the desired solvent (e.g., 2 mL) into the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial on a shaker in a temperature-controlled environment (e.g., 25°C) and agitate for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, let the vial stand to allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe.

  • Filter the supernatant through a syringe filter into a clean vial to remove all undissolved particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of your analytical method.

  • Analyze the concentration of the diluted sample using a pre-validated HPLC or LC-MS method.

  • Calculate Solubility: Back-calculate the original concentration in the saturated solution, accounting for any dilutions. The result is typically expressed in mg/mL or µg/mL.

References

Stability of 2-Ethylthio-1,3,4-thiadiazole-5-thiol in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2-Ethylthio-1,3,4-thiadiazole-5-thiol in aqueous solutions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The molecule contains a thiol group and a thioether linkage, which are susceptible to degradation under certain conditions.

Q2: What is the expected route of degradation for this compound in an aqueous solution?

While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, compounds with similar functional groups (alkylthio-thiadiazoles) can undergo oxidation of the sulfur atoms. The thioether group can be oxidized to a sulfoxide and then a sulfone. The thiol group is also susceptible to oxidation, which can lead to the formation of disulfides. Hydrolysis of the thiadiazole ring may occur under strong acidic or basic conditions.

Q3: How does pH impact the stability of the solution?

The pH of the aqueous solution is a critical factor. The thiol group is acidic and can exist in its protonated (thiol) or deprotonated (thiolate) form depending on the pH. The thiolate form is generally more susceptible to oxidation. Therefore, the rate of oxidative degradation may increase in neutral to alkaline solutions. Under extreme pH conditions (highly acidic or alkaline), hydrolysis of the heterocyclic ring can become a significant degradation pathway.

Q4: Is this compound sensitive to light?

Many sulfur-containing compounds exhibit photosensitivity. It is best practice to assume that this compound may be photolabile. To minimize potential photodegradation, solutions should be prepared and stored in amber vials or protected from light.

Troubleshooting Guide

Issue 1: I am observing a rapid loss of my compound in solution, even at neutral pH.

  • Possible Cause 1: Oxidation. The presence of dissolved oxygen in the aqueous buffer can promote the oxidation of the thiol and thioether groups.

    • Troubleshooting Step: Degas your aqueous solvent (e.g., by sparging with nitrogen or argon) before dissolving the compound. Consider adding a small amount of an antioxidant, ensuring it does not interfere with your downstream application.

  • Possible Cause 2: Presence of Metal Ions. Trace metal ion contaminants (e.g., Cu²⁺, Fe³⁺) in the buffer can catalyze the oxidation of thiols.

    • Troubleshooting Step: Use high-purity water and reagents for buffer preparation. Consider adding a chelating agent like EDTA to sequester trace metal ions.

  • Possible Cause 3: Microbial Contamination. If the solution is stored for an extended period without a preservative, microbial growth could lead to degradation.

    • Troubleshooting Step: Use sterile filtration for the final solution and store it at low temperatures.

Issue 2: My solution has developed a precipitate over time.

  • Possible Cause 1: Formation of Disulfide. Oxidation of the thiol group can lead to the formation of a disulfide dimer, which may have lower solubility in your aqueous medium.

    • Troubleshooting Step: Analyze the precipitate to confirm its identity. If it is the disulfide, this indicates an oxidative degradation problem. Follow the steps to prevent oxidation.

  • Possible Cause 2: Change in pH. Absorption of atmospheric CO₂ can lower the pH of unbuffered or weakly buffered solutions, potentially affecting the solubility of your compound.

    • Troubleshooting Step: Ensure your solution is adequately buffered for the intended storage duration.

Issue 3: I see a new peak appearing in my HPLC analysis during my experiment.

  • Possible Cause: Degradation Product Formation. A new peak is indicative of the formation of one or more degradation products.

    • Troubleshooting Step: This necessitates a forced degradation study to identify the degradation product and the conditions causing its formation. By systematically exposing the compound to stress conditions (acid, base, peroxide, heat, light), you can identify the nature of the degradation product and take steps to mitigate its formation in your experiments.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at a specified temperature (e.g., 60 °C).

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at a specified temperature (e.g., 60 °C).

    • Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature.

    • Thermal Degradation: Dilute the stock solution with purified water. Incubate at a high temperature (e.g., 80 °C).

    • Photolytic Degradation: Expose the solution (in a photostable, transparent container) to a light source with a defined output (e.g., UV-A and visible light) for a specified duration. A control sample should be kept in the dark at the same temperature.

  • Sample Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating analytical method, such as reverse-phase HPLC with UV detection.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of a control (unstressed) sample. Quantify the decrease in the parent compound peak and the increase in any degradation product peaks.

Data Presentation

Table 1: Example Summary of Forced Degradation Study Results

Stress ConditionIncubation Time (hours)Temperature (°C)% Assay of Parent Compound% DegradationNo. of Degradation Products
0.1 M HCl246085.214.82
0.1 M NaOH246070.529.53
3% H₂O₂82545.154.94
Heat (Water)248092.77.31
Light242598.11.91

Note: The data presented in this table is hypothetical and serves as an example of how to present results from a forced degradation study.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid Dilute base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base Dilute oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation Dilute thermal Thermal (Water, 80°C) prep_stock->thermal Dilute photo Photolytic (UV/Vis Light, RT) prep_stock->photo Dilute sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC-UV Analysis neutralize->hplc data_eval Evaluate Data hplc->data_eval

Caption: Workflow for a forced degradation study.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Compound Loss Observed in Solution oxidation Oxidation? start->oxidation metal_ions Metal Ions? oxidation->metal_ions No degas Degas Solvent Add Antioxidant oxidation->degas Yes light Light Exposure? metal_ions->light No edta Use High-Purity Water Add EDTA metal_ions->edta Yes protect_light Use Amber Vials Protect from Light light->protect_light Yes

Caption: Troubleshooting logic for compound degradation.

Technical Support Center: Degradation of 1,3,4-Thiadiazole Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 1,3,4-thiadiazole compounds in biological assays. Understanding and mitigating compound instability is crucial for obtaining accurate and reproducible experimental results.

Troubleshooting Guides

Unexpected degradation of 1,3,4-thiadiazole compounds can lead to a variety of issues in biological assays. The following table summarizes common problems, their potential causes related to compound degradation, and recommended solutions.

Issue Potential Cause Related to Degradation Recommended Solution
Loss of biological activity over time Hydrolytic degradation: The 1,3,4-thiadiazole ring can be susceptible to cleavage under basic or neutral pH conditions, especially over long incubation periods.[1]- Prepare fresh compound solutions immediately before use.- Assess compound stability at the assay's pH and temperature.[2]- Consider using a buffer with a slightly acidic pH if compatible with the assay.
Inconsistent assay results (high variability) Precipitation due to poor solubility of the compound or its degradants: Degradation products may have different solubility profiles than the parent compound.- Visually inspect for precipitation after dilution in aqueous buffers.- Use a co-solvent like DMSO at a final concentration of <0.5%.- Determine the kinetic and thermodynamic solubility of the compound in the assay buffer.
Discrepancy between biochemical and cell-based assay results Metabolic degradation in cells: Intracellular enzymes, such as cytochrome P450s or esterases, can metabolize the compound into inactive forms.[3]- Perform a metabolic stability assay using liver microsomes or hepatocytes.[4]- Identify the major metabolites using LC-MS/MS to understand the degradation pathway.
Formation of unexpected adducts Bioactivation and glutathione conjugation: Some 1,3,4-thiadiazole derivatives can be metabolically activated to reactive intermediates that then conjugate with nucleophiles like glutathione (GSH).- Conduct a glutathione (GSH) trapping assay to detect the formation of GSH adducts.[5][6][7]- Consider structural modifications to block the site of metabolic activation.
High background or false positives in fluorescence/luminescence assays Interference from degradation products: Degradants may possess intrinsic fluorescent or quenching properties that interfere with the assay signal.- Run a control with the compound in the assay medium without cells or other biological components to check for interference.- Characterize the spectral properties of the compound and its potential degradants.

Frequently Asked Questions (FAQs)

Q1: Why is my 1,3,4-thiadiazole compound showing decreased activity in my cell-based assay that runs for 48 hours?

A1: A decrease in activity over a 48-hour period is often indicative of compound instability in the cell culture medium. The 1,3,4-thiadiazole ring, while generally stable, can undergo hydrolytic cleavage, particularly at the neutral pH of most culture media.[1] Additionally, components in the serum, such as esterases, may contribute to the degradation of ester-containing derivatives.[3] It is also possible that the compound is being metabolized by the cells over this extended period. To troubleshoot this, you can perform a time-course stability study by incubating your compound in the cell culture medium (with and without cells) and analyzing its concentration at different time points using HPLC or LC-MS.

Q2: I have a 2-alkylthio-substituted 1,3,4-thiadiazole, and I'm seeing inconsistent results. What could be a specific degradation pathway for this compound?

A2: 2-Alkylthio-substituted 1,3,4-thiadiazoles are known to be susceptible to metabolic bioactivation. The alkylthio group can be oxidized by cytochrome P450 enzymes to form sulfoxides and sulfones. These oxidized metabolites are more electrophilic and can be readily displaced by nucleophiles such as glutathione (GSH), forming a GSH adduct. This process can lead to a loss of the parent compound and potential off-target effects.

Q3: How can I assess the stability of my 1,3,4-thiadiazole compound in different biological fluids?

A3: You can perform a chemical stability assay by incubating your compound in various biological fluids of interest, such as simulated gastric fluid (SGF), simulated intestinal fluid (SIF), or plasma.[8] The concentration of the parent compound is monitored over time using a suitable analytical method like LC-MS/MS. This will help you understand its stability under conditions relevant to oral administration or systemic circulation.

Q4: My compound is highly lipophilic. How might this affect its stability and degradation in my assay?

A4: Highly lipophilic compounds can have poor aqueous solubility, leading to precipitation in assay buffers. They also have a higher tendency to bind to proteins in cell culture media, which can affect the free concentration available to interact with the target. Furthermore, lipophilicity can influence the rate of metabolic degradation, as these compounds can more readily access metabolic enzymes within the cell. It is crucial to determine the solubility and plasma protein binding of your compound to interpret your assay results accurately.

Q5: What are "forced degradation" studies, and how can they help me understand the stability of my 1,3,4-thiadiazole compound?

A5: Forced degradation, or stress testing, involves subjecting a compound to harsh conditions such as acid, base, oxidation, heat, and light to accelerate its degradation.[9] This helps to identify potential degradation products and establish the intrinsic stability of the molecule. The information from forced degradation studies is valuable for developing stability-indicating analytical methods and for predicting potential degradation pathways that might occur under normal assay or storage conditions.

Quantitative Data Summary

The following table provides illustrative stability data for a hypothetical 1,3,4-thiadiazole compound ("Compound X") under various common biological assay conditions. This data is intended to serve as a representative example for comparison.

Condition Incubation Time (hours) Compound X Remaining (%) Major Degradation Pathway
PBS (pH 7.4), 37°C2485Hydrolysis
Cell Culture Medium + 10% FBS, 37°C2470Hydrolysis & Enzymatic Degradation
Rat Liver Microsomes + NADPH, 37°C145Oxidation (CYP450-mediated)
Human Hepatocytes, 37°C430Oxidation & Conjugation
Simulated Gastric Fluid (pH 1.2), 37°C295Minimal Degradation
Simulated Intestinal Fluid (pH 6.8), 37°C475Hydrolysis

Experimental Protocols

Protocol 1: Assessing Chemical Stability in Assay Buffer

This protocol outlines a general method for determining the chemical stability of a 1,3,4-thiadiazole compound in a biological assay buffer.

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Prepare the desired biological buffer (e.g., PBS, pH 7.4).

  • Incubation:

    • Dilute the compound stock solution into the pre-warmed (37°C) biological buffer to a final concentration of 10 µM.

    • Incubate the solution at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding a 3-fold volume of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the samples to precipitate any proteins.

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.

    • Determine the half-life (t½) of the compound under the tested conditions.

Protocol 2: Metabolic Stability Assay using Liver Microsomes

This protocol is designed to assess the metabolic stability of a 1,3,4-thiadiazole compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.

  • Reagent Preparation:

    • Prepare a liver microsomal suspension in phosphate buffer.

    • Prepare a solution of NADPH (cofactor).

    • Prepare a 10 mM stock solution of the test compound in DMSO.

  • Incubation:

    • Pre-warm the microsomal suspension to 37°C.

    • Add the test compound to the microsomes (final concentration typically 1 µM).

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Quench the reaction by adding ice-cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the samples to pellet the protein.

    • Analyze the amount of the parent compound in the supernatant using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the line.

Visualizations

Thiadiazole 1,3,4-Thiadiazole Compound Hydrolysis Hydrolytic Cleavage Thiadiazole->Hydrolysis Aqueous Buffer (pH dependent) Oxidation Oxidation (e.g., CYP450) Thiadiazole->Oxidation Cellular Enzymes Degradants Inactive/Active Metabolites Hydrolysis->Degradants Conjugation Conjugation (e.g., Glutathione) Oxidation->Conjugation Phase II Metabolism Conjugation->Degradants start Start: Inconsistent Assay Results solubility Check Compound Solubility in Assay Buffer start->solubility stability Assess Chemical Stability (Time-course LC-MS) solubility->stability Soluble precipitation Issue: Precipitation Solution: Optimize solvent/ concentration solubility->precipitation Precipitate Observed metabolism Evaluate Metabolic Stability (Microsomes/Hepatocytes) stability->metabolism Stable hydrolysis Issue: Hydrolysis Solution: Fresh solutions, adjust pH if possible stability->hydrolysis Degradation Detected metabolic_degradation Issue: Metabolic Degradation Solution: Identify metabolites, consider structural modification metabolism->metabolic_degradation Degradation Detected end Consistent Results metabolism->end Stable precipitation->end hydrolysis->end metabolic_degradation->end prep_stock 1. Prepare 10 mM Compound Stock in DMSO incubate 3. Dilute Compound in Buffer (10 µM) & Incubate at 37°C prep_stock->incubate prep_buffer 2. Prepare Assay Buffer (e.g., PBS, pH 7.4) prep_buffer->incubate sample 4. Sample at Time Points (0, 1, 2, 4, 8, 24h) incubate->sample quench 5. Quench with Acetonitrile + Internal Standard sample->quench analyze 6. Centrifuge & Analyze Supernatant by LC-MS/MS quench->analyze data 7. Calculate % Remaining & Half-life (t½) analyze->data

References

Optimizing the concentration of 2-Ethylthio-1,3,4-thiadiazole-5-thiol for corrosion inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Ethylthio-1,3,4-thiadiazole-5-thiol

Disclaimer: The scientific literature contains limited specific data on the corrosion inhibition properties of this compound. This technical guide has been developed using data from closely related and structurally similar thiadiazole derivatives, such as 2-amino-5-(ethylthio)-1,3,4-thiadiazole (AETD) and other 1,3,4-thiadiazole compounds. The principles, experimental protocols, and troubleshooting advice provided are based on the established behavior of these analogous molecules and should serve as a robust starting point for your research.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of corrosion inhibition by thiadiazole derivatives? A1: Thiadiazole derivatives primarily function by adsorbing onto the metal surface. This process is facilitated by the presence of heteroatoms—specifically nitrogen and sulfur—which have lone pairs of electrons available to form coordinate bonds with vacant d-orbitals of the metal atoms. This adsorption creates a protective film that acts as a barrier, isolating the metal from the corrosive environment and inhibiting both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions.[1][2][3]

Q2: How does the concentration of the inhibitor typically affect its efficiency? A2: Generally, the inhibition efficiency increases with a higher concentration of the thiadiazole inhibitor.[2][4] This is due to greater surface coverage on the metal. However, the efficiency may plateau after reaching an optimal concentration, which corresponds to the formation of a stable, saturated inhibitor film on the metal surface.[5]

Q3: What type of inhibitor is this compound expected to be? A3: Based on studies of analogous compounds, it is likely a mixed-type inhibitor.[1][6][7] This means it reduces the rate of both anodic and cathodic reactions, as evidenced by a decrease in the corrosion current density without a significant shift in the corrosion potential.

Q4: How can I determine the adsorption characteristics of the inhibitor on a metal surface? A4: The adsorption characteristics can be understood by fitting the experimental data to various adsorption isotherms (e.g., Langmuir, Frumkin, Freundlich). The degree of surface coverage (θ), calculated from inhibition efficiency values, is plotted against the inhibitor concentration. The model that provides the best fit reveals insights into the nature of the interaction between the inhibitor molecules and the metal surface (e.g., monolayer formation, molecular interactions).[2][8][9]

Q5: What is the significance of the sulfur atoms in the thiadiazole ring and its substituents? A5: The sulfur atoms are crucial to the high inhibition efficiency of these compounds.[3] Both the endocyclic sulfur in the thiadiazole ring and the exocyclic sulfur in the thioether and thiol groups act as active centers for adsorption onto the metal surface, leading to the formation of a stable, protective layer.[3]

Quantitative Data Summary

The following table summarizes the performance of various thiadiazole derivatives as corrosion inhibitors under different experimental conditions. This data can be used as a reference for designing your experiments.

Inhibitor NameMetal/AlloyCorrosive MediumConcentration RangeMax. Inhibition Efficiency (%)Measurement Method
2-amino-5-(ethylthio)-1,3,4-thiadiazole (AETD)Copper3% NaCl1.0 mM - 5.0 mM~94%Weight Loss, EIS, PDP
2-amino-5-ethyl-1,3,4-thiadiazole (TTD)304 Stainless SteelDilute HClNot Specified74.2%Potentiodynamic Polarization (PDP)
2-amino-5-ethyl-1,3,4-thiadiazole (TTD)304 Stainless SteelDilute HClNot Specified70.22%Weight Loss
1,3,4-thiadiazole-2,5-dithiol (DMTD)Copper0.1 M NaClup to 10⁻² M97%Electrochemical (PDP, EIS)
5-amino-1,3,4-thiadiazole-2-thiol (5-ATT)Aluminum1 M HCl0.1 mM - 2.0 mM94.28%Weight Loss
2-amino-5-alkyl-1,3,4-thiadiazolesPipeline Steel1 M H₂SO₄up to 100 ppm>90% (for longer alkyl chains)Electrochemical Impedance Spectroscopy (EIS)

Experimental Protocols

Below are detailed methodologies for key experiments used to evaluate corrosion inhibitor performance.

Weight Loss Measurement

This gravimetric method provides a direct measure of metal loss over time.

  • Methodology:

    • Sample Preparation: Prepare metal coupons of known dimensions. Abrade the surfaces with successive grades of emery paper, degrease with a solvent like acetone, wash with deionized water, and dry thoroughly.

    • Initial Measurement: Accurately weigh each coupon to the nearest 0.1 mg.

    • Immersion: Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the inhibitor for a predetermined period (e.g., 6, 12, 24 hours) at a constant temperature.[10]

    • Cleaning: After immersion, retrieve the coupons. Remove corrosion products by scrubbing with a soft brush in a suitable cleaning solution, wash with deionized water and acetone, and dry.

    • Final Measurement: Reweigh the cleaned coupons.

    • Calculations:

      • Corrosion Rate (CR): CR = (K × W) / (A × T × D), where K is a constant, W is the mass loss, A is the surface area, T is the immersion time, and D is the metal density.

      • Inhibition Efficiency (IE%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100.

Electrochemical Measurements

These techniques provide rapid results and insights into the corrosion mechanism. A standard three-electrode cell is used, containing a working electrode (the metal sample), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum).

  • Potentiodynamic Polarization (PDP):

    • Preparation: Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

    • Polarization Scan: Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow, constant scan rate (e.g., 1 mV/s).[6]

    • Data Analysis: Plot the logarithm of the current density (log i) versus the potential (E). Extrapolate the linear Tafel regions of the cathodic and anodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

    • Calculation: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] × 100.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Preparation: Stabilize the working electrode at its OCP in the test solution.

    • Measurement: Apply a small amplitude AC sinusoidal voltage signal (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[6]

    • Data Analysis: The impedance data is often represented as Nyquist plots (imaginary vs. real impedance). The diameter of the semicircle in the Nyquist plot is related to the charge transfer resistance (Rct). A larger diameter indicates higher resistance to corrosion. The data can be fitted to an equivalent electrical circuit to model the corrosion process.

    • Calculation: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] × 100.

Visualized Workflows and Mechanisms

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase p1 Prepare Metal Coupons (Abrade, Degrease, Clean) e1 Weight Loss (Gravimetric) p1->e1 e2 Electrochemical Tests (PDP & EIS) p1->e2 e3 Surface Analysis (SEM/EDX) p1->e3 p2 Prepare Corrosive Media & Inhibitor Solutions p2->e1 p2->e2 a1 Calculate Corrosion Rate & Inhibition Efficiency e1->a1 a2 Model Electrochemical Data (Tafel, Equivalent Circuits) e2->a2 a3 Analyze Surface Morphology & Composition e3->a3 a2->a1

Caption: General experimental workflow for evaluating corrosion inhibitors.

inhibition_mechanism cluster_surface Metal-Solution Interface Inhibitor Inhibitor Molecules (Thiadiazole Derivative) Metal Metal Surface Inhibitor->Metal Adsorption via N & S atoms Corrosive Corrosive Species (H+, Cl-) Corrosive->Metal Attack Anodic Anodic Reaction (Metal Dissolution) Cathodic Cathodic Reaction (e.g., H₂ Evolution) label_block Protective Film Blocks Reactions

Caption: Logical diagram of the surface adsorption inhibition mechanism.

Troubleshooting Guide

Problem 1: My inhibition efficiency results are inconsistent and not reproducible.

  • Possible Causes & Solutions:

    • Inhibitor Purity: Ensure the inhibitor is of high purity. Impurities can interfere with the adsorption process.

    • Surface Preparation: Inconsistent surface roughness or cleanliness can lead to variable results. Standardize your polishing, cleaning, and drying procedures for all metal coupons.

    • Temperature Fluctuation: Corrosion rates are highly sensitive to temperature. Use a water bath or thermostat to maintain a constant temperature throughout the experiment.

    • Solution Stability: Ensure the inhibitor is stable in the corrosive medium for the duration of the experiment. Some organic molecules can degrade in harsh acidic or alkaline environments.

Problem 2: The inhibitor is not dissolving properly in the aqueous corrosive medium.

  • Possible Causes & Solutions:

    • Low Solubility: Many organic inhibitors have limited water solubility.

    • Solution: Try adding a small, controlled amount of a co-solvent (e.g., 1% ethanol or acetone), ensuring the solvent itself does not affect the corrosion rate. Alternatively, use sonication to aid dissolution. Prepare a concentrated stock solution in a suitable solvent and then dilute it to the final concentration in the corrosive medium.

Problem 3: The measured inhibition efficiency is lower than expected from the literature.

  • Possible Causes & Solutions:

    • Concentration: The concentration may be too low for effective surface coverage. Try increasing the inhibitor concentration systematically.

    • pH of Medium: The effectiveness of some inhibitors is pH-dependent. The charge and structure of the inhibitor molecule can change with pH, affecting its ability to adsorb. Verify that the pH of your system matches that of the reference studies.

    • Corrosive Species: The type and concentration of aggressive ions (e.g., Cl⁻ vs. SO₄²⁻) can significantly impact inhibitor performance. Ensure your experimental medium is identical to the one you are comparing against.

Problem 4: My EIS (Nyquist) plots do not show a clear semicircle, making it difficult to determine the charge transfer resistance (Rct).

  • Possible Causes & Solutions:

    • Diffusion Control: The corrosion process might be partially controlled by the diffusion of species to or from the metal surface, which can manifest as a straight line at low frequencies (Warburg impedance).

    • Surface Heterogeneity: A rough or porous surface can lead to a "depressed" semicircle. This is often modeled using a Constant Phase Element (CPE) instead of a pure capacitor in the equivalent circuit.

    • Instrumental Noise: Ensure the electrochemical cell is properly shielded from external electrical noise. Check all electrode connections for stability.

References

Technical Support Center: Overcoming Bacterial Resistance with 1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with 1,3,4-thiadiazole derivatives to overcome bacterial resistance.

Frequently Asked Questions (FAQs)

Q1: What are 1,3,4-thiadiazole derivatives and why are they significant in combating bacterial resistance?

A1: 1,3,4-thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms.[1] Derivatives of this core structure have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties.[2][3][4] Their significance in overcoming bacterial resistance stems from their ability to act through various mechanisms, such as inhibiting essential bacterial enzymes, disrupting cell wall integrity, and acting as efflux pump inhibitors to restore the efficacy of existing antibiotics.[5][6] The 1,3,4-thiadiazole scaffold is considered a "privileged structure" due to its favorable physicochemical properties and its capacity to interact with multiple biological targets.[2][3]

Q2: What are the common mechanisms by which 1,3,4-thiadiazole derivatives exert their antibacterial effects?

A2: 1,3,4-thiadiazole derivatives employ several mechanisms to combat bacteria:

  • Enzyme Inhibition: They can inhibit crucial bacterial enzymes. For instance, some derivatives act as carbonic anhydrase inhibitors.[3]

  • Efflux Pump Inhibition: A key mechanism for overcoming multidrug resistance is the inhibition of bacterial efflux pumps. These pumps actively expel antibiotics from the bacterial cell. Certain 1,3,4-thiadiazole derivatives can block these pumps, leading to an increased intracellular concentration of the antibiotic.[5][6][7]

  • Synergistic Activity: These derivatives can work in conjunction with conventional antibiotics, enhancing their effectiveness.[5][8][9] This synergistic effect can help overcome resistance to existing drugs.

  • Disruption of Cell Integrity: Some derivatives have been shown to disrupt the fungal cell wall, which may be a mechanism that also applies to some bacteria, facilitating the entry of other antimicrobial agents.[10][11]

Q3: I am observing high variability in my Minimum Inhibitory Concentration (MIC) assay results. What could be the cause?

A3: High variability in MIC assays is a common issue.[12][13] Potential causes include:

  • Inoculum Preparation: Inconsistent inoculum density is a primary source of variability. Ensure the bacterial suspension is thoroughly mixed and standardized to a 0.5 McFarland standard.[12][14]

  • Pipetting Errors: Inaccurate or inconsistent pipetting during the preparation of serial dilutions or inoculation can lead to significant errors. Use calibrated pipettes and ensure proper technique.[12][15]

  • Compound Stability: The 1,3,4-thiadiazole derivative itself might be unstable under the experimental conditions. Prepare fresh stock solutions and protect them from light and extreme temperatures if necessary.[12][16]

  • Growth Media: The composition and pH of the growth medium can influence the activity of the compound and bacterial growth.[12][15]

  • Incubation Conditions: Variations in incubation time, temperature, or atmospheric conditions can affect results.[12][15]

Q4: My 1,3,4-thiadiazole derivative shows no activity against the tested bacterial strains. What should I check?

A4: If your compound appears inactive, consider the following troubleshooting steps:

  • Compound Solubility: Ensure your compound is fully dissolved in the chosen solvent (e.g., DMSO) and does not precipitate when diluted in the broth medium. Poor solubility can lead to an artificially low concentration of the active compound.

  • Bacterial Strain: Confirm the identity and purity of your bacterial strain. It's also possible the chosen strain possesses intrinsic resistance mechanisms that are not targeted by your specific derivative.

  • Assay Controls: Double-check your positive and negative controls. The positive control (bacteria with no compound) should show robust growth, and the negative control (broth with no bacteria) should be clear.

  • Mechanism of Action: Your compound might have a very specific mechanism of action that is not effective against the panel of bacteria you are testing. Consider screening against a broader or different range of bacterial species. Some derivatives show higher activity against Gram-positive or Gram-negative bacteria specifically.[2][17]

Troubleshooting Guides

Guide 1: Inconsistent MIC Assay Results
Observed Issue Possible Causes Recommended Solutions
High variability between replicate wells 1. Inconsistent inoculum distribution.[12] 2. Pipetting errors during serial dilutions.[12] 3. Cross-contamination between wells.1. Thoroughly vortex the bacterial suspension before each inoculation step. 2. Use calibrated micropipettes and change tips between dilutions. 3. Be meticulous with pipetting technique to avoid splashing.
No bacterial growth in positive control wells 1. Non-viable bacterial inoculum.[12] 2. Incorrect growth medium preparation.[12]1. Use a fresh, actively growing bacterial culture for inoculum preparation. 2. Verify the composition and pH of the Mueller-Hinton Broth (MHB) or other specified medium.
Growth in negative (sterility) control wells 1. Contamination of the growth medium. 2. Contamination of the microtiter plate or pipette tips.1. Use sterile, pre-tested growth medium. 2. Employ aseptic techniques throughout the entire procedure.
MIC values are unexpectedly high or low 1. Incorrect concentration of the stock solution. 2. Degradation of the 1,3,4-thiadiazole derivative.[12] 3. Inappropriate incubation time or temperature.[15]1. Prepare a fresh stock solution and verify its concentration. 2. Store stock solutions appropriately (e.g., at -20°C, protected from light). 3. Adhere strictly to the standardized incubation conditions (e.g., 37°C for 16-24 hours).[18]
Guide 2: Issues with Synergy (Checkerboard) Assays
Observed Issue Possible Causes Recommended Solutions
No synergistic effect observed 1. The chosen antibiotic and 1,3,4-thiadiazole derivative do not have a synergistic relationship. 2. Suboptimal concentration ranges tested.1. Test the derivative with a different class of antibiotics. 2. Widen the concentration range for both the antibiotic and the derivative in the checkerboard setup.
Difficulty in interpreting the Fractional Inhibitory Concentration (FIC) index 1. Inconsistent growth patterns in the wells. 2. Calculation errors.1. Ensure uniform inoculation and proper mixing of reagents in each well. 2. Double-check the formula for calculating the FIC index: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
Antagonistic effect observed 1. The two compounds may compete for the same target or have opposing mechanisms of action.1. This is a valid experimental outcome and should be reported. Consider investigating the mechanism of antagonism.

Data Presentation

Table 1: Example Minimum Inhibitory Concentration (MIC) Values of 1,3,4-Thiadiazole Derivatives against Various Bacterial Strains

Compound IDBacterial StrainMIC (µg/mL)Reference
Derivative 8j (R = 4-OH) Pseudomonas aeruginosa12.5[2]
Derivative 8a (R = H) Pseudomonas aeruginosa12.5[2]
Derivative 14a Bacillus polymyxa2.5[2]
Derivative 24b (R = Br) Staphylococcus aureus128[2]
Compound 37 Bacillus subtilis1000[2]
Compound 38 Bacillus subtilis1000[2]
Compound 38 Escherichia coli1000[2]
Ciprofloxacin (Standard) Various strains25[2]

Note: This table is a compilation of example data from various sources and is for illustrative purposes. Actual MIC values will vary depending on the specific derivative, bacterial strain, and experimental conditions.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[18][19]

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of the 1,3,4-thiadiazole derivative in a suitable solvent (e.g., DMSO) at a concentration 100-fold higher than the highest concentration to be tested.

  • Growth Medium: Use cation-adjusted Mueller-Hinton Broth (MHB) for most non-fastidious bacteria.[20]

  • Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12]

    • Within 15 minutes, dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[12][18]

  • Microtiter Plate: Use a sterile 96-well microtiter plate.

2. Assay Procedure:

  • Add 50 µL of sterile MHB to all wells of the microtiter plate, except for the first column.

  • In the first column, add 100 µL of the test compound at twice the highest desired final concentration.

  • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard the final 50 µL from the tenth column.

  • The eleventh column will serve as the growth control (no compound), and the twelfth column as the sterility control (no bacteria).

  • Add 50 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in these wells will be 100 µL.

  • Add 50 µL of sterile MHB to the sterility control wells (column 12).

3. Incubation:

  • Seal the plate to prevent evaporation and incubate at 37°C for 16-24 hours in ambient air.[18]

4. Reading the Results:

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[18][21] Growth is observed as turbidity or a pellet at the bottom of the well.

Protocol 2: Checkerboard Assay for Synergy Testing

1. Preparation:

  • Prepare stock solutions of the 1,3,4-thiadiazole derivative and the antibiotic of interest.

  • Prepare the bacterial inoculum as described in the MIC protocol.

  • Use a 96-well microtiter plate.

2. Assay Procedure:

  • In the horizontal direction, prepare serial dilutions of the 1,3,4-thiadiazole derivative.

  • In the vertical direction, prepare serial dilutions of the antibiotic.

  • This creates a matrix of wells with varying concentrations of both compounds.

  • Inoculate each well with the prepared bacterial suspension.

  • Include appropriate controls for each compound alone, as well as growth and sterility controls.

3. Incubation and Reading:

  • Incubate the plate under the same conditions as the MIC assay.

  • Determine the MIC of each compound alone and in combination.

4. Data Analysis:

  • Calculate the Fractional Inhibitory Concentration (FIC) index for each combination showing no growth.

  • FIC Index Interpretation:

    • ≤ 0.5: Synergy

    • 0.5 to 4.0: Additive or indifferent

    • 4.0: Antagonism

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Data Analysis stock Prepare Stock Solution (1,3,4-Thiadiazole Derivative) serial_dilution Serial Dilution of Compound in 96-well Plate stock->serial_dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacteria inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 16-24h inoculate->incubate read_mic Read MIC Value (Lowest concentration with no growth) incubate->read_mic analyze Compare MIC to Controls read_mic->analyze report Report Findings analyze->report

Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC).

efflux_pump_inhibition cluster_cell Bacterial Cell antibiotic Antibiotic efflux_pump Efflux Pump antibiotic->efflux_pump target Intracellular Target antibiotic->target Inhibits Target thiadiazole 1,3,4-Thiadiazole Derivative thiadiazole->efflux_pump Inhibits antibiotic_ext Antibiotic (Extracellular) efflux_pump->antibiotic_ext Expels Antibiotic antibiotic_ext->antibiotic Enters Cell thiadiazole_ext 1,3,4-Thiadiazole Derivative (Extracellular) thiadiazole_ext->thiadiazole

Caption: Mechanism of Efflux Pump Inhibition by 1,3,4-Thiadiazole Derivatives.

synergy_pathway antibiotic Conventional Antibiotic bacterial_resistance Bacterial Resistance Mechanisms (e.g., Efflux Pumps) antibiotic->bacterial_resistance Counteracted by synergy Synergistic Effect antibiotic->synergy thiadiazole 1,3,4-Thiadiazole Derivative thiadiazole->bacterial_resistance Inhibits thiadiazole->synergy bacterial_death Enhanced Bacterial Cell Death synergy->bacterial_death

Caption: Logical Pathway of Synergistic Action.

References

Technical Support Center: Enhancing Antioxidant Activity of 1,3,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working with substituted 1,3,4-thiadiazoles. The information is designed to address common challenges encountered during synthesis, characterization, and antioxidant activity screening.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing 1,3,4-thiadiazole derivatives with potential antioxidant activity?

A1: The most prevalent precursors are thiosemicarbazides or their derivatives.[1][2] These compounds can be cyclized with various reagents like carboxylic acids, acid hydrazides, or carbon disulfide to form the 1,3,4-thiadiazole ring.[3][4][5] Another common starting point involves the reaction of acid hydrazides with reagents like ammonium thiocyanate.[3][6]

Q2: Which functional groups are known to enhance the antioxidant activity of 1,3,4-thiadiazole derivatives?

A2: Structure-activity relationship (SAR) studies indicate that the presence of electron-donating groups generally enhances antioxidant activity.[3][6] Groups such as hydroxyl (-OH), methoxy (-OCH₃), and amine (-NH₂) on substituted phenyl rings attached to the thiadiazole core are particularly effective.[3][6][7] The thiol (-SH) group at position 2 of the thiadiazole ring is also a key feature for potent antioxidant activity.[8]

Q3: What are the standard in vitro assays for evaluating the antioxidant activity of these compounds?

A3: The most commonly employed methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[8][9] Other methods include the Ferric Reducing Antioxidant Power (FRAP) test and the Thiobarbituric Acid Reactive Substances (TBARS) assay to measure inhibition of lipid peroxidation.[10]

Q4: Why is Ascorbic Acid or Trolox used as a standard in antioxidant assays?

A4: Ascorbic acid (Vitamin C) and Trolox (a water-soluble analog of Vitamin E) are well-characterized, potent antioxidants. They are used as positive controls to validate the assay's performance and to provide a benchmark against which the antioxidant capacity of the newly synthesized compounds can be compared.[8][9][10]

Troubleshooting Guide

Problem/Issue Possible Cause(s) Recommended Solution(s)
Low Yield During Synthesis Incomplete cyclization of the thiosemicarbazide precursor.Ensure the use of an effective dehydrating agent such as concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃).[1][11] Optimize reaction time and temperature as cyclization can be sensitive to these parameters.
Difficulty in Product Purification Presence of unreacted starting materials or side products.Recrystallization from a suitable solvent like ethanol is a common and effective method for purifying 1,3,4-thiadiazole derivatives.[3][6] Column chromatography may be necessary for complex mixtures.
Poor Solubility in Assay Solvents The synthesized compound is highly nonpolar or crystalline.Prepare a concentrated stock solution in a solvent like DMSO, then dilute it in the assay medium (e.g., methanol or ethanol).[9] Ensure the final DMSO concentration in the assay is low (typically <1%) to avoid interfering with the results.
Inconsistent or Non-Reproducible DPPH Assay Results The DPPH radical is sensitive to light and temperature. The incubation time was not standardized.Always prepare the DPPH solution fresh and protect it from light by using aluminum foil-covered tubes.[3][6] Maintain a constant incubation temperature (e.g., 37°C) and a fixed time (e.g., 30 or 60 minutes) for all samples, including the control and standard.[3][6]
Unexpected Peaks in ¹H-NMR Spectrum Residual solvent, moisture, or impurities.Ensure the sample is completely dry before preparing the NMR solution. Check the chemical shifts of common NMR solvents (e.g., DMSO-d₆, CDCl₃) to identify solvent peaks. If unexpected signals persist after purification, consider alternative characterization techniques like LC-MS to identify impurities.

Experimental Protocols

Protocol 1: General Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles

This protocol describes a common method for synthesizing 2-amino-1,3,4-thiadiazoles starting from a thiosemicarbazide and a carboxylic acid, followed by cyclodehydration.

Materials:

  • Substituted carboxylic acid

  • Thiosemicarbazide

  • Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄)

  • Ice-cold water

  • Ammonia solution

  • Ethanol for recrystallization

Procedure:

  • A mixture of the appropriate carboxylic acid (1 mol) and thiosemicarbazide (1 mol) is prepared.

  • Slowly add a dehydrating agent like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid dropwise while cooling the mixture in an ice bath.

  • After the addition is complete, the reaction mixture is typically refluxed or stirred at a specific temperature for several hours until the reaction is complete (monitored by TLC).[11]

  • The mixture is then carefully poured onto crushed ice.[3]

  • The resulting precipitate is neutralized with an ammonia solution.[3]

  • The solid product is collected by filtration, washed thoroughly with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol.[3][6]

Protocol 2: DPPH Radical Scavenging Assay

This protocol outlines the steps to evaluate the antioxidant activity of synthesized 1,3,4-thiadiazole derivatives.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Synthesized test compounds

  • Ascorbic acid (or Trolox) as a standard

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. For example, dissolve 4 mg of DPPH in 100 mL of the solvent.[3][6] Store the solution in a dark bottle or cover it with aluminum foil.

  • Preparation of Sample Solutions: Prepare a stock solution of the test compounds and the standard (e.g., Ascorbic acid) in a suitable solvent (like DMSO or ethanol) at a concentration of 1 mg/mL.[9] Perform serial dilutions to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[4]

  • Assay Procedure:

    • Add 1.0 mL of the DPPH solution to a test tube or well.

    • Add 1.0 mL of the sample solution at various concentrations.[3]

    • For the blank/control, add 1.0 mL of the solvent (e.g., ethanol) instead of the sample solution.

  • Incubation: Incubate the mixtures in the dark at a controlled temperature (e.g., 37°C) for a fixed period (e.g., 30-60 minutes).[3][6]

  • Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.[3][6]

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC₅₀ Determination: Plot the percentage inhibition against the sample concentrations to determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.[4]

Quantitative Data Summary

The following tables summarize the antioxidant activity (IC₅₀ values) of selected 1,3,4-thiadiazole derivatives from cited literature.

Table 1: DPPH Radical Scavenging Activity of Thiazolidinone-Thiadiazole Derivatives

CompoundSubstituent GroupIC₅₀ (µM)Reference
TZD 34-Nitro28.00[9][12]
TZD 54-Chloro27.50[9][12]
TZD 104-Hydroxy-3-methoxy40.00[9]
Standard Ascorbic Acid29.20[9][12]

Table 2: Antioxidant Activity of Various 1,3,4-Thiadiazole Derivatives

Compound ClassAssayKey FindingReference
5-substituted-1,3,4-thiadiazole-2-thiolsABTS & DPPHCompounds 3b, 3d, 3h showed very high antioxidant activities, comparable to Vitamin C and Trolox.[8]
1,3,4-thiadiazole containing cyclic imidesDPPHCompound with a nitro group showed the highest activity. IC₅₀ of standard Ascorbic Acid was 36.3 ppm.[4]
Thiazolidinone derivatives of 1,3,4-thiadiazoleDPPH, FRAP, TBARSCompound 4 was superior to other tested derivatives in the DPPH assay (33.98% inhibition).[10]

Visualized Workflows and Pathways

experimental_workflow General Experimental Workflow for Antioxidant 1,3,4-Thiadiazoles cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Screening cluster_evaluation Data Analysis start Precursors (e.g., Thiosemicarbazide) synthesis Chemical Synthesis (Cyclization) start->synthesis purification Purification (Recrystallization) synthesis->purification characterization Structural Analysis (FT-IR, NMR, Mass Spec) purification->characterization Pure Compound screening Antioxidant Assay (DPPH, ABTS) characterization->screening data_analysis Calculate % Inhibition Determine IC50 Values screening->data_analysis Absorbance Data sar Structure-Activity Relationship (SAR) data_analysis->sar sar->start Optimize Structure synthesis_pathway Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazole r1 Aryl Carboxylic Acid r2 Thiosemicarbazide intermediate Acylthiosemicarbazide (Intermediate) r1->intermediate + r2->intermediate + product 2-Amino-5-Aryl-1,3,4-Thiadiazole intermediate->product Intramolecular Cyclodehydration water H₂O intermediate->water - reagent Dehydrating Agent (e.g., H₂SO₄, POCl₃) reagent->intermediate

References

Technical Support Center: Enhancing the Bioavailability of 1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments aimed at improving the bioavailability of 1,3,4-thiadiazole-based compounds.

Frequently Asked Questions (FAQs)

Q1: My 1,3,4-thiadiazole derivative shows potent in vitro activity but poor in vivo efficacy. What are the likely causes?

A1: A significant drop in efficacy between in vitro and in vivo experiments often points to poor bioavailability. The primary factors contributing to this are:

  • Low Aqueous Solubility: The compound may not dissolve sufficiently in gastrointestinal fluids to be absorbed.

  • Poor Membrane Permeability: The molecule may be unable to efficiently cross the intestinal wall to enter systemic circulation.

  • High First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the gut wall or liver before it can reach its target.

  • Efflux by Transporters: The compound could be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp).

Q2: How can I quickly assess the potential bioavailability of my newly synthesized 1,3,4-thiadiazole derivatives?

A2: A tiered approach using in vitro assays is highly effective for early-stage assessment. Start with computationally predicted properties and then move to rapid, cost-effective experimental assays:

  • In Silico Prediction: Utilize software to predict properties like LogP (lipophilicity), aqueous solubility, and polar surface area (PSA). These can provide early warnings of potential issues.

  • Kinetic Solubility Assay: This provides a rapid experimental measure of your compound's solubility.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This cell-free assay gives a quick indication of a compound's passive permeability.

Q3: My 1,3,4-thiadiazole derivative has poor aqueous solubility. What structural modifications can I consider?

A3: To enhance solubility, consider the following modifications to the 1,3,4-thiadiazole scaffold:

  • Introduce Ionizable Groups: Adding acidic or basic functional groups (e.g., carboxylic acids, amines) that will be charged at physiological pH can significantly improve aqueous solubility.

  • Add Polar Functional Groups: Incorporating polar, non-ionizable groups like hydroxyls (-OH), amides (-CONH2), or sulfonamides (-SO2NH2) can increase hydrophilicity.

  • Reduce Lipophilicity: If the molecule is highly lipophilic (high LogP), systematically replace lipophilic substituents (e.g., large alkyl or aryl groups) with smaller or more polar alternatives.

  • Prodrug Approach: A soluble promoiety can be attached to your compound, which is later cleaved in vivo to release the active drug.

Q4: My compound appears to have good solubility but still exhibits low bioavailability. What should I investigate next?

A4: If solubility is not the issue, the next step is to investigate permeability and metabolic stability:

  • Caco-2 Permeability Assay: This cell-based assay will not only confirm passive permeability but also indicate if your compound is a substrate for efflux transporters like P-gp.

  • Metabolic Stability Assay: Using liver microsomes or hepatocytes, you can determine how quickly your compound is metabolized. High metabolic clearance is a common reason for low bioavailability.

Troubleshooting Guides

Issue 1: Low Reading in Kinetic Solubility Assay
Potential Cause Troubleshooting Step
Compound Precipitation Ensure the final DMSO concentration in the assay buffer is low (typically ≤1%) to prevent the compound from crashing out of solution due to the solvent shift.
Incorrect pH of Buffer Verify the pH of your buffer. The solubility of ionizable compounds is highly pH-dependent.
Insufficient Incubation Time Ensure the compound has been incubated in the buffer for a sufficient time to reach equilibrium.
Low UV Absorbance For compounds with a weak chromophore, consider using a more sensitive analytical method like LC-MS for quantification.[1]
Issue 2: High Variability in PAMPA Results
Potential Cause Troubleshooting Step
Inconsistent Membrane Coating Ensure the lipid solution is fresh and completely solubilized. Apply the lipid solution carefully and consistently to each well of the donor plate.
Air Bubbles Inspect the plate assembly for any trapped air bubbles between the donor and acceptor wells, as these will impede diffusion.
Well-to-Well Contamination Be careful during the separation of the donor and acceptor plates to avoid cross-contamination.
Compound Instability Check the stability of your compound in the assay buffer over the incubation period.
Issue 3: Low Permeability and/or High Efflux Ratio in Caco-2 Assay
Potential Cause Troubleshooting Step
Poor Passive Permeability If the apparent permeability (Papp) in the absorptive (A to B) direction is low, the molecule's intrinsic properties may be limiting its passage. Consider structural modifications to reduce polarity or molecular size.
Active Efflux A high efflux ratio (Papp B to A / Papp A to B > 2) suggests the compound is a substrate for an efflux transporter.[2] Co-dosing with a known P-gp inhibitor (e.g., verapamil) can confirm this. Structural modifications to disrupt recognition by the transporter may be necessary.
Poor Monolayer Integrity Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer before and after the experiment to ensure the integrity of the cell junctions was maintained.

Data Presentation

Table 1: In Silico ADME Properties of Hypothetical 1,3,4-Thiadiazole Derivatives

Compound IDModificationCalculated LogPPredicted Aqueous Solubility (mg/mL)Polar Surface Area (Ų)Caco-2 Permeability Prediction (nm/s)
THZ-0012-phenyl, 5-methyl3.20.0575.3150
THZ-0022-(4-pyridyl), 5-methyl2.10.588.180
THZ-0032-phenyl, 5-(aminomethyl)2.51.2101.465
THZ-0042-(4-hydroxyphenyl), 5-methyl2.60.895.5110

Table 2: Experimental Metabolic Stability of 1,3,4-Thiadiazole Derivatives in Liver Microsomes

CompoundSpeciesMicrosomal Protein (mg/mL)t1/2 (min)CLint (µL/min/mg protein)Reference
Compound 4 ([3][4][5]thiadiazole derivative)MouseNot Specified32.542.6 ± 3.2[6]
Compound 51 (2-methylphenyl derivative)MouseNot Specified1947.13 ± 7.3[6]
Compound 12HumanNot Specified>120 (72.6% remaining)-[6]
Compound 12RatNot Specified<120 (16.7% remaining)-[6]
Compound 12MouseNot Specified<120 (27.5% remaining)-[6]

Experimental Protocols

Kinetic Solubility Assay (UV Spectroscopy Method)

Objective: To determine the kinetic solubility of a compound in a buffered aqueous solution.

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Preparation of Calibration Curve:

    • Perform serial dilutions of the DMSO stock solution in the assay buffer (e.g., PBS, pH 7.4) to create a set of standards with known concentrations.

    • Measure the UV absorbance of each standard at the compound's λmax.

    • Plot absorbance versus concentration to generate a calibration curve.

  • Solubility Measurement:

    • Add a small volume of the 10 mM DMSO stock solution to the assay buffer in a microplate well to achieve a high final concentration (e.g., 200 µM), ensuring the final DMSO concentration is low (e.g., 2%).

    • Seal the plate and shake at room temperature for a specified time (e.g., 1.5-2 hours) to allow for precipitation to reach equilibrium.[7]

    • After incubation, filter the solution to remove any precipitated compound using a filter plate.

    • Measure the UV absorbance of the clear filtrate.

  • Data Analysis:

    • Use the calibration curve to determine the concentration of the compound in the filtrate. This concentration represents the kinetic solubility.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane.

Methodology:

  • Preparation of Lipid Solution: Prepare a solution of a lipid (e.g., 1% lecithin) in an organic solvent like dodecane.[5]

  • Coating the Donor Plate: Add a small volume (e.g., 5 µL) of the lipid solution to the membrane of each well of a 96-well filter donor plate and allow the solvent to evaporate.

  • Preparation of Solutions:

    • Dissolve the test compound in the assay buffer (e.g., PBS, pH 7.4) to a known concentration (e.g., 10 µM), typically with a small percentage of DMSO.

    • Fill the wells of a 96-well acceptor plate with fresh assay buffer.

  • Assay Assembly and Incubation:

    • Add the test compound solution to the donor plate wells.

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

    • Incubate at room temperature for a defined period (e.g., 4-18 hours).[3][8]

  • Sample Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (V_A * V_D) / ((V_A + V_D) * Area * Time) Where V_A is the volume of the acceptor well, V_D is the volume of the donor well, Area is the surface area of the membrane, and Time is the incubation time.

Caco-2 Permeability Assay

Objective: To evaluate the permeability of a compound across a human intestinal cell monolayer and to identify potential substrates of efflux transporters.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells in a suitable medium.

    • Seed the cells onto permeable Transwell® inserts and culture for 21-28 days to allow for differentiation into a polarized monolayer.[2]

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure tight junction formation. TEER values should be above a predetermined threshold.

  • Bidirectional Transport Study:

    • Wash the cell monolayers with a pre-warmed transport buffer (e.g., HBSS).

    • Apical to Basolateral (A→B) Transport: Add the test compound (dissolved in transport buffer) to the apical (upper) compartment and fresh buffer to the basolateral (lower) compartment.

    • Basolateral to Apical (B→A) Transport: Add the test compound to the basolateral compartment and fresh buffer to the apical compartment.

    • Incubate the plates at 37°C with gentle shaking for a set time (e.g., 2 hours).

  • Sample Analysis:

    • At the end of the incubation, take samples from both the donor and receiver compartments.

    • Analyze the concentration of the compound in the samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions.

    • Calculate the efflux ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for an efflux transporter.[2]

Metabolic Stability Assay (Liver Microsomes)

Objective: To determine the in vitro metabolic stability of a compound in the presence of liver microsomal enzymes.

Methodology:

  • Preparation of Reagents:

    • Thaw pooled liver microsomes (e.g., human, rat, or mouse) on ice.

    • Prepare a solution of NADPH regenerating system in a phosphate buffer (pH 7.4).

  • Incubation:

    • In a microplate, add the liver microsomes and the test compound (at a low concentration, e.g., 1 µM) to the phosphate buffer.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.[6]

  • Time Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold quenching solution (e.g., acetonitrile) containing an internal standard.[6]

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) * (mL incubation / mg microsomal protein).

Visualizations

experimental_workflow cluster_solubility Solubility Assessment cluster_permeability Permeability Assessment cluster_metabolism Metabolic Stability sol_start Start with 10mM DMSO Stock sol_prep Prepare Standards & Test Sample in Buffer sol_start->sol_prep sol_incubate Incubate & Shake (1.5-2h) sol_prep->sol_incubate sol_filter Filter Precipitate sol_incubate->sol_filter sol_analyze Analyze Filtrate (UV-Vis) sol_filter->sol_analyze sol_end Determine Kinetic Solubility sol_analyze->sol_end perm_start Prepare Test Compound in Buffer pampa PAMPA perm_start->pampa caco2 Caco-2 Assay perm_start->caco2 pampa_result Passive Permeability (Papp) pampa->pampa_result caco2_result Permeability (Papp) & Efflux Ratio (ER) caco2->caco2_result met_start Prepare Compound, Microsomes, & NADPH met_incubate Incubate at 37°C met_start->met_incubate met_sample Sample at Time Points & Quench Reaction met_incubate->met_sample met_analyze Analyze Parent Compound (LC-MS/MS) met_sample->met_analyze met_end Calculate t1/2 & CLint met_analyze->met_end

Caption: Workflow for key in vitro bioavailability assays.

bioavailability_troubleshooting start Poor In Vivo Efficacy of 1,3,4-Thiadiazole Derivative solubility Is Aqueous Solubility Low? start->solubility permeability Is Membrane Permeability Low? solubility->permeability No action_sol Structural Modification: - Add ionizable/polar groups - Reduce LogP - Prodrug approach solubility->action_sol Yes metabolism Is Metabolic Stability Low? permeability->metabolism No action_perm Structural Modification: - Optimize LogP & PSA - Address efflux (if ER > 2) permeability->action_perm Yes action_met Structural Modification: - Block metabolic soft spots - Introduce electron-withdrawing groups metabolism->action_met Yes end Re-evaluate Optimized Compound metabolism->end No (Consider other factors e.g., plasma protein binding) sol_yes Yes sol_no No perm_yes Yes perm_no No met_yes Yes met_no No action_sol->end action_perm->end action_met->end

Caption: Decision tree for troubleshooting poor bioavailability.

References

Troubleshooting common issues in thiadiazole synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

Thiadiazole Synthesis Technical Support Center

Welcome to the technical support center for thiadiazole synthesis. This guide provides troubleshooting tips and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the synthesis of thiadiazole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield of Thiadiazole Product

Q1: My 1,3,4-thiadiazole synthesis from a thiosemicarbazide and a carboxylic acid is resulting in very low yield. What are the common causes and how can I improve it?

A1: Low yields in this classic synthesis are a frequent issue, often stemming from several key factors:

  • Inefficient Dehydration: The cyclization step is a dehydration reaction. If the dehydrating agent is weak, insufficient, or has degraded, the reaction will not proceed to completion. Concentrated sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA) are common dehydrating agents. Ensure you are using a sufficient quantity of a fresh, potent reagent.

  • Suboptimal Reaction Temperature: Many of these cyclizations require heat to overcome the activation energy. A common protocol involves heating at 80-90°C for one to four hours.[1] However, excessive heat can cause degradation. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to find the optimal balance of temperature and time.

  • Poor Quality Starting Materials: Impurities in the starting thiosemicarbazide or carboxylic acid can significantly interfere with the reaction. Always ensure the purity of your reagents before beginning the synthesis.

  • Moisture Contamination: The presence of water can hinder the effectiveness of the dehydrating agent. Using anhydrous solvents and ensuring all glassware is thoroughly dried can improve yields.

Q2: I'm attempting a Hurd-Mori synthesis of a 1,2,3-thiadiazole and getting poor conversion. What should I check?

A2: The Hurd-Mori reaction, which involves the cyclization of hydrazones with thionyl chloride (SOCl₂), is sensitive to several variables:

  • Reagent Quality: Thionyl chloride is highly reactive and can decompose upon exposure to moisture. Use a fresh bottle or a recently distilled batch of SOCl₂. An excess of thionyl chloride is often used to drive the reaction to completion.

  • Starting Hydrazone Purity: The purity of the starting hydrazone is critical. Ensure it is pure and completely dry, as impurities can interfere with the cyclization process.

  • Temperature Control: The reaction is often performed at low temperatures initially (e.g., in an ice bath) during the addition of SOCl₂, and then allowed to warm to room temperature or gently heated to drive the reaction. The optimal temperature profile can be substrate-dependent.

  • Protecting Groups: If your substrate contains other nitrogenous heterocycles, the choice of N-protecting group is crucial. Electron-withdrawing groups on the precursor often lead to better yields compared to electron-donating groups.[2]

Issue 2: Side Product Formation

Q3: I am observing a significant side product in my 1,3,4-thiadiazole synthesis. How can I identify and minimize it?

A3: A common side product in the synthesis of 1,3,4-thiadiazoles is the corresponding 1,3,4-oxadiazole derivative.[3]

  • Identification: The oxadiazole byproduct can often be identified by mass spectrometry, as it will have a lower molecular weight than the desired thiadiazole (oxygen instead of sulfur). NMR spectroscopy can also be used for structural confirmation.

  • Minimization:

    • Choice of Reagents: The choice of cyclizing/dehydrating agent is critical. Using phosphorus-based dehydrating agents can sometimes favor oxadiazole formation. The use of Lawesson's reagent can more specifically favor the formation of the thiadiazole by promoting thionation.[3]

    • Reaction Conditions: Carefully controlling the reaction temperature and time can help minimize the formation of unwanted byproducts. Following established protocols and monitoring the reaction by TLC is recommended.

// Nodes start [label="Acylthiosemicarbazide\nPrecursor", fillcolor="#F1F3F4", fontcolor="#202124"]; thiadiazole [label="Desired Product:\n2-Amino-1,3,4-thiadiazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; oxadiazole [label="Side Product:\n2-Amino-1,3,4-oxadiazole", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible nodes for branching p1 [shape=point, width=0];

// Edges start -> p1 [arrowhead=none]; p1 -> thiadiazole [label=" Dehydrating Agent\n (e.g., H₂SO₄, PPA)\n Favored by Thionating Agents\n (e.g., Lawesson's Reagent)", color="#34A853"]; p1 -> oxadiazole [label=" Desulfurizing / Dehydrating Agent\n (e.g., HgO, I₂/KI, EDC·HCl)\n Can be favored by some\n P-based reagents (e.g., POCl₃)", color="#EA4335"]; }

Caption: Competing pathways in the synthesis of 1,3,4-thiadiazoles.

Issue 3: Purification Challenges

Q4: How can I effectively purify my synthesized thiadiazole?

A4: Purification is essential to remove unreacted starting materials, reagents, and side products. The appropriate method depends on the specific properties of your compound.

  • Work-up Procedure: After the reaction is complete, the mixture is typically cooled and carefully quenched by pouring it onto ice or into cold water. Basification with a solution like sodium hydroxide to a pH of 8 is a common step to neutralize the acidic catalyst and precipitate the crude product.[1]

  • Recrystallization: This is often the most effective method for purifying solid products. The choice of solvent is critical and must be determined experimentally. Common solvents include ethanol, methanol, or mixtures like benzene-chloroform.

  • Column Chromatography: For complex mixtures or non-crystalline products, silica gel column chromatography is the standard purification method. The solvent system (eluent) needs to be optimized by running TLC plates first to achieve good separation between the desired product and impurities.

Quantitative Data Summary

The yield of thiadiazole synthesis is highly dependent on the chosen reagents and reaction conditions. Below is a summary of yields reported for different synthetic strategies.

Synthesis MethodStarting MaterialsReagent/CatalystYield (%)Reference(s)
CyclodehydrationCarboxylic Acid + ThiosemicarbazidePOCl₃75 - 91[1]
CyclodehydrationAcyl ThiosemicarbazidesH₂SO₄ (conc.)86 - 89[3]
Hantzsch Synthesis (Ultrasonic)3-(bromoacetyl)-...-pyran-2-one + Thiourea + BenzaldehydeSilica Supported Acid79 - 90[4]
Hurd-Mori SynthesisPyrrolidine Precursor (with EWG protecting group)SOCl₂>80[2]
Conversion from Oxadiazole2,5-disubstituted-1,3,4-oxadiazoleLawesson's ReagentModerate[3]

EWG = Electron Withdrawing Group

Experimental Protocols

Protocol 1: General Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazoles

This protocol is adapted from the cyclodehydration of aromatic carboxylic acids with thiosemicarbazide.[1]

  • Reaction Setup: In a round-bottom flask, stir a mixture of the desired aromatic carboxylic acid (1.0 eq) and phosphorus oxychloride (POCl₃, ~5-10 mL per 3.0 mmol of acid) for 20 minutes at room temperature.

  • Addition of Thiosemicarbazide: Add thiosemicarbazide (1.0 eq) to the mixture.

  • Heating: Heat the resulting mixture at 80–90 °C for one hour with continuous stirring.

  • Quenching: Cool the reaction mixture in an ice bath. Carefully and slowly add 40 mL of cold water.

  • Reflux: Reflux the resulting suspension for 4 hours.

  • Work-up: After cooling, basify the solution to a pH of ~8 using a 50% sodium hydroxide solution. The solid product should precipitate.

  • Isolation: Collect the solid product by filtration, wash it with cold water, and dry it.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the pure product.

G

Caption: Experimental workflow for 1,3,4-thiadiazole synthesis.

Protocol 2: General Hantzsch Thiazole Synthesis

This protocol outlines the synthesis of a 2-amino-4-phenylthiazole as a representative example of the Hantzsch synthesis.[5]

  • Reaction Setup: In a 20 mL vial, combine the α-haloketone (e.g., 2-bromoacetophenone, 1.0 eq) and the thioamide (e.g., thiourea, 1.5 eq).

  • Solvent Addition: Add methanol (e.g., 5 mL per 5.0 mmol of α-haloketone) and a magnetic stir bar.

  • Heating: Heat the mixture with stirring on a hot plate for 30 minutes.

  • Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Precipitation: Pour the reaction contents into a beaker containing a 5% sodium carbonate solution (~20 mL). The product should precipitate as its hydrohalide salt is neutralized to the free base, which is less soluble.

  • Isolation: Collect the solid precipitate by vacuum filtration through a Büchner funnel.

  • Washing and Drying: Wash the collected solid (filter cake) with water and allow it to air dry on a tared watch glass to determine the final mass and yield.

// Nodes for the decision tree start [label="Troubleshooting Low Yield", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; q1 [label="Is the reaction a\ncyclodehydration\n(e.g., from thiosemicarbazide)?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; a1_yes [label="Check Dehydrating Agent\n(H₂SO₄, PPA). Is it fresh and\nsufficient? Ensure anhydrous\nconditions and optimal heat\n(TLC monitoring).", fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label="Is the reaction a\nHurd-Mori synthesis?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; a2_yes [label="Check Thionyl Chloride quality.\nIs it fresh? Use excess.\nEnsure starting hydrazone is pure\nand dry. Control temperature\n(cool addition, then warm).", fillcolor="#F1F3F4", fontcolor="#202124"]; q3 [label="Is the reaction a\nHantzsch synthesis?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; a3_yes [label="Verify purity of α-haloketone\nand thioamide. Ensure proper\nneutralization during workup to\nprecipitate the product.[5]\nConsider reaction time/temp.", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Consult literature for\nsubstrate-specific issues.", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> a1_yes [label="Yes"]; q1 -> q2 [label="No"]; q2 -> a2_yes [label="Yes"]; q2 -> q3 [label="No"]; q3 -> a3_yes [label="Yes"]; q3 -> end [label="No"]; a1_yes -> end; a2_yes -> end; a3_yes -> end; }

Caption: Logical decision tree for troubleshooting low yields.

References

Validation & Comparative

A Comparative Guide to Thiadiazole-Based Corrosion Inhibitors: Featuring 2-Ethylthio-1,3,4-thiadiazole-5-thiol and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the corrosion inhibition performance of 2-Ethylthio-1,3,4-thiadiazole-5-thiol and other notable thiadiazole-based corrosion inhibitors. The information is supported by experimental data from electrochemical studies, offering insights into their efficacy in various corrosive environments.

Performance Comparison of Thiadiazole Corrosion Inhibitors

The following tables summarize the quantitative data on the inhibition efficiency and electrochemical parameters of different thiadiazole derivatives. It is important to note that the experimental conditions, such as the corrosive medium, metal substrate, and inhibitor concentration, vary between studies, which can influence the observed performance.

Table 1: Potentiodynamic Polarization Data for Thiadiazole Inhibitors on Steel

InhibitorMetalCorrosive MediumConcentrationCorrosion Current Density (i_corr, µA/cm²)Inhibition Efficiency (%)Reference
2-Amino-5-(4-bromobenzyl)-1,3,4-thiadiazoleMild Steel0.5 M H₂SO₄0.002 M45.391.8[1]
2-Amino-5-(3-nitrophenyl)-1,3,4-thiadiazoleMild Steel0.5 M H₂SO₄0.002 M89.183.9[1]
N-[4-phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazole-2-yl] benzamide1018 Carbon Steel0.5 M NaCl11 µM1.887.1[2][3]
2-acetyl-4-phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazole1018 Carbon Steel0.5 M NaCl11 µM1.589.3[2][3]
Ethyl-4-phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate1018 Carbon Steel0.5 M NaCl11 µM1.291.4[2][3]
2-Amino-5-ethyl-1,3,4-thiadiazoleAustenitic Stainless Steel (Type 304)3 M HCl--74.2[4][5]

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Thiadiazole Inhibitors on Steel

InhibitorMetalCorrosive MediumConcentrationCharge Transfer Resistance (R_ct, Ω·cm²)Double Layer Capacitance (C_dl, µF/cm²)Inhibition Efficiency (%)Reference
2-Amino-5-(4-bromobenzyl)-1,3,4-thiadiazoleMild Steel0.5 M H₂SO₄0.002 M876.5112.492.8[1]
2-Amino-5-(3-nitrophenyl)-1,3,4-thiadiazoleMild Steel0.5 M H₂SO₄0.002 M456.7154.886.2[1]
N-[4-phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazole-2-yl] benzamide1018 Carbon Steel0.5 M NaCl11 µM15.428.587.0[2][3]
2-acetyl-4-phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazole1018 Carbon Steel0.5 M NaCl11 µM17.825.188.8[2][3]
Ethyl-4-phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate1018 Carbon Steel0.5 M NaCl11 µM21.321.990.6[2][3]

Table 3: Corrosion Inhibition Data for Thiadiazole Derivatives on Muntz Metal

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
5-phenyl-1,3,4-thiadiazole-2-thiol (PTDM)Muntz Metal (60Cu-40Zn)Sulphide-polluted artificial seawater2.32 mM92.84[6]
N-(5-(4-aminophenyl)-1,3,4-thiadiazol-2-yl)acetamide (ATDA)Muntz Metal (60Cu-40Zn)Sulphide-polluted artificial seawater2.32 mM94.58[6]
5-(4-aminophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (PTAT)Muntz Metal (60Cu-40Zn)Sulphide-polluted artificial seawater2.32 mM97.0[6]
N-(5-(4-aminophenyl)-1,3,4-thiadiazole-2-yl)-2-(diphenylamino)acetamide (ATPA)Muntz Metal (60Cu-40Zn)Sulphide-polluted artificial seawater2.32 mM98.94[6]

Experimental Protocols

The following are generalized methodologies for the key electrochemical experiments cited in the performance comparison tables. Specific parameters may vary between studies.

Potentiodynamic Polarization Measurements

This technique is used to determine the corrosion current density (i_corr) and the inhibition efficiency of a compound.

  • Electrode Preparation: The working electrode (e.g., mild steel) is typically polished with a series of emery papers of decreasing grit size, rinsed with distilled water and a solvent like acetone, and then dried.

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum sheet).[3]

  • Test Solution: The corrosive medium (e.g., 0.5 M H₂SO₄ or 0.5 M NaCl) is prepared with and without the inhibitor at various concentrations.[1][2]

  • Open Circuit Potential (OCP): The working electrode is immersed in the test solution, and the OCP is allowed to stabilize, typically for about 30 minutes.[3]

  • Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).[2]

  • Data Analysis: The corrosion current density (i_corr) is determined by extrapolating the Tafel plots of the cathodic and anodic branches of the polarization curve to the corrosion potential (E_corr). The inhibition efficiency (IE%) is then calculated using the following equation:

    IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the determination of the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl).

  • Electrode and Cell Setup: The same electrode preparation and three-electrode cell setup as for potentiodynamic polarization are used.

  • Measurement: The working electrode is immersed in the test solution at its OCP. A small amplitude AC voltage (e.g., 10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[3]

  • Data Analysis: The impedance data is plotted as a Nyquist plot (imaginary impedance vs. real impedance). The charge transfer resistance (R_ct) is determined from the diameter of the semicircle in the Nyquist plot. The double-layer capacitance (C_dl) can also be calculated from the impedance data. The inhibition efficiency (IE%) is calculated using the following equation:

    IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100

Visualizing Relationships and Mechanisms

The following diagrams illustrate the relationships between different thiadiazole-based corrosion inhibitors and a simplified experimental workflow for their evaluation.

Thiadiazole_Inhibitor_Relationships cluster_core Core Structure cluster_derivatives Thiadiazole Derivatives 1,3,4-Thiadiazole 1,3,4-Thiadiazole This compound This compound 1,3,4-Thiadiazole->this compound Functionalization 2-Amino-5-ethylthio-1,3,4-thiadiazole 2-Amino-5-ethylthio-1,3,4-thiadiazole 1,3,4-Thiadiazole->2-Amino-5-ethylthio-1,3,4-thiadiazole Functionalization 2,5-Dimercapto-1,3,4-thiadiazole 2,5-Dimercapto-1,3,4-thiadiazole 1,3,4-Thiadiazole->2,5-Dimercapto-1,3,4-thiadiazole Functionalization Other Substituted Thiadiazoles Other Substituted Thiadiazoles 1,3,4-Thiadiazole->Other Substituted Thiadiazoles Functionalization

Caption: Relationship between the core 1,3,4-thiadiazole structure and its various functionalized derivatives used as corrosion inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis Inhibitor_Synthesis Inhibitor Synthesis & Characterization Corrosive_Medium Corrosive Medium Preparation Inhibitor_Synthesis->Corrosive_Medium Metal_Preparation Metal Specimen Preparation Polarization Potentiodynamic Polarization Metal_Preparation->Polarization EIS Electrochemical Impedance Spectroscopy Metal_Preparation->EIS Corrosive_Medium->Polarization Corrosive_Medium->EIS Data_Processing Data Processing & Parameter Extraction Polarization->Data_Processing EIS->Data_Processing Efficiency_Calculation Inhibition Efficiency Calculation Data_Processing->Efficiency_Calculation

Caption: A simplified workflow for the evaluation of thiadiazole-based corrosion inhibitors using electrochemical methods.

References

A Comparative Analysis of 2-Ethylthio-1,3,4-thiadiazole-5-thiol and Benzotriazole as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative study of 2-Ethylthio-1,3,4-thiadiazole-5-thiol and the well-established corrosion inhibitor, benzotriazole. The following analysis, targeted at researchers, scientists, and drug development professionals, provides a detailed comparison of their performance, supported by experimental data, to inform material selection and development in relevant applications. While direct comparative studies on this compound are limited, this guide utilizes data from a closely related and representative compound, 2-amino-5-(ethylthio)-1,3,4-thiadiazole (AETD), to draw meaningful comparisons with benzotriazole.

Executive Summary

Both benzotriazole and thiadiazole derivatives demonstrate significant efficacy as corrosion inhibitors, particularly for copper and its alloys. Benzotriazole is a widely recognized inhibitor that forms a stable, protective film on the metal surface.[1][2] Thiadiazole derivatives, including AETD, also exhibit excellent inhibitive properties, attributable to the presence of nitrogen and sulfur heteroatoms which facilitate strong adsorption onto the metal surface.[3][4][5] This guide will delve into the quantitative performance data and experimental methodologies to provide a clear comparison between these two classes of compounds.

Chemical Structures and Properties

A fundamental understanding of the chemical properties of these compounds is crucial for interpreting their performance as corrosion inhibitors.

PropertyThis compoundBenzotriazole
Chemical Formula C4H6N2S3[6]C6H5N3[1]
Molecular Weight 178.3 g/mol [6]119.12 g/mol [1]
Appearance Not specified in available literatureWhite to light tan crystalline powder or solid[1]
Melting Point Not specified in available literature98.5 °C[1]
Boiling Point Not specified in available literature350 °C[1]
Solubility in Water Not specified in available literature20 g/L[1]

Performance as Corrosion Inhibitors: A Quantitative Comparison

The primary application for both benzotriazole and thiadiazole derivatives in this context is corrosion inhibition. The following tables summarize their performance based on experimental data from various studies.

Table 1: Corrosion Inhibition Efficiency of 2-amino-5-(ethylthio)-1,3,4-thiadiazole (AETD) on Copper
Corrosive MediumInhibitor ConcentrationInhibition Efficiency (%)Experimental MethodReference
3% NaCl (aerated)1.0 mM~83Weight Loss[4][5]
3% NaCl (aerated)5.0 mM~94Weight Loss[4][5]
0.5 M HCl (aerated)Not specifiedSignificant decrease in corrosion rateGravimetric[3]
Table 2: Corrosion Inhibition Efficiency of Benzotriazole on Copper
Corrosive MediumInhibitor ConcentrationInhibition Efficiency (%)Experimental MethodReference
3.5% NaCl3 g/L>90Tafel Polarization[7]
Synthetic Tap WaterNot specified99.78Potentiodynamic Polarization[1]
Deionized Water8 ppm>80Not specified[1]
Dilute Seawater1 mM100Not specified[1]

Experimental Protocols

To ensure reproducibility and accurate comparison, the methodologies employed in the cited studies are detailed below.

Corrosion Inhibition Studies

A common experimental workflow for evaluating corrosion inhibitors is as follows:

experimental_workflow cluster_prep Sample Preparation cluster_exposure Corrosion Test cluster_analysis Analysis cluster_results Results Metal_Sample Metal Sample (e.g., Copper Coupon) Polishing Mechanical Polishing Metal_Sample->Polishing Cleaning Degreasing & Cleaning (e.g., with acetone, ethanol) Polishing->Cleaning Immersion Immersion of Metal Sample Cleaning->Immersion Corrosive_Medium Corrosive Medium (e.g., 3.5% NaCl) Inhibitor_Addition Addition of Inhibitor (Test Solution) Corrosive_Medium->Inhibitor_Addition Blank_Solution Blank Solution (Without Inhibitor) Corrosive_Medium->Blank_Solution Inhibitor_Addition->Immersion Blank_Solution->Immersion Weight_Loss Weight Loss Measurement Immersion->Weight_Loss Electrochemical Electrochemical Tests (Polarization, EIS) Immersion->Electrochemical Surface_Analysis Surface Analysis (SEM, EDX) Immersion->Surface_Analysis Inhibition_Efficiency Calculation of Inhibition Efficiency Weight_Loss->Inhibition_Efficiency Electrochemical->Inhibition_Efficiency Mechanism_Determination Determination of Inhibition Mechanism Electrochemical->Mechanism_Determination Surface_Analysis->Mechanism_Determination

Fig. 1: General workflow for corrosion inhibitor evaluation.

1. Potentiodynamic Polarization:

  • Objective: To determine the corrosion current density (icorr) and understand the inhibitive mechanism (anodic, cathodic, or mixed).

  • Procedure: A three-electrode cell is typically used, with the metal sample as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode. The potential is scanned from a cathodic to an anodic potential at a slow scan rate (e.g., 1 mV/s). The corrosion current density is determined by extrapolating the Tafel plots.[4][7]

  • Inhibition Efficiency (IE%) Calculation: IE% = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] * 100

2. Electrochemical Impedance Spectroscopy (EIS):

  • Objective: To investigate the formation of a protective film and determine the charge transfer resistance (Rct).

  • Procedure: A small amplitude AC signal (e.g., 10 mV) is applied over a range of frequencies (e.g., 100 kHz to 0.1 Hz) at the open-circuit potential. The impedance data is then fitted to an equivalent electrical circuit to determine parameters like Rct.[4][7]

  • Inhibition Efficiency (IE%) Calculation: IE% = [(R_ct(inhibitor) - R_ct(blank)) / R_ct(inhibitor)] * 100

3. Weight Loss Measurement:

  • Objective: To determine the corrosion rate by measuring the mass loss of the metal sample over time.

  • Procedure: Pre-weighed metal coupons are immersed in the corrosive solution with and without the inhibitor for a specific duration. After immersion, the coupons are cleaned to remove corrosion products and then re-weighed.[3][4][5]

  • Inhibition Efficiency (IE%) Calculation: IE% = [(W_blank - W_inhibitor) / W_blank] * 100 where W is the weight loss.

Mechanism of Action

The corrosion inhibition mechanisms of both benzotriazole and thiadiazole derivatives involve the formation of a protective layer on the metal surface.

inhibition_mechanism cluster_bta Benzotriazole Inhibition Mechanism cluster_thiadiazole Thiadiazole Derivative Inhibition Mechanism BTA Benzotriazole (BTA) Adsorption_BTA Adsorption of BTA on Copper Surface BTA->Adsorption_BTA Copper_Surface Copper Surface Copper_Surface->Adsorption_BTA Complex_Formation Formation of a stable Cu-BTA complex film Adsorption_BTA->Complex_Formation Protection_BTA Protection against corrosive species (e.g., Cl⁻, O₂) Complex_Formation->Protection_BTA Thiadiazole Thiadiazole Derivative (e.g., AETD) Adsorption_Thiadiazole Adsorption via N and S heteroatoms Thiadiazole->Adsorption_Thiadiazole Copper_Surface2 Copper Surface Copper_Surface2->Adsorption_Thiadiazole Protective_Layer Formation of a protective adsorbed layer Adsorption_Thiadiazole->Protective_Layer Protection_Thiadiazole Blocking of active corrosion sites Protective_Layer->Protection_Thiadiazole

Fig. 2: Corrosion inhibition mechanisms.

Benzotriazole: The inhibition mechanism of benzotriazole on copper is well-documented and involves the formation of a chemisorbed, polymeric film of a Cu(I)-BTA complex.[1] This passive layer is insoluble in many aqueous and organic solutions and acts as a physical barrier, preventing corrosive agents from reaching the metal surface.[1]

This compound (and its derivatives): Thiadiazole derivatives function as corrosion inhibitors through the adsorption of the molecule onto the metal surface.[3] The presence of multiple heteroatoms (nitrogen and sulfur) with lone pairs of electrons facilitates strong coordination with the metal atoms. This adsorbed layer blocks the active sites for corrosion and hinders the electrochemical reactions responsible for metal dissolution.[3][4][5] Studies on AETD indicate that it acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions.[5]

Conclusion

Both benzotriazole and this compound (represented by AETD) are highly effective corrosion inhibitors for copper. Benzotriazole is a well-established standard with extensive data supporting its performance. Thiadiazole derivatives, while less commercially prevalent, demonstrate comparable and in some cases superior inhibition efficiencies, particularly at higher concentrations. The choice between these inhibitors will depend on specific application requirements, including the nature of the corrosive environment, operating temperature, and cost considerations. Further direct comparative studies under identical conditions are recommended to provide a more definitive performance ranking.

References

Comparative Efficacy of 2,5-Disubstituted-1,3,4-thiadiazole Derivatives and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals.

Note on the Target Compound: Extensive literature searches did not yield specific antibacterial efficacy data for 2-Ethylthio-1,3,4-thiadiazole-5-thiol. Therefore, this guide presents a comparative analysis of closely related 2,5-disubstituted-1,3,4-thiadiazole derivatives, which share the same core heterocyclic structure and are widely investigated for their antimicrobial properties. The data presented here should provide valuable insights into the potential of this class of compounds relative to standard antibiotics.

The 1,3,4-thiadiazole scaffold is a prominent heterocyclic nucleus in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] This guide focuses on the antibacterial efficacy of various 2,5-disubstituted-1,3,4-thiadiazole derivatives compared to commonly used antibiotics. The presented data is collated from various in vitro studies to provide a clear comparison for researchers in the field of drug discovery.

Data Presentation: Comparative Antibacterial Activity

The antibacterial efficacy of novel compounds is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of various 2,5-disubstituted-1,3,4-thiadiazole derivatives against a panel of Gram-positive and Gram-negative bacteria, alongside the MIC values of standard antibiotics tested under similar conditions.

Table 1: Minimum Inhibitory Concentration (MIC) of 2,5-Disubstituted-1,3,4-thiadiazole Derivatives and Standard Antibiotics against Gram-Positive Bacteria

Compound/AntibioticStaphylococcus aureus (μg/mL)Bacillus subtilis (μg/mL)Streptococcus pneumoniae (μg/mL)Reference
Thiadiazole Derivatives
Oxadiazole with thiol group (16)4-8Not ReportedNot Reported[3]
Aminotriazole derivative (20)4-16Not ReportedNot Reported[3]
Schiff base with fluorine (23, 24)4-8Not ReportedNot Reported[3]
Standard Antibiotics
Ampicillin8-16Not ReportedNot Reported[3]
Ciprofloxacin8-16Not ReportedNot Reported[3]

Table 2: Minimum Inhibitory Concentration (MIC) of 2,5-Disubstituted-1,3,4-thiadiazole Derivatives and Standard Antibiotics against Gram-Negative Bacteria

Compound/AntibioticEscherichia coli (μg/mL)Pseudomonas aeruginosa (μg/mL)Klebsiella pneumoniae (μg/mL)Reference
Thiadiazole Derivatives
Oxadiazole with thiol group (16)4-84-84-8[3]
Aminotriazole derivative (20)4-164-164-16[3]
Schiff base with fluorine (23, 24)4-164-164-16[3]
Standard Antibiotics
Ampicillin16-31.2516-31.2516-31.25[3]
Ciprofloxacin8-168-168-16[3]

Experimental Protocols

The following are detailed methodologies for the key experiments commonly cited in the evaluation of the antibacterial activity of 1,3,4-thiadiazole derivatives.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a substance against a specific microorganism in a liquid medium.

a. Preparation of Materials:

  • Test Compounds: Stock solutions of the synthesized 1,3,4-thiadiazole derivatives and standard antibiotics are prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Bacterial Strains: Pure cultures of the test bacteria are grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for susceptibility testing.

  • Microtiter Plates: Sterile 96-well microtiter plates are used for the assay.

b. Assay Procedure:

  • Serial Dilutions: The test compounds and standard antibiotics are serially diluted in the broth medium within the wells of the microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: The overnight bacterial culture is diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is further diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in each well.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.

  • Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included on each plate.

  • Incubation: The plates are incubated at 37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.

a. Preparation of Materials:

  • Test Compounds: Solutions of the 1,3,4-thiadiazole derivatives and standard antibiotics are prepared at known concentrations.

  • Bacterial Strains: A standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard) is prepared.

  • Agar Plates: Mueller-Hinton Agar (MHA) plates are used.

b. Assay Procedure:

  • Inoculation: The surface of the MHA plate is uniformly inoculated with the bacterial suspension using a sterile cotton swab.

  • Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.

  • Application of Test Substance: A fixed volume (e.g., 100 µL) of the test compound or standard antibiotic solution is added to each well.

  • Prediffusion: The plates may be left at room temperature for a period (e.g., 1-2 hours) to allow for the diffusion of the substance into the agar.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Mandatory Visualizations

Experimental Workflow for Antibacterial Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_results Data Analysis prep_cpd Prepare Test Compounds (Thiadiazole Derivatives & Antibiotics) mic_assay Broth Microdilution Assay prep_cpd->mic_assay diffusion_assay Agar Well Diffusion Assay prep_cpd->diffusion_assay prep_bac Prepare Bacterial Inoculum (Standardized Culture) prep_bac->mic_assay prep_bac->diffusion_assay prep_media Prepare Growth Media (Broth/Agar) prep_media->mic_assay prep_media->diffusion_assay read_mic Determine MIC (Lowest concentration with no growth) mic_assay->read_mic measure_zone Measure Zone of Inhibition (Diameter in mm) diffusion_assay->measure_zone comparison Compare with Standard Antibiotics read_mic->comparison measure_zone->comparison

Caption: General experimental workflow for in vitro antibacterial screening.

Proposed Mechanism of Action for 1,3,4-Thiadiazole Derivatives

G cluster_cell Bacterial Cell compound 1,3,4-Thiadiazole Derivative target1 Bacterial Kinase (e.g., Kinase ThiM) compound->target1 Inhibition target2 Bacterial DNA compound->target2 Interaction pathway1 Inhibition of Essential Signaling target1->pathway1 pathway2 DNA Damage / Inhibition of Replication target2->pathway2 outcome Inhibition of Bacterial Growth (Bacteriostatic/Bactericidal Effect) pathway1->outcome pathway2->outcome

Caption: Proposed mechanisms of antibacterial action for 1,3,4-thiadiazoles.

References

Validating the Anticancer Potential of 2-Ethylthio-1,3,4-thiadiazole-5-thiol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including promising anticancer properties.[1][2][3] This guide provides a framework for validating the anticancer activity of a specific subclass, 2-Ethylthio-1,3,4-thiadiazole-5-thiol derivatives. By comparing their potential performance with other 1,3,4-thiadiazole analogs and established anticancer agents, researchers can effectively evaluate their therapeutic promise. This document outlines key experimental protocols and presents available data to guide these validation studies.

Comparative Anticancer Activity

While specific data for this compound derivatives is limited in publicly available literature, the broader family of 1,3,4-thiadiazoles has demonstrated significant cytotoxic effects against various cancer cell lines. The tables below summarize the in vitro anticancer activity of various 1,3,4-thiadiazole derivatives and standard chemotherapeutic drugs to provide a benchmark for comparison.

Table 1: In Vitro Anticancer Activity of Various 1,3,4-Thiadiazole Derivatives

DerivativeCancer Cell LineIC50 (µM)Reference
4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfideMCF-7 (Breast)1.78[1]
4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfideA549 (Lung)4.04[1]
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo (Colon)2.44[4]
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineMCF-7 (Breast)23.29[4]
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamideMCF-7 (Breast)84[5]
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamideA549 (Lung)34[5]
2-((4-Methoxybenzylidene)hydrazono)-3-(4-nitrophenyl)-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-thiadiazoleHepG-2 (Liver)4.37[6][7]
2-((4-Methoxybenzylidene)hydrazono)-3-(4-nitrophenyl)-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-thiadiazoleA549 (Lung)8.03[6][7]
Thiazolidin-4-one derivative 5dHepG-2 (Liver)8.80 (µg/mL)[8]
Thiazolidin-4-one derivative 5dMCF-7 (Breast)7.22 (µg/mL)[8]

Table 2: In Vitro Anticancer Activity of Standard Chemotherapeutic Agents

DrugCancer Cell LineIC50 (µM)Reference
CisplatinHepG-2 (Liver)Varies widely[6]
CisplatinA549 (Lung)Varies widely[6]
DoxorubicinMCF-7 (Breast)~0.75[1]
5-FluorouracilVariousVaries widely[1]

Experimental Protocols

To validate the anticancer activity of novel this compound derivatives, a series of in vitro assays are essential. The following are detailed protocols for fundamental experiments.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay identifies and quantifies apoptotic and necrotic cells following treatment with the test compounds.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative and PI-positive cells are necrotic.

Cell Cycle Analysis

This assay determines the effect of the compounds on the progression of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for a specified period (e.g., 24 hours).

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) to identify any cell cycle arrest.

Visualizing Experimental Workflow and Signaling Pathways

Diagrams generated using Graphviz can help to visualize the logical flow of experiments and the potential mechanisms of action of the compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis synthesis Synthesis of this compound Derivatives mtt MTT Assay (Cytotoxicity Screening) synthesis->mtt Test Compounds ic50 IC50 Determination mtt->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant cell_cycle Cell Cycle Analysis (PI Staining) cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle->cell_cycle_dist ic50->apoptosis Select IC50 concentrations ic50->cell_cycle Select IC50 concentrations

Caption: Experimental workflow for validating anticancer activity.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Thiadiazole 1,3,4-Thiadiazole Derivative DeathReceptor Death Receptors (e.g., Fas, TRAIL-R) Thiadiazole->DeathReceptor Bax_Bak Bax/Bak activation Thiadiazole->Bax_Bak Caspase8 Caspase-8 activation DeathReceptor->Caspase8 Caspase3 Executioner Caspase-3 activation Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Bax_Bak->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: General overview of apoptosis signaling pathways.

By following these experimental protocols and using the provided comparative data, researchers can systematically validate the anticancer activity of novel this compound derivatives and assess their potential as future therapeutic agents.

References

Unveiling the Antioxidant Potential of 2-Ethylthio-1,3,4-thiadiazole-5-thiol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel therapeutic agents, the antioxidant capacity of sulfur-containing heterocyclic compounds has garnered significant attention. This guide provides a comprehensive comparison of the antioxidant performance of 2-Ethylthio-1,3,4-thiadiazole-5-thiol against well-established antioxidants, namely Ascorbic Acid (Vitamin C), Trolox (a water-soluble Vitamin E analog), and Butylated Hydroxytoluene (BHT). This analysis is designed to equip researchers, scientists, and drug development professionals with objective data to inform their research and development endeavors.

While direct experimental data for this compound is emerging, this guide leverages performance data from structurally related 5-substituted-1,3,4-thiadiazole-2-thiol derivatives to provide a valuable comparative framework. The 1,3,4-thiadiazole scaffold is a recognized pharmacophore, and its derivatives have demonstrated promising antioxidant activities.[1][2][3]

Comparative Antioxidant Performance: A Quantitative Overview

The efficacy of an antioxidant is commonly quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of free radicals in a given assay. A lower IC50 value signifies a higher antioxidant potency. The following table summarizes the reported IC50 values for the reference antioxidants and representative 5-substituted-1,3,4-thiadiazole-2-thiol derivatives from various in vitro antioxidant assays.

Antioxidant CompoundDPPH Scavenging Assay (IC50)ABTS Scavenging Assay (IC50)
Reference Antioxidants
Ascorbic Acid (Vitamin C)~5 µg/mLVaries across studies
Trolox~3 µg/mLVaries across studies
Butylated Hydroxytoluene (BHT)Wide range reported (~16.53 - 171.7 µg/mL)[4]Varies across studies
5-Substituted-1,3,4-thiadiazole-2-thiol Derivatives
Derivative T3 (Thiadiazole structure)0.053 ± 0.006 mM[5]0.023 ± 0.002 mM[5]
Compounds 10d, 10h, 10i11.02 ± 0.27, 10.41 ± 0.23, 9.46 ± 0.91 µg/mL[4]Not Reported
Compounds 6a, 6e (Oxadiazole-2-thiol derivatives)14.9, 15.0 µg/mL[6]Not Reported
Compounds TZD 5, TZD 3 (Thiadiazole derivatives)27.50 µM, 28.00 µM (vs. Ascorbic Acid 29.2 µM)[3]Not Reported

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies. The data presented for the 1,3,4-thiadiazole derivatives suggests that compounds within this class exhibit potent antioxidant activity, in some cases comparable or superior to the standard antioxidant BHT and approaching the activity of Ascorbic Acid.

Experimental Methodologies

To ensure a thorough understanding of the presented data, detailed protocols for the most cited antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[7]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[7]

  • Sample Preparation: The test compound and standard antioxidants are prepared in a series of concentrations.

  • Reaction: A specific volume of the test sample is mixed with the DPPH working solution.[7]

  • Incubation: The reaction mixture is incubated in the dark for a specified period (e.g., 30 minutes).[7]

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[7]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.

Procedure:

  • Generation of ABTS•+: A stock solution of ABTS (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark for 12-16 hours to generate the radical cation.[8]

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

  • Sample Preparation: The test compound and standard antioxidants are prepared in various concentrations.

  • Reaction: A small volume of the test sample is added to the ABTS•+ working solution.[8]

  • Incubation: The mixture is incubated at room temperature for a specific time (e.g., 6-30 minutes).[8]

  • Measurement: The absorbance is measured at 734 nm.[8]

  • Calculation: The percentage of ABTS radical scavenging activity is calculated using a similar formula to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the dose-response curve.[8]

Visualizing the Science: Workflows and Pathways

To further elucidate the experimental and biological context, the following diagrams have been generated.

Experimental_Workflow_for_Antioxidant_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Antioxidant Solutions (Test & Standards) C Mix Antioxidant and Radical Solutions A->C B Prepare Radical Solution (DPPH or ABTS) B->C D Incubate in the Dark C->D E Measure Absorbance (Spectrophotometer) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G Oxidative_Stress_Signaling_Pathway cluster_stress Cellular Stressors cluster_response Cellular Response Pathways cluster_outcome Biological Outcomes ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2, •OH) Nrf2 Nrf2-Keap1 Pathway ROS->Nrf2 activates MAPK MAPK Pathway (JNK, p38, ERK) ROS->MAPK activates NFkB NF-κB Pathway ROS->NFkB activates Antioxidant_Defense Upregulation of Antioxidant Enzymes (e.g., SOD, CAT) Nrf2->Antioxidant_Defense leads to Inflammation Inflammation MAPK->Inflammation can lead to Apoptosis Apoptosis MAPK->Apoptosis can lead to NFkB->Inflammation promotes Antioxidant_Defense->ROS neutralizes

References

Cross-Validation of Experimental and Computational Studies on 1,3,4-Thiadiazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The discovery and development of novel drugs based on this scaffold increasingly rely on a synergistic approach that combines computational (in silico) studies for prediction with experimental (in vitro/in vivo) studies for validation.[1] This guide provides a comparative overview of these methodologies, presenting supporting data and protocols to aid researchers, scientists, and drug development professionals in this field.

Experimental Studies: Synthesis and Biological Evaluation

Experimental validation is the cornerstone of drug discovery. For 1,3,4-thiadiazole derivatives, this involves chemical synthesis followed by biological screening to determine their therapeutic potential.

Experimental Protocols

1. General Synthesis of 2,5-disubstituted 1,3,4-thiadiazole Derivatives:

A common method for synthesizing 1,3,4-thiadiazole derivatives involves the cyclization of thiosemicarbazides.[4]

  • Step 1: Preparation of Thiosemicarbazide Precursor: An acid hydrazide derivative is reacted with ammonium thiocyanate.[5]

  • Step 2: Cyclization: The resulting thiosemicarbazide is treated with a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride, and heated under reflux for several hours.[5][6] For instance, substituted thiosemicarbazone (0.05 mol) is mixed with concentrated sulfuric acid (10 mL) and heated at 90°C for 2 hours.[5]

  • Step 3: Neutralization and Isolation: The reaction mixture is cooled and poured onto crushed ice. The solution is then neutralized with a base, such as a concentrated ammonia solution, to precipitate the product.[5][6]

  • Step 4: Purification: The crude product is filtered, washed (e.g., with water or ether), and recrystallized from a suitable solvent like ethanol to yield the pure 1,3,4-thiadiazole derivative.[5]

  • Characterization: The final structure is confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR.[4][7][8]

2. In Vitro Anticancer Activity Assay (MTT Assay):

The cytotoxicity of synthesized compounds against cancer cell lines is frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., HepG-2 for liver cancer, A-549 for lung cancer, HTC-116 for colon carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.[9][10]

  • Compound Treatment: Cells are seeded in 96-well plates and incubated to allow for attachment. They are then treated with various concentrations of the synthesized 1,3,4-thiadiazole derivatives and a reference drug (e.g., Harmine, Cisplatin) for a specified period (e.g., 24-48 hours).[9][11]

  • MTT Incubation: After treatment, the MTT reagent is added to each well, and the plates are incubated for a few hours. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Experimental Data Summary

The following table summarizes the in vitro anticancer activity of selected 1,3,4-thiadiazole derivatives from various studies.

CompoundTarget Cancer Cell LineIn Vitro AssayIC₅₀ (µM)Reference
Compound 4h Human Colon Carcinoma (HTC-116)Cytotoxicity Assay2.03 ± 0.72[9]
Compound 4h Hepatocellular Carcinoma (HepG-2)Cytotoxicity Assay2.17 ± 0.83[9]
Compound 2 K562 Cell LineCytotoxicity Assay7.4[1]
Harmine (Ref.) Human Colon Carcinoma (HTC-116)Cytotoxicity Assay2.40 ± 0.12[9]
Harmine (Ref.) Hepatocellular Carcinoma (HepG-2)Cytotoxicity Assay2.54 ± 0.82[9]

Computational Studies: Predicting Biological Activity

Computational methods are powerful tools for predicting the biological activity of novel compounds, guiding the synthesis of the most promising candidates.

Computational Methodologies

  • Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand (1,3,4-thiadiazole derivative) when bound to the active site of a target protein (e.g., an enzyme or receptor).[12] The binding affinity is often expressed as a docking score in kcal/mol, where a more negative value indicates a stronger interaction.[12]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of compounds with their biological activity.[13][14] These models help identify the key physicochemical, electronic, and topological properties that influence the activity of the compounds.[13][15]

  • Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure, geometry, and physicochemical properties of molecules.[4][16] This helps in understanding the molecule's reactivity and supports the interpretation of experimental spectroscopic data.[8]

Computational Data Summary

The table below presents computational docking results for representative 1,3,4-thiadiazole derivatives.

CompoundTarget ProteinDocking Score (kcal/mol)MM-GBSA (kcal/mol)Reference
Compound L3 NUDT5 (ADP-sugar pyrophosphatase)-8.9-31.5[12][17]
Compound L6 NUDT5 (ADP-sugar pyrophosphatase)--[12]

Cross-Validation: Bridging In Silico and In Vitro Results

The ultimate validation of computational predictions comes from their correlation with experimental results. A strong correlation enhances the reliability of in silico models for future drug design.

Comparative Analysis of Experimental and Computational Data

The following table directly compares the computationally predicted binding affinities with experimentally determined biological activities for specific 1,3,4-thiadiazole derivatives targeting key proteins in cancer.

CompoundTarget ProteinIn Silico Docking Score (kcal/mol)In Vitro AssayExperimental IC₅₀ (µM)Reference
Compound 4h EGFR TK-HTC-116 & HepG-2 Cytotoxicity2.03 & 2.17[9]
Compound 2 Abl protein kinaseNot explicitly statedK562 cell line cytotoxicity7.4[1]
Compound L3 NUDT5-8.9-Not available[12][17]

Molecular docking studies on 1,3,4-thiadiazole derivatives have successfully established binding modes with target proteins like Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK).[9] For instance, compound 4h, which showed excellent anticancer activity against HTC-116 and HepG-2 cell lines (IC₅₀ values of 2.03 and 2.17 µM, respectively), was also validated through molecular docking to bind effectively with EGFR TK.[9] Similarly, studies on other derivatives targeting proteins like Abl kinase have shown that significant hydrogen bonding interactions predicted in silico correlate with observed cytotoxicity.[1]

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex processes and relationships in drug discovery.

G cluster_start Starting Materials A Acid Hydrazide C Thiosemicarbazide Intermediate A->C B Ammonium Thiocyanate B->C D Cyclization (e.g., H₂SO₄, heat) C->D E Crude 1,3,4-Thiadiazole D->E F Purification (Recrystallization) E->F G Pure 1,3,4-Thiadiazole Derivative F->G H Spectroscopic Characterization (NMR, IR, MS) G->H

Caption: General workflow for the synthesis of 1,3,4-thiadiazole derivatives.

G cluster_comp Computational Study cluster_exp Experimental Validation A Design Library of 1,3,4-Thiadiazole Derivatives B Molecular Docking / QSAR (Predict Activity) A->B C Identify Promising Candidates B->C D Chemical Synthesis C->D Prioritization E In Vitro Biological Assay (e.g., MTT Assay) D->E F Determine IC₅₀ Values E->F F->B Feedback for Model Refinement G Validated Hit Compound F->G Validation

Caption: Integrated workflow for computational prediction and experimental validation.

G EGFR EGFR Ras Ras EGFR->Ras Thiadiazole 1,3,4-Thiadiazole Inhibitor Thiadiazole->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

References

Unveiling the Antimicrobial Potency of 1,3,4-Thiadiazole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel antimicrobial agents is a paramount challenge. Among the myriad of heterocyclic compounds, the 1,3,4-thiadiazole scaffold has emerged as a promising framework for the development of potent antimicrobial drugs. This guide provides an objective comparison of the antimicrobial efficacy of various 1,3,4-thiadiazole derivatives, supported by experimental data, to aid in the rational design of new and more effective therapeutic agents.

The unique physicochemical and electronic properties of the 1,3,4-thiadiazole ring contribute to its wide-ranging pharmacological potential.[1][2] This versatile scaffold has been shown to interact with crucial biochemical pathways in pathogens, modulate enzyme function, and disrupt microbial growth.[1][2] Numerous studies have demonstrated that strategic substitution on the 1,3,4-thiadiazole nucleus can significantly enhance its antimicrobial activity against a broad spectrum of bacteria and fungi.[1][2][3]

Comparative Antimicrobial Efficacy: A Data-Driven Overview

The antimicrobial activity of 1,3,4-thiadiazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various 2,5-disubstituted 1,3,4-thiadiazole derivatives against several pathogenic bacterial and fungal strains, as reported in recent literature.

Compound/DerivativeTarget MicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Series 1: Benzo[d]imidazole Conjugates
8j (R = 4-OH)Pseudomonas aeruginosa12.5--
8a (R = H)Pseudomonas aeruginosa12.5--
Series 2: Tetranorlabdane Conjugates
14a (with free amino group)Bacillus polymyxa2.5--
Pseudomonas aeruginosa---
Series 3: Schiff Base Derivatives
23 (with fluorine atom)Gram-positive bacteria4-8--
24 (with fluorine atom)Gram-positive bacteria4-8--
21-26Various bacteria4-16--
Series 4: 2-Amino-1,3,4-oxadiazole Hybrids
13-15Gram-positive bacteria8-16--

Table 1: Antibacterial Activity of Selected 1,3,4-Thiadiazole Derivatives. This table presents the Minimum Inhibitory Concentration (MIC) values of various 1,3,4-thiadiazole derivatives against different bacterial strains. Lower MIC values indicate higher antimicrobial potency.

Compound/DerivativeTarget MicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Series 1: Schiff Base Derivatives
23-26Various fungi16-31.5--
Series 2: 2-Amino-1,3,4-oxadiazole Hybrids
13-15Various fungi31.25-62.5--
Series 3: Diethyl 4,4'-...dibutanoate Derivatives
2 and 3Various fungi31.25-62.5--

Table 2: Antifungal Activity of Selected 1,3,4-Thiadiazole Derivatives. This table showcases the Minimum Inhibitory Concentration (MIC) values of different 1,3,4-thiadiazole derivatives against various fungal strains.

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of 1,3,4-thiadiazole derivatives is profoundly influenced by the nature and position of the substituents on the heterocyclic ring.[1][2]

  • Substitution at 2 and 5-positions: A common strategy involves the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles, which often exhibit enhanced biological activity.[1][4]

  • Incorporation of other heterocyclic moieties: Hybrid molecules that conjugate the 1,3,4-thiadiazole ring with other pharmacologically active scaffolds like benzimidazole, triazole, or oxadiazole have shown promising antimicrobial profiles.[1][4]

  • Presence of specific functional groups: The introduction of moieties such as halogens (e.g., fluorine, chlorine), hydroxyl groups, and amino groups can significantly modulate the antimicrobial potency. For instance, chloro-substituted thiadiazoles have demonstrated stronger antimicrobial activity compared to derivatives with nitro, methoxy, hydroxy, or methyl groups.[1] Schiff bases derived from 1,3,4-thiadiazoles, particularly those containing a fluorine atom, have exhibited excellent inhibition against Gram-positive bacteria.[4]

Experimental Protocols: A Guide to Methodology

The evaluation of antimicrobial efficacy of 1,3,4-thiadiazole derivatives typically follows standardized protocols. A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) using the agar diffusion method is outlined below.

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis culture_prep Microbial Culture Preparation (e.g., 18-hour old cultures) inoculation Inoculation of Agar Plates (Spread plate method) culture_prep->inoculation media_prep Agar Media Preparation (e.g., Nutrient Agar) media_prep->inoculation compound_prep Test Compound Preparation (Stock solutions in DMSO) compound_addition Addition of Test Compounds and Controls to Wells compound_prep->compound_addition well_creation Creation of Wells in Agar inoculation->well_creation well_creation->compound_addition incubation Incubation (e.g., 37°C for 18-24 hours) compound_addition->incubation zone_measurement Measurement of Inhibition Zones (mm) incubation->zone_measurement mic_determination Determination of Minimum Inhibitory Concentration (MIC) zone_measurement->mic_determination

Figure 1: General workflow for antimicrobial susceptibility testing using the agar diffusion method.

Detailed Methodologies:

1. Microbial Strains: A variety of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal strains (e.g., Candida albicans, Aspergillus niger) are commonly used.[5][6]

2. Culture Preparation: Stock cultures of the microorganisms are revived by inoculating them into a suitable broth medium and incubating at 37°C for 18-24 hours.[7]

3. Agar Diffusion Method:

  • Sterile nutrient agar plates are prepared.

  • The agar surface is uniformly inoculated with the revived microbial culture.

  • Wells are created in the agar using a sterile cork borer.

  • A specific concentration of the test compound (dissolved in a solvent like DMSO) is added to the wells.

  • Standard antibiotics (e.g., Ciprofloxacin, Ampicillin) and the solvent are used as positive and negative controls, respectively.[3][7]

  • The plates are incubated at 37°C for 24-48 hours.

  • The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[3]

4. Broth Dilution Method for MIC Determination:

  • Serial dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates.

  • Each well is inoculated with a standardized microbial suspension.

  • The plates are incubated under appropriate conditions.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4]

Conclusion

The 1,3,4-thiadiazole scaffold represents a highly versatile and promising platform for the discovery of novel antimicrobial agents. The extensive research into its derivatives has revealed that strategic structural modifications can lead to compounds with potent and broad-spectrum activity. The data presented in this guide highlights the significant potential of 2,5-disubstituted 1,3,4-thiadiazoles and their hybrids with other heterocyclic systems. Future research should continue to explore the vast chemical space around this scaffold, focusing on optimizing the pharmacokinetic and pharmacodynamic properties to develop clinically effective antimicrobial drugs. The detailed experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of these promising compounds.

References

A Comparative Guide to the Structure-Activity Relationships of 1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,3,4-thiadiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented herein is curated from recent scientific literature to aid in the rational design of more potent and selective therapeutic agents.

Anticancer Activity of 1,3,4-Thiadiazole Derivatives

1,3,4-thiadiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the EGFR and Bcl-2 pathways.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative 1,3,4-thiadiazole derivatives against various cancer cell lines.

Compound IDR1 SubstituentR2 SubstituentCancer Cell LineIC50 (µM)Reference
1a -NH-(p-tolyl)-(S)-CH₂-CO-NH-(5-ethyl-1,3,4-thiadiazol-2-yl)A549 (Lung)0.034[1]
1b -NH-(p-tolyl)-(S)-CH₂-CO-NH-(5-ethyl-1,3,4-thiadiazol-2-yl)MCF-7 (Breast)0.084[1]
2a -NH-(4-(trifluoromethyl)phenyl)-(S)-CH₂-CO-NH-(thiazol-2-yl)K562 (Leukemia)7.4 (Abl kinase)[2]
3a 2,4-dimethoxyphenylIndoleBcl-2 expressing cell lines0.31-0.7[3]
4a 4-fluorobenzylCiprofloxacinSKOV-3 (Ovarian)3.58[4]
4b 4-fluorobenzylCiprofloxacinA549 (Lung)2.79[4]
5a 2-(benzenesulfonylmethyl)phenyl-NH₂LoVo (Colon)2.44[5]
5b 2-(benzenesulfonylmethyl)phenyl-NH₂MCF-7 (Breast)23.29[5]

SAR Insights for Anticancer Activity:

  • The presence of a substituted amino group at the C2 position and a substituted phenyl or heterocyclic ring at the C5 position of the 1,3,4-thiadiazole core is a common feature in many potent anticancer derivatives.

  • Electron-withdrawing groups, such as trifluoromethyl, on the phenylamino moiety at C2 can enhance cytotoxic activity.[2]

  • The incorporation of a second heterocyclic ring, such as another 1,3,4-thiadiazole, thiazole, or indole, can significantly increase anticancer potency.[1][2][3]

  • Specific substitutions can lead to the inhibition of key enzymes like Abl kinase and signaling proteins like Bcl-2, providing targeted therapeutic potential.[2][3]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test 1,3,4-thiadiazole derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. The viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathway Visualizations

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_development Preclinical Development start Identify Lead 1,3,4-Thiadiazole Scaffold design Design Derivatives with Varied Substituents (R1, R2) start->design synthesis Chemical Synthesis & Purification design->synthesis in_vitro In Vitro Assays (e.g., MTT, MIC) synthesis->in_vitro sar_analysis Structure-Activity Relationship (SAR) Analysis in_vitro->sar_analysis lead_id Identify Lead Compounds sar_analysis->lead_id optimization Further Chemical Modification lead_id->optimization in_vivo In Vivo Animal Models lead_id->in_vivo optimization->synthesis Iterative Process admet ADMET Profiling in_vivo->admet candidate Select Drug Candidate admet->candidate

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->EGFR Inhibits

Bcl2_Pathway cluster_mito Mitochondrial Membrane cluster_cyto Cytoplasm Bcl2 Bcl-2 Bax_Bak Bax/Bak Bcl2->Bax_Bak Inhibits Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c Release Apoptotic_Stimuli Apoptotic Stimuli Apoptotic_Stimuli->Bax_Bak Activates Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->Bcl2 Inhibits Caspases Caspases Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole nucleus is a common feature in a variety of antimicrobial agents. Derivatives have shown potent activity against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 1,3,4-thiadiazole derivatives against various microbial strains.

Compound IDR1 SubstituentR2 SubstituentMicroorganismMIC (µg/mL)Reference
6a p-chlorophenyl-C(COCH₃)=CH-N(CH₃)₂Bacillus subtilis0.12[6][7]
6b p-tolyl-C(COCH₃)=CH-N(CH₃)₂Aspergillus fumigatus0.9[6][7]
6c p-tolyl-C(COCH₃)=CH-N(CH₃)₂Geotrichum candidum0.08[6][7]
7a 4-chlorophenyl2-amino-1,3,4-thiadiazoleS. aureus20-28[8]
7b 4-fluorophenyl2-amino-1,3,4-thiadiazoleS. aureus20-28[8]
8a 4-hydroxyphenyl2-amino-1,3,4-thiadiazoleA. niger32-42[8]
8b 4-methoxyphenyl2-amino-1,3,4-thiadiazoleA. niger32-42[8]

SAR Insights for Antimicrobial Activity:

  • Substituents on the phenyl ring at the C3 position of the thiadiazole core significantly influence antimicrobial activity. Electron-donating groups tend to decrease activity, while electron-withdrawing groups can enhance it.[6]

  • The presence of a halogen atom (e.g., chlorine or fluorine) on the phenyl ring often correlates with good antibacterial activity.[8]

  • Derivatives containing oxygenated substituents (e.g., hydroxyl or methoxy groups) on the phenyl ring have demonstrated significant antifungal activity.[8]

  • The nature of the substituent at the C5 position is also crucial for determining the spectrum and potency of antimicrobial action.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 × 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution of Compounds: Perform a two-fold serial dilution of the test 1,3,4-thiadiazole derivatives in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well containing the serially diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This is determined by visual inspection of the wells.

Anti-inflammatory Activity of 1,3,4-Thiadiazole Derivatives

Certain 1,3,4-thiadiazole derivatives have been investigated for their anti-inflammatory properties, with some exhibiting potent activity in both in vivo and in vitro models. A key mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the anti-inflammatory activity of representative 1,3,4-thiadiazole derivatives.

Compound IDR1 SubstituentR2 SubstituentAssayActivityReference
9a 2-Mercaptophenyl-N=CH-(4-methoxyphenyl)Carrageenan-induced paw edema (% inhibition)58.6[9]
10a 2,6-dichlorophenylImidazo[2,1-b][2][6][10]thiadiazoleCarrageenan-induced paw edema (% inhibition)68.4[8]
11a 3-chlorophenyl1,2,4-triazoleIn vitro COX-1 IC50 (µM)>10[9]
11b 3-chlorophenyl1,2,4-triazoleIn vitro COX-2 IC50 (µM)0.05[9]

SAR Insights for Anti-inflammatory Activity:

  • The 2,5-disubstitution pattern on the 1,3,4-thiadiazole ring is critical for anti-inflammatory activity.

  • The presence of a mercaptophenyl group at one position and a Schiff base at the other can lead to significant in vivo anti-inflammatory effects.[9]

  • Fused heterocyclic systems, such as imidazo[2,1-b][2][6][10]thiadiazole, have demonstrated potent anti-inflammatory activity.[8]

  • Specific substitutions can confer selectivity for COX-2 over COX-1, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[9]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

  • Animal Acclimatization: Acclimatize male Wistar rats (or other suitable rodent models) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test 1,3,4-thiadiazole derivatives orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a standard drug group receives a known anti-inflammatory agent (e.g., indomethacin).

  • Induction of Inflammation: After a set time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of paw edema for the treated groups compared to the control group at each time point. A higher percentage of inhibition indicates greater anti-inflammatory activity.

This guide provides a snapshot of the vast research into the structure-activity relationships of 1,3,4-thiadiazole derivatives. The presented data and protocols offer a foundation for researchers to compare and contrast the performance of different derivatives and to design novel compounds with enhanced therapeutic potential.

References

In Vivo Validation of 2-Ethylthio-1,3,4-thiadiazole-5-thiol and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While in vivo validation data for the biological activity of 2-Ethylthio-1,3,4-thiadiazole-5-thiol is not extensively documented in publicly available literature, the broader class of 1,3,4-thiadiazole derivatives has undergone significant investigation, revealing a wide spectrum of pharmacological activities. This guide provides a comparative overview of the in vivo validated biological activities of structurally related 1,3,4-thiadiazole-5-thiol derivatives and other 1,3,4-thiadiazole compounds, offering valuable insights for the development and evaluation of new chemical entities within this class.

Comparative Analysis of In Vivo Biological Activities

The 1,3,4-thiadiazole scaffold is a versatile pharmacophore, with derivatives exhibiting potent in vivo efficacy in various therapeutic areas, including oncology, neurology, and inflammation. The following tables summarize key in vivo data for representative compounds from this class.

Anticancer Activity

1,3,4-thiadiazole derivatives have demonstrated significant antitumor effects in various in vivo models. Their mechanisms of action often involve the inhibition of critical signaling pathways in cancer cell proliferation and survival.[1][2][3]

Compound/Derivative ClassAnimal ModelTumor TypeEfficacy MetricNotable Findings
5-Aryl-1,3,4-thiadiazole Derivatives Tumor-bearing miceSarcomaTumor TargetingRadioactive tracing studies showed significant accumulation of the compound in sarcoma cells.[4]
1,3,4-Thiadiazole-fused DHEA Derivatives T47D xenograftsBreast CancerTumor Growth InhibitionSignificantly inhibited tumor growth and metastatic potential.[3]
5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine Invertebrate model (Daphnia magna)N/A (Toxicity)Low ToxicityExhibited minimal toxic effects, suggesting a favorable safety profile.[5]
Anticonvulsant Activity

A significant number of 1,3,4-thiadiazole derivatives have been evaluated for their anticonvulsant properties, with many exhibiting potent activity in preclinical models of epilepsy.[6][7][8][9]

Compound/Derivative ClassAnimal ModelSeizure ModelEfficacy MetricNotable Findings
Substituted 1,3,4-Thiadiazole Derivatives (6d, 7d) MiceMaximal Electroshock Seizure (MES)Protection against seizuresShowed excellent, long-duration anticonvulsant activity with no observed neurotoxicity.[6][10]
Substituted 1,3,4-Thiadiazole Derivatives (6d, 7d) MiceSubcutaneous Pentylenetetrazole (sc-PTZ)Protection against seizuresDemonstrated potent activity, comparable to standard drugs like sodium valproate and acetazolamide.[6][10]
4-[(1,3,4-Thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol MiceMES & PTZ75% & 83% InhibitionShowed good activity with less toxicity at a dose of 20 mg/kg.[8][9]
(E)-3-(5-{[(4-chlorophenyl)amino]methyl}-1,3,4-thiadiazol-2-yl)-2-styryl quinazoline-4(3H)-one MiceMES & scPTZHigh PotencyExhibited the highest potency at 30 mg/kg within 30 minutes.[8][9]
Anti-inflammatory and Analgesic Activity

Several 1,3,4-thiadiazole derivatives have shown promising in vivo anti-inflammatory and analgesic effects, suggesting their potential as alternatives to classical non-steroidal anti-inflammatory drugs (NSAIDs).[11][12][13]

Compound/Derivative ClassAnimal ModelAssayEfficacy MetricNotable Findings
N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides RatsCarrageenan-induced paw edemaReduction in paw volumeExhibited fair anti-inflammatory activity with low ulcerogenic action compared to indomethacin.[11]
5-(2-Mercaptophenyl)-2-{N-(4-methoxybenzylidene)-4-aminophenyl}-1,3,4-thiadiazole Mice/RatsAcetic acid-induced writhing & Carrageenan-induced paw edemaInhibition of writhing (56%) & Paw edema (44%)Superior analgesic and anti-inflammatory profile with low gastric ulceration incidence.[12]
2,6-diaryl-imidazo[2,1-b][1,3,4]thiadiazole derivatives RatsCarrageenan-induced rat paw edemaReduction in paw edemaCompound 5c showed better anti-inflammatory activity than diclofenac with no ulcerogenic activity.[13]
Diuretic Activity

Certain 5-substituted-1,3,4-thiadiazole-2-thiol derivatives have been investigated for their diuretic potential.[14]

Compound/Derivative ClassAnimal ModelAssayEfficacy MetricNotable Findings
5-Amino-1,3,4-thiadiazole-2-thiol derivatives RatsDiuretic activity assayIncreased urine outputCompounds containing amine groups were found to be highly potent diuretic agents.[14]
5-thioate derivatives of 1,3,4-thiadiazole MiceDiuretic activity assayIncreased urine outputEvaluated for in-vivo diuretic activity.[14]

Key Experimental Protocols

The in vivo validation of 1,3,4-thiadiazole derivatives relies on standardized and well-characterized animal models and experimental procedures.

Maximal Electroshock Seizure (MES) Test

This model is used to identify compounds effective against generalized tonic-clonic seizures.

  • Animal Model: Typically, male Swiss albino mice are used.

  • Procedure:

    • Animals are administered the test compound or vehicle control, usually intraperitoneally (i.p.).

    • After a predetermined time, a supramaximal electrical stimulus is delivered through corneal electrodes.

    • The animals are observed for the presence or absence of the hind limb tonic extensor component of the seizure.

  • Endpoint: The ability of the compound to prevent the tonic extensor phase is considered a positive result.

Subcutaneous Pentylenetetrazole (sc-PTZ) Seizure Test

This model is used to screen for compounds that may be effective against absence seizures.

  • Animal Model: Male Swiss albino mice are commonly used.

  • Procedure:

    • The test compound or vehicle is administered to the animals.

    • After a set period, a convulsant dose of pentylenetetrazole is injected subcutaneously.

    • The animals are observed for the onset of clonic seizures.

  • Endpoint: The absence of clonic seizures for a specified duration after PTZ administration indicates anticonvulsant activity.

Carrageenan-Induced Paw Edema Test

This is a widely used model for evaluating the anti-inflammatory activity of compounds.

  • Animal Model: Wistar or Sprague-Dawley rats are typically used.

  • Procedure:

    • The initial paw volume of the rats is measured.

    • The test compound or a standard anti-inflammatory drug (e.g., indomethacin) is administered.

    • After a specific time, a sub-plantar injection of carrageenan is given into the right hind paw.

    • Paw volume is measured at various time points after carrageenan injection.

  • Endpoint: The percentage inhibition of paw edema by the test compound is calculated by comparing it with the vehicle-treated control group.

Acetic Acid-Induced Writhing Test

This is a chemical-induced pain model used to assess peripheral analgesic activity.

  • Animal Model: Mice are commonly used.

  • Procedure:

    • Animals are pre-treated with the test compound or vehicle.

    • After a defined period, an intraperitoneal injection of acetic acid is administered.

    • The number of writhes (a characteristic stretching behavior) is counted for a specific duration.

  • Endpoint: The percentage inhibition of writhing is calculated by comparing the number of writhes in the treated group to the control group.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 1,3,4-thiadiazole derivatives stem from their ability to interact with various molecular targets and modulate key signaling pathways.

Signaling_Pathways cluster_Anticancer Anticancer Activity cluster_Anticonvulsant Anticonvulsant Activity cluster_Antiinflammatory Anti-inflammatory Activity Thiadiazole 1,3,4-Thiadiazole Derivatives Kinases Protein Kinases (e.g., Abl, FAK) Thiadiazole->Kinases Inhibition Apoptosis Apoptosis Induction (↑ Bax/Bcl-2 ratio) Thiadiazole->Apoptosis CellCycle Cell Cycle Arrest (G2/M phase) Thiadiazole->CellCycle CA Carbonic Anhydrase (CA-II, CA-IX) Thiadiazole->CA Inhibition GABA GABAergic Neurotransmission Thiadiazole->GABA Enhancement COX Cyclooxygenase (COX-1/COX-2) Thiadiazole->COX Inhibition

Experimental Workflow for In Vivo Validation

The following diagram illustrates a general workflow for the in vivo validation of a novel 1,3,4-thiadiazole derivative.

Experimental_Workflow cluster_0 Preclinical Evaluation cluster_1 In Vivo Studies cluster_2 Post-Study Analysis A Compound Synthesis & Characterization B In Vitro Screening (e.g., Cytotoxicity, Enzyme Inhibition) A->B C Selection of Lead Compound(s) B->C D Animal Model Selection (e.g., Mice, Rats) C->D E Pharmacokinetic & Toxicity Studies (ADME/Tox) D->E F Efficacy Studies in Disease Models (e.g., Xenograft, Seizure, Inflammation) E->F G Data Analysis & Interpretation F->G H Mechanism of Action Studies (e.g., Western Blot, Immunohistochemistry) G->H I Structure-Activity Relationship (SAR) & Lead Optimization H->I J Report & Publication I->J

References

Safety Operating Guide

Safe Disposal of 2-Ethylthio-1,3,4-thiadiazole-5-thiol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document outlines the essential safety and logistical procedures for the proper disposal of 2-Ethylthio-1,3,4-thiadiazole-5-thiol, ensuring the safety of laboratory personnel and compliance with regulatory standards.

This guide is intended for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical to mitigate risks and ensure responsible chemical waste management.

Hazard and Safety Information

Proper handling and disposal of this compound are dictated by its hazard profile. The following table summarizes its classification and necessary precautions.

Hazard ClassificationPrecautionary Measures
Skin Irritation (H315) Wear protective gloves and clothing. In case of skin contact, wash with plenty of water. If irritation occurs, seek medical help.[1]
Serious Eye Irritation (H319) Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
Respiratory Irritation (H335) Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. If inhaled, move the person to fresh air.[1]

Operational and Disposal Plan

The disposal of this compound must be conducted in a manner that is safe, environmentally responsible, and compliant with all applicable local, state, and federal regulations.

Step-by-Step Disposal Protocol
  • Personal Protective Equipment (PPE) Verification: Before handling the chemical for disposal, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Container and Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • Sweep up any solid material and place it into an airtight container, taking care to avoid dust dispersal.

    • Contaminated materials, such as weighing paper or disposable lab equipment, should also be collected in this container.

  • Chemical Inactivation/Treatment (Optional, if permissible):

    • For larger quantities, it may be possible to dissolve or mix the material with a combustible solvent. This mixture can then be burned in a chemical incinerator equipped with an afterburner and scrubber system. Note: This step should only be performed by trained personnel in a facility equipped for such procedures and in accordance with institutional and regulatory guidelines.

  • Final Disposal:

    • Dispose of the contents and the container at an appropriate treatment and disposal facility.[1][2] This must be done in accordance with all applicable laws and regulations, considering the product's characteristics at the time of disposal.[1][2]

    • Consult your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor to ensure compliance with all federal, state, and local regulations.

  • Decontamination:

    • Thoroughly wash hands and any exposed skin with soap and water after handling the chemical.[3]

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Disposal Required ppe Step 1: Verify and Wear Appropriate PPE start->ppe collect Step 2: Collect Waste in a Labeled, Sealed Container ppe->collect treat Step 3 (Optional): Dissolve in Combustible Solvent for Incineration collect->treat dispose Step 4: Transfer to an Approved Waste Disposal Facility collect->dispose Direct Disposal treat->dispose If equipped and permitted decontaminate Step 5: Decontaminate Work Area and Wash Hands dispose->decontaminate end End: Disposal Complete decontaminate->end

References

Personal protective equipment for handling 2-Ethylthio-1,3,4-thiadiazole-5-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Ethylthio-1,3,4-thiadiazole-5-thiol (CAS 37147-15-2). Adherence to these guidelines is critical for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment

This compound is a chemical that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound.

Protection Type Recommended Equipment Purpose
Eye/Face Protection Chemical safety goggles with side shields or a face shield.[1]To protect against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1]To prevent skin contact.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.To prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator for dusts is recommended.To prevent respiratory tract irritation.

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storing this compound is essential to minimize risk.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Avoid generating dust.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the work area.

  • Ensure an eyewash station and safety shower are readily accessible.

Storage:

  • Store in a tightly closed container.[2]

  • Keep in a cool, dry, and well-ventilated place.[2]

  • Store away from incompatible materials such as strong oxidizing agents.

Safe Handling Workflow for this compound prep Preparation handling Handling in Fume Hood prep->handling Wear appropriate PPE storage Storage handling->storage After use disposal Waste Disposal handling->disposal For waste materials

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

Immediate and appropriate action is crucial in the event of accidental exposure or a spill.

First-Aid Measures:

Exposure Route First-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.

Spill Management:

  • Evacuate: Evacuate non-essential personnel from the spill area.[2]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled, sealed container for disposal.[3] For liquid spills, use an inert absorbent material to contain the spill.[1]

  • Clean: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to the appropriate environmental health and safety department.

Emergency Response for Accidental Exposure exposure Accidental Exposure inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion sub_inhalation Move to fresh air Seek medical attention inhalation->sub_inhalation sub_skin Wash with soap and water Remove contaminated clothing skin->sub_skin sub_eye Rinse with water for 15 mins Seek medical attention eye->sub_eye sub_ingestion Rinse mouth Do NOT induce vomiting Seek medical attention ingestion->sub_ingestion

Caption: Step-by-step emergency response for accidental exposure.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All materials contaminated with the compound, including unused product and lab supplies (e.g., gloves, wipes), must be collected in a designated, compatible, and clearly labeled hazardous waste container.

  • Storage of Waste: Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials. The container must be kept sealed.

  • Disposal Method: Dispose of the hazardous waste through a licensed chemical waste disposal company. Do not dispose of it down the drain or in regular trash. All local, state, and federal regulations for hazardous waste disposal must be followed.

Disclaimer: This guide is intended for informational purposes and is based on available safety data for this compound and structurally related compounds. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer and consult with your institution's environmental health and safety department for comprehensive guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.